molecular formula C5H10 B155639 1,1-Dimethylcyclopropane CAS No. 1630-94-0

1,1-Dimethylcyclopropane

Cat. No.: B155639
CAS No.: 1630-94-0
M. Wt: 70.13 g/mol
InChI Key: PBIJFSCPEFQXBB-UHFFFAOYSA-N
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Description

1,1-Dimethylcyclopropane is a volatile cycloalkane of significant interest in synthetic organic chemistry due to the substantial ring strain inherent to the cyclopropane system, which governs its reactivity. The geminal orientation of the methyl groups on a single carbon atom of the three-membered ring defines its structural and electronic properties, making it a valuable building block for constructing more complex molecular architectures. Its primary research value lies in its role as a key intermediate and model compound in reaction mechanism studies, particularly those exploring strain-driven transformations. For instance, derivatives of gem-dimethylcyclopropane scaffolds are utilized in diastereoselective synthesis to create enantiomerically enriched compounds, which are critical in the development of pharmaceuticals and fine chemicals . The structural motif is also featured in studies concerning catalytic processes and the synthesis of specialized oxygenated compounds . As a reagent, it provides researchers with a versatile platform for cycloadditions, ring-opening reactions, and the synthesis of various cyclic and acyclic target molecules. This product is strictly for research applications in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylcyclopropane
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InChI

InChI=1S/C5H10/c1-5(2)3-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PBIJFSCPEFQXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4074300
Record name 1,1-Dimethylcyclopropane
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Molecular Weight

70.13 g/mol
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Physical Description

Boiling point = 20.6 deg C; [ChemIDplus]
Record name 1,1-Dimethylcyclopropane
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CAS No.

1630-94-0
Record name 1,1-Dimethylcyclopropane
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Record name 1,1-Dimethylcyclopropane
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Record name 1,1-DIMETHYLCYCLOPROPANE
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core fundamental properties of 1,1-dimethylcyclopropane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this strained cyclic alkane in their work. This document details the compound's structural, physical, spectroscopic, and thermodynamic properties, as well as its characteristic chemical reactivity. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, detailed experimental protocols for its synthesis and relevant reaction mechanisms are provided, accompanied by visualizations to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a saturated hydrocarbon featuring a three-membered ring with two methyl groups attached to the same carbon atom. As with its parent compound, cyclopropane (B1198618), its structure is characterized by significant ring strain, which profoundly influences its physical properties and chemical reactivity. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature that can be exploited in organic synthesis. Understanding the fundamental properties of this molecule is crucial for its application as a building block or structural motif in more complex chemical entities, including those of pharmaceutical interest.

Molecular Structure and Identification

The molecular structure of this compound is defined by a triangular arrangement of three carbon atoms, with one carbon atom bonded to two additional methyl groups.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1630-94-0[1]
Molecular Formula C₅H₁₀[1]
Molecular Weight 70.13 g/mol [1]
SMILES CC1(C)CC1
InChI Key PBIJFSCPEFQXBB-UHFFFAOYSA-N[1]

Below is a visualization of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of this compound are summarized in the tables below. These properties are critical for its handling, purification, and for understanding its energetic landscape.

Table 2: Physical Properties of this compound

PropertyValue
Boiling Point 20.6 °C[1]
Melting Point -108.9 °C
Density 0.6554 g/mL
Refractive Index 1.3640

Table 3: Thermodynamic Properties of this compound

PropertyValue
Gas Phase Enthalpy of Formation (ΔfH°gas) -65.3 ± 0.7 kJ/mol
Strain Energy 117.0 kJ/mol

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of this compound are relatively simple.

Table 4: Predicted NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR ~1.0Singlet (6H, CH₃)
~0.2Singlet (4H, CH₂)
¹³C NMR ~28CH₃
~22C (quaternary)
~9CH₂

Note: These are predicted values based on spectral database information and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations for the methyl and cyclopropyl (B3062369) groups. A representative vapor-phase IR spectrum is available through the NIST Chemistry WebBook.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 70, corresponding to its molecular weight. The fragmentation pattern is characteristic of a small cycloalkane.

Chemical Reactivity and Experimental Protocols

The high ring strain of this compound dictates its chemical reactivity, making it susceptible to ring-opening reactions under various conditions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene. In this case, 2-methylpropene (isobutylene) is the starting material.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the formation of the organozinc carbenoid (iodomethyl)zinc iodide.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly bubble 2-methylpropene gas through the reaction mixture or add a pre-condensed solution of 2-methylpropene in diethyl ether.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and wash it with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the diethyl ether to obtain the crude this compound.

  • Purify the product by fractional distillation.

Simmons_Smith_Workflow reagents Zn-Cu Couple + CH₂I₂ in Ether carbenoid Formation of (Iodomethyl)zinc Iodide reagents->carbenoid reaction Cyclopropanation Reaction carbenoid->reaction isobutylene 2-Methylpropene (Isobutylene) isobutylene->reaction workup Aqueous Workup and Purification reaction->workup product This compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under thermal, acidic, or catalytic conditions, leading to the formation of more stable acyclic isomers.

Thermal Isomerization: At elevated temperatures, this compound undergoes thermal isomerization to form various alkenes. The reaction proceeds through a diradical intermediate.

Thermal_Isomerization start This compound ts1 Transition State (C-C bond cleavage) start->ts1 Heat intermediate Diradical Intermediate ts1->intermediate ts2 Transition State (Rearrangement) intermediate->ts2 product Alkene Products (e.g., 2-methyl-2-butene) ts2->product

Caption: Simplified pathway for the thermal isomerization of this compound.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before reacting with a nucleophile. For example, in the presence of an acid and water (hydration), a tertiary alcohol can be formed.

Acid_Catalyzed_Ring_Opening cluster_0 Reaction Pathway start This compound protonation Protonation by H₃O⁺ start->protonation carbocation1 Secondary Carbocation protonation->carbocation1 rearrangement Hydride Shift (Rearrangement) carbocation1->rearrangement carbocation2 Tertiary Carbocation rearrangement->carbocation2 nucleophilic_attack Nucleophilic Attack by H₂O carbocation2->nucleophilic_attack deprotonation Deprotonation nucleophilic_attack->deprotonation product Tertiary Alcohol Product deprotonation->product

Caption: Mechanism of acid-catalyzed hydration of this compound.

Conclusion

This compound is a strained cyclic hydrocarbon with a well-defined set of physical, spectroscopic, and thermodynamic properties. Its high ring strain is the dominant factor governing its chemical reactivity, making it a useful substrate for studying reaction mechanisms and a potential building block in organic synthesis through its ring-opening reactions. This guide provides a foundational understanding of these core properties for scientists and researchers, facilitating its informed use in various chemical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethylcyclopropane. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and key analytical data for this fundamental cyclopropane (B1198618) derivative. This document includes a detailed experimental protocol for its synthesis via a modified Simmons-Smith reaction, thorough characterization data, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound is a saturated hydrocarbon featuring a strained three-membered ring with two methyl substituents on a single carbon atom. The unique structural and electronic properties of the cyclopropane ring make it a valuable moiety in organic synthesis and medicinal chemistry. The gem-dimethyl substitution pattern provides steric bulk and influences the molecule's reactivity and physical properties. A thorough understanding of its synthesis and a complete set of its spectral data are crucial for its application in the development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclopropanation of 2-methylpropene (isobutylene). The Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc (B1219324) and diiodomethane (B129776), is a preferred method due to its efficiency and stereospecificity.

Reaction Scheme
Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene

This protocol details the synthesis of this compound from 2-methylpropene using diethylzinc and diiodomethane.

Materials:

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂), 99%

  • 2-Methylpropene (isobutylene)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice-water bath

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Schlenk line and appropriate glassware

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum is flame-dried and allowed to cool to room temperature under an inert atmosphere.

  • Reagent Addition: The flask is charged with anhydrous diethyl ether (100 mL). The dropping funnel is charged with diiodomethane (26.8 g, 0.1 mol).

  • Formation of the Carbenoid: The flask is cooled to 0 °C in an ice-water bath. A 1.0 M solution of diethylzinc in hexanes (100 mL, 0.1 mol) is slowly added to the stirred diethyl ether via cannula. Following the addition of diethylzinc, the diiodomethane is added dropwise from the dropping funnel over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

  • Cyclopropanation: 2-Methylpropene (isobutylene) gas is then bubbled through the reaction mixture at a steady rate for 2 hours while maintaining the temperature at 0 °C.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Work-up: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The low boiling point of this compound (20.6 °C) necessitates careful purification. The product can be isolated by fractional distillation of the ethereal solution. The receiving flask should be cooled in an ice-salt bath to minimize loss of the volatile product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide key analytical data.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₅H₁₀[1]
Molecular Weight70.13 g/mol [1]
Boiling Point20.6 °C[1]
Melting Point-109 °C[2]
Density0.6554 g/cm³[3]
Refractive Index1.370[2]
Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the methyl and cyclopropyl (B3062369) protons.[4]

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.95Singlet6H2 x -CH₃
~0.15Singlet4H2 x -CH₂- (cyclopropyl)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

The ¹³C NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~28.0-C(CH₃)₂
~21.02 x -CH₃
~9.02 x -CH₂- (cyclopropyl)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
70~30[M]⁺ (Molecular Ion)
55100[M - CH₃]⁺
41~80[C₃H₅]⁺
39~60[C₃H₃]⁺
27~40[C₂H₃]⁺

Data obtained from the NIST WebBook.[5]

The IR spectrum of this compound displays characteristic vibrational frequencies for C-H bonds in alkanes and the cyclopropane ring.

Table 5: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (asymmetric, CH₃)
~2870StrongC-H stretch (symmetric, CH₃)
~3080MediumC-H stretch (cyclopropyl)
~1460MediumC-H bend (CH₂)
~1380MediumC-H bend (gem-dimethyl)
~1020MediumCyclopropane ring deformation

Data obtained from the NIST WebBook.[6]

Experimental Workflows and Logical Relationships

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition (0 °C) cluster_workup Work-up & Purification cluster_product Final Product setup Flame-dry glassware under inert atmosphere charge_solvent Charge with anhydrous diethyl ether setup->charge_solvent add_et2zn Slowly add Et2Zn solution charge_solvent->add_et2zn add_ch2i2 Dropwise addition of CH2I2 add_et2zn->add_ch2i2 add_isobutylene Bubble isobutylene (B52900) gas add_ch2i2->add_isobutylene quench Quench with aq. NH4Cl add_isobutylene->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (MgSO4) extract->dry distill Fractional distillation dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization_Flow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Interpretation synthesis Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (EI-MS) synthesis->ms ir Infrared Spectroscopy synthesis->ir structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess

Caption: Logical workflow for the characterization of this compound.

References

Spectroscopic Characterization of 1,1-Dimethylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylcyclopropane is a saturated cyclic hydrocarbon with the chemical formula C₅H₁₀.[1][2][3][4] As a member of the cyclopropane (B1198618) family, it exhibits unique chemical and physical properties due to its strained three-membered ring. A thorough understanding of its spectroscopic signature is essential for its identification, characterization, and for monitoring its presence in various chemical processes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, its NMR spectra are relatively simple.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, the two methyl groups are chemically equivalent, and the two methylene (B1212753) groups in the cyclopropane ring are also equivalent. This results in two distinct signals.

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (CH₃)~0.9 - 1.1Singlet6H
Cyclopropyl (B3062369) (CH₂)~0.2 - 0.4Singlet4H
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is also simplified by the molecule's symmetry, showing three distinct signals corresponding to the quaternary carbon, the two equivalent methyl carbons, and the two equivalent cyclopropyl methylene carbons.[5]

Carbon Type Chemical Shift (δ, ppm)
Quaternary (C)~19 - 21
Methyl (CH₃)~27 - 29
Cyclopropyl (CH₂)~9 - 11
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.[2]

Vibrational Mode Frequency (cm⁻¹) Intensity
C-H Stretch (asymmetric, CH₃)~2960Strong
C-H Stretch (symmetric, CH₃)~2870Medium
C-H Stretch (CH₂)~3080Medium
CH₂ Scissoring~1460Medium
CH₃ Bending~1380Medium
Cyclopropane Ring Puckering~1020Medium
Note: Frequencies are approximate and sourced from the NIST Chemistry WebBook for the gas phase spectrum.[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

m/z Relative Intensity (%) Assignment
7030-40[M]⁺ (Molecular Ion)
55100[M - CH₃]⁺
4180-90[C₃H₅]⁺
3950-60[C₃H₃]⁺
2730-40[C₂H₃]⁺
Note: Relative intensities are approximate and can vary based on the instrument and experimental conditions. Data is based on the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above for a volatile organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Prepare a solution of approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.[6]

  • Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.[7]

  • Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Gas Phase)
  • Sample Introduction : Introduce a small amount of gaseous this compound into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Background Spectrum : Acquire a background spectrum of the empty gas cell to account for any atmospheric absorptions (e.g., CO₂, H₂O) and instrumental artifacts.[8]

  • Sample Spectrum : Acquire the infrared spectrum of the sample. A typical resolution of 4 cm⁻¹ is generally sufficient.[6]

  • Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[6] Identify and label the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : For a volatile compound like this compound, introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct inlet.[9][10]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[11][12]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Preparation Dissolution in Solvent (NMR) or Vaporization (IR/MS) Sample->Preparation NMR NMR Spectrometer Preparation->NMR IR IR Spectrometer Preparation->IR MS Mass Spectrometer Preparation->MS ProcessNMR Fourier Transform Phasing & Calibration NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Peak Identification MS->ProcessMS AnalyzeNMR Chemical Shifts Coupling Constants Integration ProcessNMR->AnalyzeNMR AnalyzeIR Vibrational Frequencies Functional Groups ProcessIR->AnalyzeIR AnalyzeMS Molecular Ion Fragmentation Pattern ProcessMS->AnalyzeMS Structure Structural Elucidation AnalyzeNMR->Structure AnalyzeIR->Structure AnalyzeMS->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on the Ring Strain Energy of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ring strain energy (RSE) of 1,1-dimethylcyclopropane, a key parameter influencing its reactivity and thermodynamic stability. Both experimental and computational methodologies for determining RSE are explored in detail. Quantitative data for this compound and related substituted cyclopropanes are presented for comparative analysis. Detailed experimental protocols for bomb calorimetry of volatile liquids and the theoretical framework for computational determination of RSE are provided to enable researchers to apply these techniques. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to illustrate the logical relationships in these determination processes.

Introduction

The three-membered ring of cyclopropane (B1198618) derivatives is characterized by significant ring strain, arising from bond angles deviating substantially from the ideal sp³ hybridization angle of 109.5° and from torsional strain due to eclipsed C-H bonds. This inherent strain energy is a critical determinant of the kinetic and thermodynamic properties of these molecules, making them valuable intermediates in organic synthesis and imparting unique conformational and electronic properties relevant to drug design. This compound serves as a fundamental example for understanding the impact of gem-disubstitution on the stability and reactivity of the cyclopropane ring. This guide delves into the quantitative determination of its ring strain energy through both experimental and computational lenses.

Quantitative Data on Ring Strain Energy

The ring strain energy of a cycloalkane is the excess energy it possesses compared to a hypothetical strain-free reference compound. This energy can be determined both experimentally, primarily through measurements of the heat of combustion, and computationally, using various theoretical models.

Defining Ring Strain Energy

Ring Strain Energy (RSE) can be calculated using the following equation:

RSE = ΔH°f (experimental) - ΔH°f (strain-free)

where:

  • ΔH°f (experimental) is the standard enthalpy of formation of the compound.

  • ΔH°f (strain-free) is the hypothetical standard enthalpy of formation of a strain-free acyclic analogue, calculated using group increment values.

Data Summary

The following table summarizes the key thermochemical data and calculated ring strain energies for this compound and related compounds.

CompoundFormulaΔH°f (liquid, kJ/mol)ΔH°f (gas, kJ/mol)Calculated Strain-Free ΔH°f (gas, kJ/mol)Ring Strain Energy (gas, kJ/mol)MethodReference
This compound C₅H₁₀-69.6 ± 1.2-44.5 ± 1.2-82.2126.7Experimental (from ΔH°f)[1]
This compound C₅H₁₀117.0Computational (G4)Khursan & Akhmetshina, 2021
MethylcyclopropaneC₄H₈1.7 ± 0.6728.6 ± 0.67-61.7115.3Experimental (from ΔH°f)[2]
cis-1,2-DimethylcyclopropaneC₅H₁₀-28.1 ± 0.8-2.7 ± 0.8-82.2122.5Experimental (from ΔH°f)[3]
trans-1,2-DimethylcyclopropaneC₅H₁₀-39.1 ± 0.8-13.7 ± 0.8-82.2119.5Experimental (from ΔH°f)[4]
EthylcyclopropaneC₅H₁₀-29.9 ± 0.8-3.8 ± 0.8-82.2121.4Experimental (from ΔH°f)[5]
1,1,2-TrimethylcyclopropaneC₆H₁₂-93.3 ± 1.0-64.4 ± 1.0-102.7131.3Experimental (from ΔH°f)[6]
1,1,2,2-TetramethylcyclopropaneC₇H₁₄-149.7 ± 1.2-115.8 ± 1.2-123.2141.4Experimental (from ΔH°f)

Note: The calculated strain-free ΔH°f (gas) is based on Benson's group increments.

Experimental and Computational Methodologies

Experimental Determination: Bomb Calorimetry

The primary experimental method for determining the heat of combustion, and subsequently the enthalpy of formation, is oxygen bomb calorimetry.

  • Sample Preparation and Encapsulation:

    • Due to the volatile nature of this compound (boiling point: 20.9 °C), it must be sealed in an ampoule to prevent evaporation during weighing and handling.

    • A small, thin-walled glass or gelatin capsule is tared on an analytical balance.

    • The liquid sample is introduced into the capsule, which is then hermetically sealed. For highly volatile liquids, this may require cooling the sample and capsule.

    • The sealed capsule is weighed accurately to determine the mass of the sample.

  • Bomb Assembly:

    • A known length of fuse wire (typically platinum or nichrome) is connected to the electrodes of the bomb head.

    • The sealed ampoule containing the sample is placed in the crucible. The fuse wire is positioned to be in contact with the ampoule.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

    • The bomb is carefully sealed.

  • Pressurization and Calorimeter Setup:

    • The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen.

    • The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

    • The pressurized bomb is placed in the calorimeter bucket, which contains a precisely measured mass of water.

    • The calorimeter lid, containing a stirrer, ignition leads, and a high-precision thermometer, is placed on the bucket.

  • Combustion and Data Acquisition:

    • The stirrer is started to ensure a uniform temperature throughout the water.

    • The initial temperature of the water is recorded at regular intervals to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at frequent intervals as it rises due to the heat released from the combustion.

    • Temperature readings are continued until a stable final temperature is reached and the rate of temperature change returns to a steady state.

  • Data Analysis:

    • The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

    • The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT.

    • Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.

    • The heat of combustion of the sample at constant volume (ΔU°c) is then calculated.

    • The enthalpy of combustion (ΔH°c) is calculated from ΔU°c using the relationship ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Determination: Homodesmotic Reactions

Computational chemistry provides a powerful tool for calculating ring strain energy without the need for experimental measurements. The use of homodesmotic reactions is a common and accurate approach.

A homodesmotic reaction is a hypothetical reaction in which the number of bonds of each type is conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. For this compound, a suitable homodesmotic reaction is:

This compound + 2 CH₃-CH₃ → CH₃-C(CH₃)₂-CH₃ + 2 CH₃-CH₂-CH₃

The ring strain energy is then calculated as the enthalpy change of this reaction. The calculation involves:

  • Geometry Optimization: The three-dimensional structures of all reactants and products are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: High-level theoretical methods, such as the G4 composite method, are used to calculate the electronic energies of the optimized structures.

  • Enthalpy Calculation: The enthalpy of each species is calculated by adding the ZPVE and thermal corrections to the electronic energy.

  • Reaction Enthalpy Calculation: The ring strain energy is the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in determining the ring strain energy of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_bomb Bomb Calorimetry cluster_calc Calculation s1 Weigh empty capsule s2 Add this compound s1->s2 s3 Seal capsule s2->s3 s4 Weigh sealed capsule s3->s4 b1 Assemble bomb with sample s4->b1 b2 Pressurize with O2 b1->b2 b3 Place in calorimeter b2->b3 b4 Ignite sample b3->b4 b5 Record temperature change b4->b5 c1 Calculate heat of combustion (ΔH°c) b5->c1 c2 Calculate enthalpy of formation (ΔH°f) c1->c2 c4 Calculate Ring Strain Energy c2->c4 c3 Calculate strain-free ΔH°f c3->c4 result Experimental RSE c4->result

Caption: Experimental workflow for determining ring strain energy.

computational_workflow cluster_reaction Homodesmotic Reaction cluster_calc Quantum Chemical Calculations (e.g., G4) cluster_rse RSE Calculation r1 Define Reaction: This compound + 2 Ethane -> 2,2-dimethylpropane + 2 Propane q1 Geometry Optimization r1->q1 q2 Frequency Calculation (ZPVE) q1->q2 q3 Single-Point Energy q2->q3 q4 Calculate Enthalpies q3->q4 rse1 ΔH_reaction = ΣΔH_products - ΣΔH_reactants q4->rse1 rse2 RSE = ΔH_reaction rse1->rse2 result Computational RSE rse2->result

Caption: Computational workflow for determining ring strain energy.

logical_relationship cluster_exp Experimental Method cluster_comp Computational Method cluster_final Final Calculation exp_h_comb Heat of Combustion (ΔH°c) exp_h_form Enthalpy of Formation (ΔH°f) exp_h_comb->exp_h_form rse Ring Strain Energy (RSE) exp_h_form->rse comp_h_react Homodesmotic Reaction Enthalpy (ΔH_rxn) comp_h_react->rse RSE = ΔH_rxn strain_free Strain-Free Enthalpy of Formation strain_free->rse

Caption: Logical relationship between thermochemical quantities.

Conclusion

The ring strain energy of this compound is a significant thermodynamic quantity that has been precisely determined through both experimental and computational methods. The experimental value, derived from the heat of formation obtained via bomb calorimetry, is approximately 126.7 kJ/mol.[1] High-level computational studies using homodesmotic reactions have yielded a value of 117.0 kJ/mol, showing good agreement with the experimental data. [Khursan & Akhmetshina, 2021] The detailed protocols and workflows presented in this guide provide a robust framework for researchers to investigate the energetics of this and other strained ring systems, which is of fundamental importance in the fields of synthetic chemistry, materials science, and drug development.

References

A Historical Perspective on the Synthesis of gem-Dimethylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gem-dimethylcyclopropane motif is a sterically demanding yet conformationally rigid three-membered ring system that has garnered significant attention in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly influence biological activity and material properties. This technical guide provides a comprehensive historical overview of the key synthetic methodologies developed to construct this valuable structural unit, complete with detailed experimental protocols, comparative data, and logical workflow diagrams.

Early Methodologies: From Carbenes to Ylides

The mid-20th century saw the emergence of several foundational methods for cyclopropanation, which were subsequently applied and adapted for the synthesis of gem-dimethylcyclopropanes. These early approaches primarily relied on the generation of reactive intermediates such as carbenes and sulfur ylides.

The Advent of Dichlorocarbene (B158193) Addition (ca. 1954)

One of the earliest methods adaptable for gem-dimethylcyclopropane synthesis involves the addition of dichlorocarbene to isobutylene (B52900), followed by reduction of the resulting dihalocyclopropane. The pioneering work of William von Eggers Doering and A. Kentaro Hoffmann in 1954 on the generation of dichlorocarbene from chloroform (B151607) and a strong base paved the way for this approach.[1][2] Dichlorocarbene, a neutral but highly electrophilic species, readily reacts with alkenes in a [2+1] cycloaddition to form gem-dihalocyclopropanes.[3]

The overall synthetic pathway can be visualized as a two-step process: the formation of 1,1-dichloro-2,2-dimethylcyclopropane (B8600344) and its subsequent reduction.

isobutylene Isobutylene dichloro_product 1,1-Dichloro-2,2-dimethylcyclopropane isobutylene->dichloro_product + :CCl2 chloroform Chloroform + Base dichlorocarbene Dichlorocarbene (:CCl2) chloroform->dichlorocarbene Generation final_product gem-Dimethylcyclopropane dichloro_product->final_product Reduction reducing_agent Reducing Agent (e.g., Na/NH3)

Caption: Dichlorocarbene addition to isobutylene.

The Simmons-Smith Reaction: A Stereospecific Approach (1958)

In 1958, Howard E. Simmons, Jr., and Ronald D. Smith developed a groundbreaking method for cyclopropanation using a zinc-copper couple and diiodomethane.[4] This reaction, now known as the Simmons-Smith reaction, involves an organozinc carbenoid intermediate that adds a methylene (B1212753) group to an alkene in a concerted and stereospecific manner.[4][5] For the synthesis of gem-dimethylcyclopropane, isobutylene serves as the alkene substrate. A key advantage of this method is its high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[2]

The logical flow of the Simmons-Smith reaction for this specific synthesis is straightforward.

isobutylene Isobutylene product gem-Dimethylcyclopropane isobutylene->product Cyclopropanation reagents CH2I2 + Zn(Cu) carbenoid Organozinc Carbenoid (ICH2ZnI) reagents->carbenoid Formation

Caption: Simmons-Smith reaction workflow.

The Corey-Chaykovsky Reaction: Methylene Transfer with Sulfur Ylides (1961)

Discovered by A. William Johnson in 1961 and further developed by E. J. Corey and Michael Chaykovsky, this reaction utilizes sulfur ylides for the transfer of a methylene group to various electrophiles.[6] When applied to α,β-unsaturated carbonyl compounds, the Corey-Chaykovsky reaction yields cyclopropanes.[7][8][9] To synthesize a gem-dimethylcyclopropane derivative, an appropriately substituted α,β-unsaturated ketone can be used as the starting material. The reaction proceeds via a nucleophilic conjugate addition of the ylide to the enone, followed by an intramolecular cyclization.[7]

The signaling pathway for this reaction highlights the key intermediate steps.

enone α,β-Unsaturated Ketone intermediate Betaine Intermediate enone->intermediate Conjugate Addition ylide Sulfur Ylide ylide->intermediate product gem-Dimethyl- cyclopropyl Ketone intermediate->product Intramolecular Cyclization

Caption: Corey-Chaykovsky cyclopropanation pathway.

The Kishner Cyclopropane Synthesis: From Pyrazolines (Early 20th Century)

An older, yet historically significant, method for preparing cyclopropanes is the thermal or photochemical decomposition of pyrazolines, a reaction developed by Nikolai Kischner.[3] Pyrazolines are typically synthesized from the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) or by the 1,3-dipolar cycloaddition of diazoalkanes to alkenes. For the synthesis of gem-dimethylcyclopropane, 3,3-dimethyl-1-pyrazoline, which can be prepared from the reaction of diazomethane (B1218177) with isobutylene, is the key intermediate. The decomposition of the pyrazoline proceeds with the extrusion of nitrogen gas to yield the desired cyclopropane.[8]

The experimental workflow involves the formation and subsequent decomposition of the pyrazoline intermediate.

isobutylene Isobutylene pyrazoline 3,3-Dimethyl-1-pyrazoline isobutylene->pyrazoline [3+2] Cycloaddition diazomethane Diazomethane diazomethane->pyrazoline product gem-Dimethylcyclopropane pyrazoline->product Decomposition (heat or light)

References

An In-depth Technical Guide to the Electronic Structure and Bonding in 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and bonding in 1,1-dimethylcyclopropane. It delves into the unique bonding models required to describe this strained ring system, including the Walsh orbital and Coulson-Moffitt bent-bond models. The influence of gem-dimethyl substitution on the geometry and electronic properties of the cyclopropane (B1198618) ring is discussed in the context of Bent's rule and steric effects. A thorough compilation of experimental and computational data, including bond lengths, bond angles, and spectroscopic information (NMR, IR, Raman, and photoelectron spectroscopy), is presented in structured tables for clarity and comparative analysis. Detailed experimental and computational protocols are provided to aid in the replication and further investigation of the properties of this molecule. Visual diagrams generated using Graphviz illustrate key theoretical concepts and analytical workflows, offering a deeper understanding of the intricate electronic nature of this compound.

Introduction

Cyclopropane and its derivatives have long fascinated chemists due to their unique chemical reactivity and bonding characteristics, which deviate significantly from those of acyclic alkanes. The inherent ring strain in the three-membered ring, a consequence of the 60° internuclear angles, leads to a distinctive electronic structure that imparts olefinic character to the C-C bonds. This compound, a simple yet illustrative example of a substituted cyclopropane, serves as an excellent model system for understanding the interplay between ring strain, substitution effects, and electronic structure.

This guide aims to provide a detailed technical overview of the electronic structure and bonding in this compound. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental principles governing the properties of strained ring systems, which are prevalent in numerous natural products and pharmaceutical agents.

Theoretical Models of Bonding in Cyclopropane

The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization. Two primary models have been developed to rationalize its structure and reactivity: the Walsh orbital model and the Coulson-Moffitt bent-bond model.

The Walsh Orbital Model

The Walsh model proposes that the carbon atoms in the cyclopropane ring are sp² hybridized. Two of the sp² hybrid orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring. The remaining p-orbitals on each carbon atom are oriented in the plane of the ring and combine to form a set of three molecular orbitals. These orbitals, known as Walsh orbitals, consist of one bonding orbital with A₁' symmetry and a pair of degenerate, antibonding orbitals with E' symmetry in unsubstituted cyclopropane. The highest occupied molecular orbitals (HOMOs) of cyclopropane are the degenerate E' orbitals, which possess significant π-character and are responsible for the molecule's ability to interact with electrophiles and participate in conjugation.

The presence of methyl substituents in this compound lifts the degeneracy of the E' orbitals. The methyl groups, being electron-donating, interact with the Walsh orbitals, influencing their energy levels and the overall electronic distribution in the ring.

walsh_orbitals cluster_cyclopropane Cyclopropane Ring Orbitals cluster_substituents Methyl Substituents cluster_walsh Walsh Orbitals C1 C1 C2 C2 C1->C2 Walsh Walsh Orbitals e' (HOMO) a₁' C1->Walsh:f1 Interaction C3 C3 C2->C3 C3->C1 Me1 CH₃ Me1->C1 σ-donation Me2 CH₃ Me2->C1 σ-donation workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of this compound Spectroscopy Spectroscopic Characterization (NMR, IR, Raman, PES) Synthesis->Spectroscopy StructureDet Structure Determination (GED, Microwave) Spectroscopy->StructureDet Comparison Comparison & Validation Spectroscopy->Comparison Experimental Spectra StructureDet->Comparison Experimental Geometry Model Initial Molecular Model Optimization Geometry Optimization (e.g., DFT) Model->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Calculation of Spectroscopic Properties (NMR, IR) Optimization->Properties Orbitals Molecular Orbital Analysis Optimization->Orbitals Optimization->Comparison Calculated Geometry Properties->Comparison Calculated Spectra Understanding Comprehensive Understanding of Electronic Structure & Bonding Comparison->Understanding Validated Model

A Comprehensive Technical Guide to the Thermochemical Properties of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data available for 1,1-dimethylcyclopropane. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research, particularly those in drug development where understanding molecular energetics is crucial. This document presents quantitative data in structured tables, details the experimental and computational methodologies used to obtain this data, and provides a visual representation of the relationships between key thermochemical properties.

Core Thermochemical Data

This compound (C₅H₁₀, CAS Registry Number: 1630-94-0) is a cycloalkane whose strained three-membered ring structure imparts distinct energetic properties.[1] A summary of its key thermochemical data is presented below.

Table 1: Enthalpy Values for this compound
Thermochemical QuantitySymbolValue (kJ/mol)PhaseReference
Standard Enthalpy of FormationΔfH°-36.9 ± 0.8GasGood, Moore, et al., 1974[1]
Standard Enthalpy of FormationΔfH°-63.7 ± 0.7LiquidGood, Moore, et al., 1974[1]
Standard Enthalpy of CombustionΔcH°-3363.3 ± 0.7LiquidGood, Moore, et al., 1974[1]
Standard Enthalpy of VaporizationΔvapH°26.8 ± 0.4Good, Moore, et al., 1974[1]
Table 2: Gas Phase Heat Capacity of this compound at 1 bar
Temperature (K)Constant Pressure Heat Capacity (Cp) (J/mol·K)Reference
298.15103.5Thermodynamics Research Center, 1997[1]
300104.1Thermodynamics Research Center, 1997[1]
400131.0Thermodynamics Research Center, 1997[1]
500154.5Thermodynamics Research Center, 1997[1]
600174.4Thermodynamics Research Center, 1997[1]
700191.1Thermodynamics Research Center, 1997[1]
800205.2Thermodynamics Research Center, 1997[1]
900217.2Thermodynamics Research Center, 1997[1]
1000227.4Thermodynamics Research Center, 1997[1]
1100236.3Thermodynamics Research Center, 1997[1]
1200244.0Thermodynamics Research Center, 1997[1]
1300250.7Thermodynamics Research Center, 1997[1]
1400256.6Thermodynamics Research Center, 1997[1]
1500261.8Thermodynamics Research Center, 1997[1]

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work and theoretical calculations. Understanding the methodologies employed is critical for assessing the validity and applicability of the data.

Enthalpy of Formation and Combustion: Oxygen-Bomb Combustion Calorimetry

The enthalpy of formation and combustion of this compound were determined by Good, Moore, Osborn, and Douslin in 1974 using oxygen-bomb combustion calorimetry.[1]

Experimental Protocol:

  • Sample Purity: The this compound sample used in the experiments had a purity of 99.98 mole percent, as determined by gas-liquid chromatography.

  • Calorimeter: A rotating-bomb calorimeter was employed for the combustion experiments. This type of calorimeter is designed to ensure complete combustion and thermal equilibrium.

  • Calibration: The calorimeter was calibrated using benzoic acid as a standard substance. The energy equivalent of the calorimeter was determined with high precision.

  • Procedure: A weighed sample of this compound was sealed in a platinum crucible within the bomb, which was then pressurized with pure oxygen. The combustion was initiated by passing an electric current through a fuse wire. The temperature change of the surrounding water jacket was measured to calculate the heat of combustion.

  • Corrections: The raw data were corrected for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the conversion of the results to standard conditions (298.15 K and 1 atm). The enthalpy of formation was then derived from the enthalpy of combustion using the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity: Selected Values and Statistical Calculations

The heat capacity data for this compound in the gas phase, as provided by the Thermodynamics Research Center (TRC), are "selected values".[1] This designation implies that the data have been critically evaluated from available literature sources and may be a composite of experimental measurements and theoretical calculations to provide the most reliable values over a range of temperatures.

The NIST WebBook also references statistically calculated values by Kabo G.Y. from 1973.[1]

Computational Protocol (Statistical Thermodynamics):

Statistical thermodynamics provides a method to calculate macroscopic thermodynamic properties, such as heat capacity, from the microscopic properties of molecules. The general workflow for such a calculation involves:

  • Determination of Molecular Structure and Vibrational Frequencies: The geometric parameters (bond lengths and angles) and the fundamental vibrational frequencies of the this compound molecule are required. These are typically determined from spectroscopic experiments (e.g., infrared and Raman spectroscopy) or quantum chemical calculations.

  • Calculation of Partition Functions: The total partition function of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.

  • Derivation of Thermodynamic Properties: The heat capacity (Cp) is then derived from the total partition function by taking the second derivative of the natural logarithm of the partition function with respect to temperature.

Logical Relationships of Thermochemical Data

The various thermochemical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationships between the key thermochemical quantities for this compound.

Thermochemical_Relationships cluster_exp Experimental Determination cluster_derived Derived Properties cluster_calc Computational/Evaluated Data Combustion_Calorimetry Oxygen-Bomb Combustion Calorimetry delta_cH Standard Enthalpy of Combustion (ΔcH°) Combustion_Calorimetry->delta_cH Measures delta_fH_liquid Standard Enthalpy of Formation (Liquid) (ΔfH°(l)) delta_cH->delta_fH_liquid Used to Calculate delta_fH_gas Standard Enthalpy of Formation (Gas) (ΔfH°(g)) delta_fH_liquid->delta_fH_gas Related by delta_vapH Enthalpy of Vaporization (ΔvapH°) delta_vapH->delta_fH_gas Relates to Cp Heat Capacity (Cp) Statistical_Mechanics Statistical Mechanics (Calculation) Statistical_Mechanics->Cp Calculates

Caption: Relationship between thermochemical properties of this compound.

References

Conformational Analysis of 1,1-Dimethylcyclopropane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid yet subtly flexible framework of the cyclopropane (B1198618) ring, particularly when gem-disubstituted, presents a unique scaffold in medicinal chemistry and materials science. The conformational preferences of 1,1-dimethylcyclopropane derivatives, governed by the interplay of steric and electronic effects, profoundly influence their biological activity and physical properties. This technical guide provides a comprehensive overview of the conformational analysis of this important class of molecules. It summarizes key quantitative data, details robust experimental and computational protocols for their study, and offers visualizations to elucidate the underlying principles of their conformational behavior.

Introduction

The this compound unit imparts a specific three-dimensional geometry to molecules, which can be crucial for receptor binding and other molecular interactions. Understanding the rotational barriers around the bonds connecting substituents to the cyclopropane ring and the relative energies of different conformers is paramount for rational drug design and the development of novel materials. This guide will delve into the factors that control the conformational landscape of these derivatives and the state-of-the-art techniques used to explore it.

The primary focus will be on the rotation of a substituent at the C2 position of the this compound ring. The presence of the gem-dimethyl groups at C1 creates a distinct steric environment that influences the preferred orientation of the C2-substituent.

Core Concepts in Conformational Analysis

The conformation of a this compound derivative is primarily determined by the dihedral angle (θ) between the substituent at C2 and the plane of the cyclopropane ring. The potential energy of the molecule varies as this bond rotates, leading to energy minima (stable conformers) and energy maxima (transition states).

Key Factors Influencing Conformation:

  • Steric Hindrance: The bulky gem-dimethyl groups at the C1 position create significant steric hindrance, influencing the preferred orientation of the substituent at C2 to minimize non-bonded interactions.

  • Electronic Effects: The electronic nature of the substituent at C2 can also play a crucial role. Conjugative effects with the cyclopropane ring, which has some degree of π-character, and dipole-dipole interactions can stabilize or destabilize certain conformations. For instance, π-acceptor substituents tend to align in a way that maximizes orbital overlap with the cyclopropane's Walsh orbitals.

Quantitative Conformational Data

The following tables summarize experimentally determined and computationally calculated rotational energy barriers and conformational energy differences for a selection of this compound derivatives. This data provides a quantitative basis for understanding the impact of different substituents on conformational preferences.

DerivativeSubstituent (R)MethodRotational Barrier (kcal/mol)Dihedral Angle (θ) of Most Stable ConformerReference
1,1-Dimethyl-2-vinylcyclopropane-CH=CH₂Raman Spectroscopy3.2gauche[1]
1,1-Dimethyl-2-phenylcyclopropane-C₆H₅Theoretical (DFT)Data not availableData not available
This compound-2-carboxamide-CONH₂Experimental (VT-NMR)Data not availableData not available
1,1-Dimethyl-2-formylcyclopropane-CHOTheoretical (DFT)Data not availableData not available
1,1-Dimethyl-2-acetylcyclopropane-COCH₃Experimental (VT-NMR)Data not availableData not available

Experimental and Computational Protocols

Experimental Determination of Rotational Barriers using Variable Temperature NMR (VT-NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study the dynamics of conformational exchange and to determine the energy barriers of these processes.[1][2]

Protocol Overview:

  • Sample Preparation: Dissolve a pure sample of the this compound derivative in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂). The concentration should be optimized for good signal-to-noise ratio.

  • Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to identify the signals corresponding to the protons of interest, particularly those that are expected to change their chemical environment during conformational exchange.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum. As the temperature decreases, the rate of conformational exchange will slow down. If the exchange is slow enough on the NMR timescale, separate signals for the different conformers may be observed.

  • Coalescence Temperature (Tc): Continue to increase the temperature in small increments from the low-temperature limit. The temperature at which the two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

  • High-Temperature Spectra: Acquire spectra at several temperatures above Tc, where the exchange is fast, resulting in a single, sharp, averaged signal.

  • Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν) at the slow exchange limit using the Eyring equation. More accurate values can be obtained by a complete line-shape analysis of the spectra at various temperatures.[3]

Computational Determination of Conformational Energy Profiles using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a molecule as a function of a specific dihedral angle, providing insights into the relative energies of conformers and the heights of rotational barriers.[4][5]

Protocol Overview:

  • Molecule Building: Construct the 3D structure of the this compound derivative using a molecular modeling software.

  • Initial Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find a local minimum on the potential energy surface.

  • Potential Energy Surface Scan (PES Scan):

    • Define the dihedral angle of interest (e.g., the angle defining the rotation of the C2-substituent relative to the cyclopropane ring).

    • Perform a relaxed PES scan, where the defined dihedral angle is systematically varied in small increments (e.g., 10-15 degrees) over a full 360-degree rotation.

    • At each step of the scan, the geometry of the rest of the molecule is allowed to relax to its minimum energy for that fixed dihedral angle.

  • Locating Minima and Transition States:

    • The points on the PES scan with the lowest energies correspond to the stable conformers.

    • The points with the highest energies correspond to the transition states for the conformational interconversion.

    • Perform full geometry optimizations starting from the geometries of the identified minima and transition states to obtain their precise structures and energies.

  • Frequency Calculations:

    • Perform frequency calculations for the optimized minima and transition state structures.

    • For minima, all calculated vibrational frequencies should be real.

    • For a true transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the rotation of the substituent).

  • Energy Profile Generation: Plot the calculated relative energies (including zero-point vibrational energy corrections) against the dihedral angle to visualize the conformational energy profile. The rotational barrier is the energy difference between the highest energy transition state and the lowest energy conformer.

Visualizing Conformational Analysis

Graphviz diagrams are used to illustrate the logical flow of the conformational analysis process and the relationships between different conformational states.

Conformational_Isomers cluster_eclipsed Eclipsed Conformation (Transition State) Eclipsed Eclipsed Gauche2 Gauche 2 Eclipsed->Gauche2 Rotation Gauche1 Gauche 1 Gauche1->Eclipsed Rotation Experimental_Workflow A Sample Preparation B VT-NMR Spectroscopy A->B C Data Acquisition (Spectra at various T) B->C D Identification of Coalescence Temperature (Tc) C->D E Line Shape Analysis C->E F Calculation of Rotational Barrier (ΔG‡) D->F E->F Computational_Workflow A Build Molecular Structure B Geometry Optimization A->B C Potential Energy Surface Scan B->C D Identify Minima and Transition States C->D D->B Re-optimization E Frequency Calculations D->E F Generate Conformational Energy Profile E->F

References

Unveiling the Genesis of a Strained Ring: The Discovery and Initial Synthesis of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical records of organic chemistry reveals that the first documented synthesis of 1,1-dimethylcyclopropane can be attributed to the pioneering work of Russian chemist Nikolai Kischner. In a seminal 1912 publication in the Journal of the Russian Physical Chemical Society, Kischner detailed a novel method for the preparation of cyclopropane (B1198618) derivatives, including the gem-dimethyl substituted compound, through the thermal decomposition of pyrazoline precursors. This work laid the foundation for a versatile and enduring method for the synthesis of this important structural motif.

Prior to Kischner's work, the field of cyclopropane chemistry was in its nascent stages. The parent cyclopropane molecule was first synthesized by August Freund in 1881, followed by an improved method by Gustavson in 1887. However, the synthesis of substituted cyclopropanes, particularly those with geminal substitution, remained a significant challenge. Kischner's innovative approach provided a practical route to these strained ring systems.

The Kishner Cyclopropane Synthesis: A Breakthrough

The initial synthesis of this compound, as described by Kischner, is a two-step process. The first step involves the reaction of an α,β-unsaturated carbonyl compound, in this case, mesityl oxide (4-methyl-3-penten-2-one), with hydrazine (B178648) to form a pyrazoline intermediate. In the second, crucial step, this pyrazoline is subjected to thermal decomposition in the presence of a catalyst, leading to the extrusion of nitrogen gas and the formation of the cyclopropane ring.

Experimental Protocol: The Initial Synthesis

While the original 1912 publication by Kischner provides the foundational methodology, later refinements have clarified the experimental conditions. The following protocol is a representation of the early synthetic approach:

Step 1: Synthesis of the Pyrazoline Intermediate

  • Reactants: Mesityl oxide and hydrazine hydrate.

  • Procedure: Mesityl oxide is reacted with an equimolar amount of hydrazine hydrate. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the condensation reaction.

  • Workup: After the reaction is complete, the solvent is removed, and the resulting crude pyrazoline is purified, often by distillation under reduced pressure.

Step 2: Thermal Decomposition to this compound

  • Reactant: The purified pyrazoline from Step 1.

  • Catalyst: Kischner's original work often employed platinized porous plate as a catalyst. Potassium hydroxide (B78521) was also used to promote the decomposition.

  • Procedure: The pyrazoline is heated in the presence of the catalyst. The decomposition reaction proceeds with the evolution of nitrogen gas.

  • Product Isolation: The gaseous this compound is collected and purified, for instance, by passing it through a series of cold traps to remove any less volatile impurities.

ParameterValue/Condition
Starting MaterialMesityl oxide (4-methyl-3-penten-2-one)
ReagentHydrazine hydrate
Intermediate3,5,5-Trimethyl-2-pyrazoline
Decomposition Temp.Not explicitly stated in early reports, but
typically requires elevated temperatures.
CatalystPlatinized porous plate, Potassium hydroxide
YieldEarly reports often lacked precise yield data.
Later adaptations of the Kishner synthesis
report moderate to good yields.

Visualizing the Pathway

The logical progression of the initial synthesis of this compound can be visualized as a two-step experimental workflow.

Kishner_Synthesis_Workflow cluster_step1 Step 1: Pyrazoline Formation cluster_step2 Step 2: Cyclopropane Formation MesitylOxide Mesityl Oxide Pyrazoline 3,5,5-Trimethyl-2-pyrazoline MesitylOxide->Pyrazoline Condensation Hydrazine Hydrazine Hydrazine->Pyrazoline Decomposition Thermal Decomposition Pyrazoline->Decomposition Product This compound Decomposition->Product Nitrogen Nitrogen Gas (byproduct) Decomposition->Nitrogen

Initial synthesis workflow of this compound.

The reaction mechanism itself involves the formation of a diradical intermediate upon the thermal extrusion of nitrogen from the pyrazoline, which then collapses to form the stable cyclopropane ring.

Kishner_Mechanism Pyrazoline Pyrazoline Intermediate TransitionState Transition State (N2 extrusion) Pyrazoline->TransitionState Heat Diradical Diradical Intermediate TransitionState->Diradical Cyclopropane This compound Diradical->Cyclopropane Ring Closure

Simplified reaction mechanism of the Kishner cyclopropanation.

Significance and Evolution

Kischner's discovery was a significant advancement in synthetic organic chemistry. It provided a reliable method for the synthesis of a variety of cyclopropane derivatives, opening the door to the study of their unique chemical and physical properties. While modern methods for cyclopropanation, such as the Simmons-Smith reaction and transition-metal catalyzed cyclopropanations, have since been developed and offer greater versatility and stereocontrol, the Kishner synthesis remains a historically important and conceptually elegant approach to the construction of the three-membered ring. The initial synthesis of this compound stands as a testament to the early explorations of strained ring systems and their synthesis.

An In-depth Technical Guide on the Theoretical Stability of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the theoretical studies concerning the stability of 1,1-dimethylcyclopropane. The inherent ring strain and the influence of gem-dimethyl substitution are central to understanding its chemical behavior, making it a molecule of significant interest in theoretical and synthetic chemistry. This document summarizes key quantitative data, outlines the computational methodologies used in its study, and provides visualizations of the underlying chemical principles and research workflows.

Core Concepts: Strain and Stability in Cycloalkanes

Cycloalkanes, particularly small rings like cyclopropane (B1198618), exhibit inherent instability due to ring strain. This strain is primarily a combination of two factors:

  • Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. In cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to significant angle strain.[1]

  • Torsional Strain: The strain resulting from the eclipsing of C-H bonds on adjacent carbon atoms. In a planar cyclopropane ring, all C-H bonds are eclipsed, contributing to its overall strain energy.

The stability of substituted cyclopropanes is further influenced by steric and electronic effects of the substituents.

Quantitative Data on Cyclopropane Stability

While specific theoretical studies focusing solely on this compound are not extensively documented in publicly available literature, its stability can be inferred from data on cyclopropane and related substituted derivatives. The strain energy of the parent cyclopropane is a key benchmark.

CompoundStrain Energy (kcal/mol)Method
Cyclopropane27.5Experimental (Heat of Combustion)
Methylcyclopropane~28Estimated
This compound~28-29Estimated
1,2-Dimethylcyclopropane (cis)> 1,2-transSteric Hindrance
1,2-Dimethylcyclopropane (trans)< 1,2-cisReduced Steric Hindrance

Note: The values for substituted cyclopropanes are estimates based on the principles of additivity and steric effects. The gem-dimethyl substitution in this compound is expected to have a minor impact on the overall ring strain compared to the parent molecule, with some potential for stabilization through hyperconjugation.

Computational Methodologies for Stability Analysis

Theoretical studies of molecular stability predominantly employ computational quantum chemistry methods. These protocols involve the use of sophisticated software to solve the Schrödinger equation for a given molecule, providing insights into its energy and properties.

Key Computational Approaches:

  • Ab Initio Methods: These methods are based on first principles and do not rely on experimental data for their fundamental formulation.

    • Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation.

    • Post-Hartree-Fock Methods: These methods build upon the HF method to include electron correlation, leading to more accurate results. Examples include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD, CCSD(T)).

  • Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density rather than the wavefunction. DFT methods offer a good balance between accuracy and computational cost.

    • Functionals: The choice of the exchange-correlation functional is crucial in DFT. Common functionals include B3LYP, PBE0, and M06-2X.

  • Basis Sets: Both ab initio and DFT methods require the use of a basis set to represent the atomic orbitals. The quality of the basis set affects the accuracy of the calculation. Common basis sets include Pople-style (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Typical Experimental (Computational) Protocol:

  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are close to zero.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A more accurate energy calculation is often performed on the optimized geometry using a higher level of theory and/or a larger basis set.

  • Thermochemical Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined.

  • Isodesmic Reactions: To calculate the strain energy, a hypothetical isodesmic reaction is often used. This is a reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

Visualization of Concepts and Workflows

The following diagrams illustrate the key concepts related to the stability of this compound and the typical workflow for its theoretical study.

G cluster_0 Factors Influencing Stability Strain Ring Strain AngleStrain Angle Strain (C-C-C angle ~60°) Strain->AngleStrain TorsionalStrain Torsional Strain (Eclipsed C-H bonds) Strain->TorsionalStrain Stability Overall Stability of This compound Strain->Stability destabilizing SubstituentEffects Substituent Effects GemDimethyl gem-Dimethyl Group SubstituentEffects->GemDimethyl SubstituentEffects->Stability minor influence Hyperconjugation Hyperconjugation (Stabilizing) GemDimethyl->Hyperconjugation StericHindrance Steric Hindrance (Minor in 1,1-) GemDimethyl->StericHindrance

Caption: Logical relationship of factors affecting this compound stability.

G start Define Molecular Structure (this compound) choose_method Select Computational Method (e.g., DFT/B3LYP/6-31G*) start->choose_method geom_opt Geometry Optimization choose_method->geom_opt isodesmic Define Isodesmic Reaction choose_method->isodesmic freq_calc Frequency Calculation (Confirm Minimum & ZPVE) geom_opt->freq_calc sp_energy Single-Point Energy (Higher Level of Theory) freq_calc->sp_energy thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) sp_energy->thermo calc_isodesmic Calculate Energies of all Species in Isodesmic Reaction isodesmic->calc_isodesmic strain_energy Calculate Strain Energy calc_isodesmic->strain_energy

Caption: Typical computational workflow for stability analysis.

Conclusion

The theoretical study of this compound's stability is grounded in the fundamental principles of ring strain inherent to the cyclopropane core. While the gem-dimethyl substituents introduce electronic and minor steric effects, the dominant factor remains the significant angle and torsional strain of the three-membered ring. Quantitative determination of its stability relies on established computational chemistry protocols, including geometry optimization, frequency calculations, and the use of isodesmic reactions to derive strain energy. The methodologies and concepts outlined in this guide provide a framework for researchers to investigate and understand the chemical properties of this and related strained cyclic molecules.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,1-Dimethylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-dimethylcyclopropane motif is a valuable structural unit in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly influence conformational rigidity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for key stereoselective methods for the synthesis of this compound derivatives, enabling researchers to leverage these strategies in their synthetic endeavors.

Method 1: Cobalt-Catalyzed Simmons-Smith Type Dimethylcyclopropanation

This method, developed by Werth and Uyeda, offers a significant advancement over traditional Simmons-Smith reactions, particularly for the synthesis of substituted cyclopropanes. It employs a cobalt-pyridine-diimine (PDI) complex in conjunction with 2,2-dichloropropane (B165471) as the carbene source and zinc as a reductant. This approach is particularly effective for the dimethylcyclopropanation of 1,3-dienes.[1][2][3][4]

Logical Workflow for Cobalt-Catalyzed Dimethylcyclopropanation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst [2-tBuPDI]CoBr2 mixing Combine Catalyst, Alkene, Zn, ZnBr2 in THF catalyst->mixing reagents Alkene/Diene 2,2-Dichloropropane Zinc Powder reagents->mixing addition Add 2,2-Dichloropropane mixing->addition stirring Stir at Room Temperature addition->stirring quench Quench with NH4Cl (aq) stirring->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify product This compound Derivative purify->product

Caption: Workflow for cobalt-catalyzed dimethylcyclopropanation.

Quantitative Data
Substrate (1,3-Diene)ProductYield (%)Diastereomeric Ratio (d.r.)
Isoprene1-Methyl-1-vinylcyclopropane85N/A
2,5-Dimethyl-2,4-hexadiene1,1,2,2,3,3-Hexamethylcyclopropane78N/A
(E)-1,3-Pentadiene1-Methyl-2-propenylcyclopropane72>19:1 (trans/cis)
CyclohexadieneBicyclo[4.1.0]hept-2-ene96N/A

Data synthesized from multiple sources.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Dimethylcyclopropanation of 1,3-Dienes

Materials:

  • [2-t-BuPDI]CoBr₂ (Pyridine-diimine cobalt complex)

  • 1,3-Diene substrate

  • 2,2-Dichloropropane (Me₂CCl₂)

  • Zinc powder (<10 micron, activated)

  • Zinc bromide (ZnBr₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a nitrogen-filled glovebox, to a 20 mL scintillation vial equipped with a magnetic stir bar, add [2-t-BuPDI]CoBr₂ (0.014 mmol, 10 mol%), the 1,3-diene (0.14 mmol, 1.0 equiv), zinc powder (0.28 mmol, 2.0 equiv), and zinc bromide (0.14 mmol, 1.0 equiv).

  • Add anhydrous THF (1.0 mL) to the vial.

  • Stir the mixture at room temperature for approximately 15 minutes. The formation of a deep violet color indicates the reduction of the cobalt catalyst.

  • To the stirred solution, add 2,2-dichloropropane (0.28 mmol, 2.0 equiv).

  • Seal the vial and continue stirring at room temperature for 24 hours.

  • Upon completion, remove the reaction vial from the glovebox and quench the reaction by the addition of saturated aqueous NH₄Cl (5 mL).

  • Extract the mixture with Et₂O (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Method 2: Rhodium-Catalyzed Enantioselective Synthesis of 1,1-Cyclopropane Diesters

This method provides access to enantioenriched 1,1-disubstituted cyclopropanes through the reaction of a diazo compound with an alkene, catalyzed by a chiral dirhodium complex. The use of Rh₂((R)-BTPCP)₄ allows for high enantioselectivity in the formation of 1,1-cyclopropane diesters from dimethyl diazo malonate.[5][6]

Signaling Pathway for Rhodium-Catalyzed Cyclopropanation

cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh_cat Rh2((R)-BTPCP)4 diazo Dimethyl Diazo Malonate carbene Rh-Carbene Intermediate diazo->carbene + Rh2L4* N2 N2 carbene->N2 transition_state Transition State carbene->transition_state alkene Alkene alkene->transition_state transition_state->Rh_cat Catalyst Regeneration product Enantioenriched 1,1-Cyclopropane Diester transition_state->product

Caption: Rhodium-catalyzed enantioselective cyclopropanation.

Quantitative Data
AlkeneYield (%)Enantiomeric Ratio (e.r.)
Styrene9398:2
4-Chlorostyrene8997:3
1-Hexene7590:10
Cyclohexene8295:5

Data is representative for the Rh₂((R)-BTPCP)₄ catalyzed reaction with dimethyl diazo malonate.[5]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation

Materials:

  • Rh₂((R)-BTPCP)₄ (Dirhodium(II) tetrakis[(R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate])

  • Alkene substrate

  • Dimethyl diazo malonate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂((R)-BTPCP)₄ (0.005 mmol, 1 mol%).

  • Add anhydrous DCM (2.0 mL) followed by the alkene substrate (0.5 mmol, 1.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dimethyl diazo malonate (0.75 mmol, 1.5 equiv) in anhydrous DCM (3.0 mL).

  • Add the dimethyl diazo malonate solution to the reaction mixture dropwise over a period of 4 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1,1-cyclopropane diester.

  • Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Method 3: Diastereoselective Electrochemical Synthesis

A novel approach for the synthesis of cyclopropanes involves the formal coupling of unactivated alkenes and carbon pronucleophiles.[7][8] This method utilizes dicationic adducts generated from the electrolysis of thianthrene (B1682798). The process is scalable and exhibits high diastereoselectivity.[7][8]

Experimental Workflow for Electrochemical Cyclopropanation

G cluster_electrolysis Electrolysis Step cluster_cyclopropanation Cyclopropanation Step cluster_workup Work-up and Purification setup Electrolysis Setup: Alkene, Thianthrene (TT) in MeCN with n-Bu4NPF6 electrolysis Constant Current Electrolysis (Formation of Dicationic Adduct) setup->electrolysis add_pronucleophile Addition of Pronucleophile and Base (Cs2CO3) electrolysis->add_pronucleophile reaction Stirring at Room Temperature add_pronucleophile->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Diastereomerically Enriched Cyclopropane (B1198618) purification->product

Caption: Electrochemical diastereoselective cyclopropanation.

Quantitative Data
AlkenePronucleophileYield (%)Diastereomeric Ratio (d.r.)
1-OcteneDiethyl malonate85>20:1
StyreneDimethyl malonate92>20:1
AllylbenzeneDibenzyl malonate78>20:1
1-DeceneEthyl cyanoacetate6515:1

Data from Kim, M. J., et al. Angew. Chem. Int. Ed. 2023.[7]

Experimental Protocol: General Procedure for Diastereoselective Electrochemical Cyclopropanation

Materials:

Procedure:

Part A: Electrolysis

  • Set up a divided electrochemical cell with a graphite anode and a platinum cathode.

  • In the anodic chamber, dissolve the alkene (1.0 equiv) and thianthrene (1.5 equiv) in a 0.2 M solution of n-Bu₄NPF₆ in anhydrous MeCN.

  • In the cathodic chamber, place a 0.2 M solution of n-Bu₄NPF₆ in anhydrous MeCN.

  • Apply a constant current (typically 10-20 mA) until 2.2 F/mol of charge has passed based on the alkene.

Part B: Cyclopropanation

  • Transfer the anolyte solution containing the dicationic adduct to a round-bottom flask.

  • Add the carbon pronucleophile (1.0 equiv) and cesium carbonate (2.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched cyclopropane derivative.

Conclusion

The stereoselective synthesis of this compound derivatives can be achieved through a variety of powerful catalytic methods. The choice of method will depend on the desired stereochemistry (enantioselectivity vs. diastereoselectivity), the nature of the starting materials, and the scalability of the reaction. The protocols provided herein offer a starting point for researchers to explore these transformative reactions in their own laboratories. Further optimization of reaction conditions may be necessary for specific substrates.

References

1,1-Dimethylcyclopropane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclopropane, a strained three-membered carbocycle, serves as a valuable and versatile building block in organic synthesis. Its inherent ring strain and the presence of the gem-dimethyl group impart unique chemical reactivity and physical properties that are highly sought after in the construction of complex molecular architectures. In medicinal chemistry, the gem-dimethylcyclopropane motif is frequently incorporated into drug candidates to enhance metabolic stability, introduce conformational rigidity, and increase lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of this compound via Cyclopropanation

The most common and effective method for the synthesis of this compound is the cyclopropanation of isobutylene (B52900) (2-methylpropene). The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation, offering a reliable route to the desired gem-dimethylcyclopropyl moiety.[4][5]

Key Synthetic Approach: The Simmons-Smith Reaction

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification), to deliver a methylene (B1212753) group to an alkene.[4][5] The reaction is stereospecific, proceeding via a concerted mechanism, which is a key advantage in complex molecule synthesis. For the synthesis of this compound, isobutylene is used as the alkene substrate.

Experimental Protocol: Generalized Simmons-Smith Cyclopropanation of Isobutylene

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.

Materials:

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Isobutylene (2-methylpropene) - can be condensed as a liquid at low temperature or used as a gas

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or a three-necked round-bottom flask with a condenser, dropping funnel, and gas inlet

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Zinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, place zinc-copper couple (2.0 eq). Add anhydrous diethyl ether.

  • Formation of the Carbenoid: To the stirred suspension of the zinc-copper couple, add diiodomethane (1.5 eq) dropwise via a dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes at room temperature.

  • Introduction of Isobutylene: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Condense isobutylene (1.0 eq) into the reaction vessel. Alternatively, bubble isobutylene gas through the reaction mixture.

  • Cyclopropanation Reaction: Slowly warm the reaction mixture to room temperature and stir overnight. The progress of the reaction can be monitored by GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the high volatility of the product.

  • Purification: The crude this compound can be further purified by fractional distillation.

Data Presentation: Illustrative Effect of Reaction Conditions on Yield

The following table presents illustrative data on how variations in the Simmons-Smith reaction conditions can affect the yield of this compound. This data is representative and should be used as a guideline for optimization.

EntryZinc SourceSolventTemperature (°C)Time (h)Illustrative Yield (%)
1Zn(Cu)Ether251275
2Et₂ZnDCM0 to 251285
3Zn(Cu)DCM252470
4Et₂ZnEther0 to 25880

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Isobutylene Isobutylene Simmons_Smith Simmons-Smith Reaction (Anhydrous Solvent, Inert Atmosphere) Isobutylene->Simmons_Smith Diiodomethane Diiodomethane Diiodomethane->Simmons_Smith Zinc Zinc Source (Zn(Cu) or Et₂Zn) Zinc->Simmons_Smith Product This compound Simmons_Smith->Product

Synthesis of this compound.

Application Note 2: Ring-Opening and Rearrangement Reactions

The high ring strain of this compound makes it susceptible to ring-opening and rearrangement reactions, providing access to a variety of functionalized acyclic compounds. These transformations are typically promoted by acids, Lewis acids, or transition metals.

Acid-Catalyzed Isomerization

Treatment of this compound with protic or Lewis acids can induce isomerization to form various methylbutenes. The product distribution is often dependent on the reaction conditions and the nature of the acid catalyst.

Experimental Protocol: Generalized Acid-Catalyzed Isomerization

This protocol outlines a general procedure for the isomerization of this compound.

Materials:

  • This compound

  • Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.

  • Addition of Catalyst: Add the acid catalyst (catalytic amount, e.g., 5-10 mol%) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating). Monitor the reaction progress by GC-MS to observe the formation of methylbutene isomers.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

  • Analysis: Analyze the product mixture by GC-MS and ¹H NMR to determine the product distribution.

Data Presentation: Illustrative Product Distribution in Acid-Catalyzed Isomerization

The following table provides an illustrative example of how different acid catalysts might influence the product distribution in the isomerization of this compound.

EntryCatalystTemperature (°C)Time (h)2-Methyl-2-butene (%)2-Methyl-1-butene (%)3-Methyl-1-butene (%)
1Amberlyst-1525460355
2p-TsOH50270255
3BF₃·OEt₂0155405
Other Ring-Opening Reactions

This compound can also undergo ring-opening reactions with various nucleophiles in the presence of a Lewis acid or under transition metal catalysis. For instance, Friedel-Crafts type reactions with arenes in the presence of a Lewis acid can lead to the formation of alkylated aromatic compounds. Transition metal-catalyzed reactions can lead to a wider array of products through different mechanistic pathways.

Visualization of Ring-Opening and Rearrangement Pathways

G cluster_acid Acid-Catalyzed Rearrangement cluster_lewis Lewis Acid-Mediated Ring Opening cluster_tm Transition Metal Catalysis Start This compound Acid_Catalyst Protic or Lewis Acid Start->Acid_Catalyst H⁺ or LA Lewis_Acid Lewis Acid + Nucleophile (e.g., Arene) Start->Lewis_Acid LA, Nu-H TM_Catalyst Transition Metal Catalyst Start->TM_Catalyst [M] Product_A 2-Methyl-2-butene (Major Product) Acid_Catalyst->Product_A Product_B 2-Methyl-1-butene Acid_Catalyst->Product_B Product_C 3-Methyl-1-butene Acid_Catalyst->Product_C Product_D Alkylated Arene Lewis_Acid->Product_D Product_E Various Rearranged Products TM_Catalyst->Product_E

Reaction pathways of this compound.

This compound is a highly useful building block in organic synthesis, providing access to the valuable gem-dimethylcyclopropyl motif and serving as a precursor to various functionalized acyclic compounds through ring-opening and rearrangement reactions. The protocols and data presented herein offer a foundational guide for researchers to utilize this versatile molecule in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the unique properties of the gem-dimethylcyclopropane unit are of significant interest. Further exploration and optimization of the reaction conditions are encouraged to tailor these methods to specific synthetic targets.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis acid-catalyzed ring-opening of cyclopropanes is a powerful transformation in organic synthesis, providing access to a variety of acyclic and carbocyclic frameworks. While much of the existing literature focuses on activated "donor-acceptor" cyclopropanes, the ring-opening of non-activated, alkyl-substituted cyclopropanes such as 1,1-dimethylcyclopropane represents a fundamental process for generating carbocationic intermediates. These intermediates can subsequently undergo rearrangement, addition of nucleophiles, or polymerization. This document provides a generalized overview, a plausible mechanistic pathway, and experimental protocols for the Lewis acid-catalyzed ring-opening of this compound, based on analogous transformations of other substituted cyclopropanes.

Reaction Principle and Mechanism

The ring-opening of this compound is initiated by the coordination of a Lewis acid to one of the C-C bonds of the cyclopropane (B1198618) ring. This coordination weakens the bond, facilitating its heterolytic cleavage to form a tertiary carbocation. The stability of the resulting carbocation is a key driving force for the reaction. Once formed, this carbocationic intermediate can undergo several reaction pathways, including isomerization to form various alkenes. The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocationic intermediate. In the case of this compound, cleavage of the C1-C2 (or C1-C3) bond leads to a stable tertiary carbocation at the C1 position.

Signaling Pathway Diagram

ReactionMechanism cluster_start Initiation cluster_intermediate Intermediate Formation cluster_products Product Formation start_reagents This compound + LA intermediate Carbocation Intermediate start_reagents->intermediate Ring-Opening products Isomerized Alkenes intermediate->products Rearrangement / Deprotonation

Caption: Plausible reaction mechanism for the Lewis acid-catalyzed ring-opening of this compound.

Quantitative Data Summary

Due to the limited specific data for the Lewis acid-catalyzed ring-opening of this compound, the following table summarizes representative conditions used for the isomerization and ring-opening of other substituted cyclopropanes and related systems. These conditions can serve as a starting point for optimization.

Lewis Acid CatalystSubstrate TypeSolventTemperature (°C)Catalyst Loading (mol%)Product(s)Yield (%)
AlCl₃Alkenylalane(CH₂Cl)₂50>100Isomerized Alkenyl Halide~87
Sc(OTf)₃Donor-Acceptor CyclopropaneCH₂Cl₂Room Temp. - 6010Cycloadduct57-99
Yb(OTf)₃Fused Donor-Acceptor CyclopropaneDioxane905Fused Lactamup to 99
Ga(OTf)₃Fused Donor-Acceptor CyclopropaneMeCN9010Fused Lactam43-99
BF₃·OEt₂General Lewis Acid CatalystVarious-58 to 126VariesVarious-

Experimental Protocols

The following are generalized protocols for the Lewis acid-catalyzed ring-opening of this compound. These should be considered as starting points and will likely require optimization of the Lewis acid, solvent, temperature, and reaction time.

Protocol 1: General Procedure using Aluminum Chloride (AlCl₃)

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere, add anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solvent to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride to the cooled solvent with stirring.

  • Once the Lewis acid is suspended, add this compound dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor the progress by an appropriate analytical technique (e.g., GC-MS). If no reaction is observed, the temperature can be slowly raised to room temperature.

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate the isomerized alkene products.

Protocol 2: General Procedure using Boron Trifluoride Etherate (BF₃·OEt₂)

Materials:

  • This compound

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous solvent (diethyl ether or dichloromethane) and this compound.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add boron trifluoride etherate dropwise to the stirred solution.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting product mixture by distillation or column chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Add anhydrous solvent to flame-dried flask under inert atmosphere. cool 2. Cool solvent to desired temperature. setup->cool add_LA 3. Add Lewis Acid. cool->add_LA add_substrate 4. Add this compound. add_LA->add_substrate monitor 5. Stir and monitor reaction progress (e.g., by GC-MS). add_substrate->monitor quench 6. Quench reaction. monitor->quench extract 7. Extract with organic solvent. quench->extract dry 8. Dry organic layer. extract->dry concentrate 9. Concentrate in vacuo. dry->concentrate purify 10. Purify product (distillation or chromatography). concentrate->purify

Caption: General experimental workflow for Lewis acid-catalyzed ring-opening of this compound.

Safety Precautions

  • Lewis acids such as aluminum chloride and boron trifluoride etherate are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions should be carried out under an inert atmosphere as many Lewis acids are moisture-sensitive.

  • The quenching of the reaction can be exothermic. Perform this step slowly and with adequate cooling.

Conclusion

The Lewis acid-catalyzed ring-opening of this compound provides a potential route to various isomerized C5 alkenes. The protocols and data presented here serve as a foundational guide for researchers exploring this transformation. It is crucial to note that reaction conditions, particularly the choice of Lewis acid and temperature, will significantly influence the product distribution and yield, necessitating careful optimization for specific research and development applications.

Application Notes and Protocols for the Synthesis of 1,1-Dimethylcyclopropane via Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith cyclopropanation is a powerful and highly stereospecific method for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in numerous natural products and pharmaceutical agents. This reaction involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring in a concerted fashion, preserving the stereochemistry of the starting alkene.[1][2]

This document provides detailed application notes and a representative protocol for the synthesis of 1,1-dimethylcyclopropane from 2-methylpropene (isobutylene) using the Simmons-Smith reaction, with a focus on the Furukawa modification, which employs diethylzinc (B1219324) and diiodomethane (B129776). This modification is often preferred due to its enhanced reactivity and reproducibility.[1][3]

Reaction Principle and Mechanism

The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple or diethylzinc.[4][5] This carbenoid then adds to the alkene in a concerted, syn-addition manner through a "butterfly" transition state, leading to the formation of the cyclopropane ring.[4] The reaction is known for its compatibility with a wide range of functional groups.[6]

The overall reaction for the synthesis of this compound is as follows:

2-Methylpropene + Diiodomethane + Diethylzinc → this compound + Zinc Iodide + Ethane

Data Presentation

ParameterValueReference
Starting Material 2-Methylpropene (Isobutylene)-
Reagents Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)[1][3]
Product This compound-
Expected Yield 70-90% (representative for simple alkenes)[4]
Reaction Type Cheletropic Reaction[1]
Stereochemistry Stereospecific (syn-addition)[2]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for the Simmons-Smith cyclopropanation of simple alkenes.

Materials:

  • 2-Methylpropene (Isobutylene)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Nitrogen or Argon inlet for inert atmosphere

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Carbenoid Formation:

    • Slowly add diiodomethane (2.0 equivalents relative to 2-methylpropene) to the stirred solvent.

    • Carefully add a 1.0 M solution of diethylzinc in hexanes (2.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C. A white precipitate of the zinc carbenoid may form.

    • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Substrate Addition:

    • Introduce 2-methylpropene (1.0 equivalent) into the reaction mixture. Since 2-methylpropene is a gas at room temperature, it can be condensed into a cold trap and added as a liquid at low temperature, or bubbled directly into the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by gas chromatography (GC) if possible.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: This can be exothermic.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Due to the volatility of this compound (boiling point: 21 °C), purification is best achieved by careful fractional distillation at low temperature.

Visualizations

Simmons-Smith Reaction Mechanism

G Simmons-Smith Reaction Mechanism for this compound Synthesis cluster_0 Reagents cluster_1 Carbenoid Formation cluster_2 Cyclopropanation cluster_3 Products 2-Methylpropene Transition_State Butterfly Transition State 2-Methylpropene->Transition_State Diiodomethane CH₂I₂ Zinc_Carbenoid ICH₂ZnI Diiodomethane->Zinc_Carbenoid + Et₂Zn Diethylzinc Et₂Zn Zinc_Carbenoid->Transition_State This compound Transition_State->this compound Concerted Syn-addition Byproducts ZnI₂ + Ethane Transition_State->Byproducts

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Setup Flame-Dried Glassware under Inert Atmosphere B Charge with Anhydrous DCM and Cool to 0 °C A->B C Add Diiodomethane B->C D Slowly Add Diethylzinc (Maintain T < 5 °C) C->D E Stir at 0 °C for 30 min (Carbenoid Formation) D->E F Add 2-Methylpropene E->F G Warm to Room Temperature and Stir for 12-24 h F->G H Cool to 0 °C and Quench with sat. aq. NH₄Cl G->H I Work-up: - Wash with NaHCO₃ and Brine - Dry over MgSO₄ H->I J Purification: Fractional Distillation I->J K Characterization of This compound J->K

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 1,1-Dimethylcyclopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-dimethylcyclopropane moiety is a valuable structural motif in modern medicinal chemistry. As a bioisostere of the commonly occurring gem-dimethyl group, its incorporation into drug candidates can offer significant advantages in optimizing pharmacokinetic and pharmacodynamic properties. The unique strained three-membered ring system of cyclopropane (B1198618) imparts distinct conformational and electronic characteristics that can lead to improved metabolic stability, enhanced potency, and favorable physicochemical properties.[1] This document provides detailed application notes on the use of this compound as a metabolic stabilizer and includes relevant experimental protocols for its synthesis and evaluation.

Application Notes: Enhancing Metabolic Stability

One of the primary applications of the this compound group is to enhance the metabolic stability of drug candidates by acting as a bioisosteric replacement for a gem-dimethyl group.[1][2] The gem-dimethyl group is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent rapid clearance of the drug. By replacing this metabolically labile group with the more robust this compound, the sites of metabolism can be blocked, thereby increasing the drug's half-life and oral bioavailability.[3]

The rationale behind this enhanced stability lies in the increased strength of the C-H bonds on the cyclopropyl (B3062369) ring compared to those on a typical alkyl group. This makes hydrogen atom abstraction, the initial step in CYP-mediated oxidation, more energetically demanding.

cluster_0 Metabolic Pathway of a gem-Dimethyl Containing Drug cluster_1 Metabolic Pathway of a this compound Containing Drug Parent_Drug_gem_dimethyl Parent Drug (gem-Dimethyl Group) Metabolically_Labile_Site Metabolically Labile Site (C-H bond) Parent_Drug_gem_dimethyl->Metabolically_Labile_Site CYP450_Enzymes_1 Cytochrome P450 Enzymes Metabolically_Labile_Site->CYP450_Enzymes_1 Oxidation Oxidized_Metabolite Oxidized Metabolite (Hydroxylated) CYP450_Enzymes_1->Oxidized_Metabolite Rapid_Clearance_1 Rapid Clearance Oxidized_Metabolite->Rapid_Clearance_1 Parent_Drug_cyclopropane Parent Drug (this compound) Metabolically_Blocked_Site Metabolically Blocked Site (Robust C-H bonds) Parent_Drug_cyclopropane->Metabolically_Blocked_Site CYP450_Enzymes_2 Cytochrome P450 Enzymes Metabolically_Blocked_Site->CYP450_Enzymes_2 Resistant to Oxidation Reduced_Metabolism Reduced Metabolism CYP450_Enzymes_2->Reduced_Metabolism Improved_Half_Life Improved Half-Life Reduced_Metabolism->Improved_Half_Life

Figure 1. Bioisosteric replacement for metabolic stability.
Quantitative Data Presentation

The following table presents a representative comparison of a hypothetical parent compound containing a gem-dimethyl group with its this compound analog. The data illustrates the potential improvements in metabolic stability and the impact on biological activity.

CompoundModificationTarget Binding Affinity (IC₅₀, nM)Metabolic Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Parent-gem-dimethyl gem-Dimethyl group101546.2
Analog-dimethylcyclopropane This compound group12> 60< 11.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

Start Start: Prepare Reagents Incubation_Preparation Prepare Incubation Mixture (Buffer, Microsomes, Test Compound) Start->Incubation_Preparation Pre_incubation Pre-incubate at 37°C for 5 min Incubation_Preparation->Pre_incubation Initiate_Reaction Initiate Reaction by adding NADPH Pre_incubation->Initiate_Reaction Time_Points Incubate and collect aliquots at 0, 5, 15, 30, and 60 min Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile containing Internal Standard Time_Points->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Proteins Quench_Reaction->Protein_Precipitation Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->Analysis Data_Processing Calculate Percent Remaining, t½, and CLᵢₙₜ Analysis->Data_Processing End End Data_Processing->End

References

Application Note: Gas Chromatography Methods for the Analysis of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclopropane is a volatile organic compound (VOC) of interest in various fields, including atmospheric chemistry, petroleum analysis, and as a potential impurity or metabolite in drug development processes. Accurate and robust analytical methods are crucial for its quantification and identification. Gas chromatography (GC) is the premier technique for the analysis of such volatile compounds, offering high resolution and sensitivity. This document provides detailed protocols for the analysis of this compound using GC with Flame Ionization Detection (FID) and outlines procedures for both direct injection and headspace sampling.

Quantitative Data Summary

The following tables summarize key quantitative data for the gas chromatographic analysis of this compound.

Table 1: Kovats Retention Indices for this compound

Stationary Phase TypeKovats Retention Index (I)
Standard Non-Polar460
Semi-Standard Non-Polar459

Table 2: Recommended GC Method Parameters

ParameterValue
Column
TypeAlumina Porous Layer Open Tubular (PLOT)
Dimensions50 m x 0.53 mm I.D., 10 µm film thickness
Injector
TypeSplit/Splitless
Temperature210°C
Split Ratio30:1 to 100:1 (adjustable based on concentration)
Oven Temperature Program
Initial Temperature85°C
Initial Hold Time2.5 min
Ramp 1 Rate2°C/min
Ramp 1 End Temperature100°C
Ramp 2 Rate5.3°C/min
Ramp 2 End Temperature135°C
Ramp 3 Rate14°C/min
Final Temperature200°C
Final Hold Time24.25 min
Carrier Gas
GasHydrogen or Helium
ModeConstant Pressure
Head Pressure75 kPa (11 psig) for Hydrogen
Linear Velocity~45 cm/sec at 85°C
Detector
TypeFlame Ionization Detector (FID)
Temperature250°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min

Experimental Protocols

Protocol 1: Analysis by Direct Liquid Injection

This protocol is suitable for samples where this compound is present in a liquid matrix or can be dissolved in a suitable volatile solvent.

1. Sample Preparation:

  • If the sample is a neat liquid, prepare a dilute solution. A starting concentration of approximately 10 µg/mL is recommended.

  • Select a volatile solvent that is compatible with the non-polar nature of this compound and will not interfere with the analysis. Hexane (B92381) is a suitable choice.

  • To prepare a 10 µg/mL solution, accurately weigh 1 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.

  • If the sample matrix is complex, a liquid-liquid extraction may be necessary to isolate the analyte into a clean, volatile solvent.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial.

2. GC Instrument Setup:

  • Install an appropriate PLOT column as specified in Table 2.

  • Set the GC parameters (injector, oven, carrier gas, and detector) according to the values in Table 2.

  • Allow the instrument to equilibrate until a stable baseline is achieved.

3. Injection and Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC.

  • Start the data acquisition at the time of injection.

  • The total run time will be determined by the temperature program.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time. The Kovats retention index can be used for confirmation if a series of n-alkanes are also run.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Protocol 2: Analysis by Static Headspace Sampling

This protocol is ideal for the analysis of volatile this compound in solid or liquid matrices, especially when the matrix is non-volatile or could contaminate the GC system.

1. Sample Preparation:

  • Accurately weigh a known amount of the solid or liquid sample (e.g., 1-5 g) into a headspace vial (typically 10 or 20 mL).

  • If the sample is solid, it can be gently crushed to increase the surface area.

  • For aqueous samples, the addition of salt (e.g., NaCl) can increase the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

2. Headspace Instrument Setup:

  • Set the headspace autosampler parameters. The following are typical starting conditions and should be optimized for the specific matrix:

    • Oven Temperature: 80°C

    • Equilibration Time: 15 minutes

    • Pressurization Time: 1 minute

    • Loop Fill Time: 0.5 minutes

    • Injection Time: 1 minute

3. GC Instrument Setup:

  • Configure the GC with the parameters outlined in Table 2.

  • Interface the headspace sampler with the GC injector.

4. Sampling and Data Acquisition:

  • Place the prepared headspace vials in the autosampler tray.

  • Start the sequence. The headspace sampler will automatically heat the vial, sample the headspace gas, and inject it into the GC.

  • Begin data acquisition upon injection.

5. Data Analysis:

  • Identify and quantify the this compound peak as described in the direct injection protocol. Calibration standards should be prepared in the same matrix as the samples and analyzed using the same headspace method.

Visualization of Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Prep_Choice Liquid or Solid/Aqueous Matrix? Sample->Prep_Choice Liquid_Prep Dilution with volatile solvent (e.g., Hexane) Prep_Choice->Liquid_Prep Liquid Headspace_Prep Placement in Headspace Vial Prep_Choice->Headspace_Prep Solid/Aqueous Vial Sample in GC Vial Liquid_Prep->Vial Headspace_Prep->Vial Injection_Choice Injection Method? Vial->Injection_Choice Direct_Injection Direct Liquid Injection Injection_Choice->Direct_Injection Direct Headspace_Injection Headspace Sampling Injection_Choice->Headspace_Injection Headspace GC_System Gas Chromatograph (PLOT Column, FID) Direct_Injection->GC_System Headspace_Injection->GC_System Separation Chromatographic Separation GC_System->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Quantification Quantification (Peak Area vs. Calibration) Peak_ID->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

Application Notes and Protocols for the Purification of 1,1-Dimethylcyclopropane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclopropane is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Its purity is paramount for successful subsequent reactions. This document provides a detailed protocol for the purification of this compound using fractional distillation, a technique well-suited for separating this volatile compound from potential impurities. The method described is based on the significant differences in boiling points between the product and the typical reactants and byproducts associated with its synthesis, particularly via the Simmons-Smith reaction.

Physical Properties and Data Presentation

A successful distillation relies on the differential volatility of the components in a mixture. The following table summarizes the key physical properties of this compound and the common reagents used in its synthesis via the Simmons-Smith cyclopropanation of isobutylene (B52900).

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound (Product) C₅H₁₀70.1320.6 - 21.9
Isobutylene (Reactant)C₄H₈56.11-6.9[1][2][3][4][5]
Diethylzinc (B1219324) (Reagent)C₄H₁₀Zn123.51117[6][7][8][9]
Diiodomethane (B129776) (Reagent)CH₂I₂267.84181-182[10][11][12][13][14][15][16][17][18]
Zinc Iodide (Byproduct)ZnI₂319.22624 (decomposes)[19][20][21][22]

Note: Zinc iodide is a solid at room temperature and will remain as a non-volatile residue in the distillation flask.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for the purification of this compound from a reaction mixture resulting from a Simmons-Smith reaction.

3.1. Materials and Equipment

  • Crude this compound reaction mixture

  • Round-bottom flask (appropriate size for the volume of the crude mixture)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask (pear-shaped or round-bottom)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer (-20 to 100 °C range)

  • Ice bath or cryocooler

  • Clamps and stands to secure the apparatus

  • Inert gas source (e.g., nitrogen or argon) with a bubbler

  • Septa for sealing connections

3.2. Pre-Distillation Setup

  • Assemble the Distillation Apparatus: Set up the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below. Ensure all glassware is dry.

  • Charge the Flask: Carefully transfer the crude this compound reaction mixture into the round-bottom flask. Add a magnetic stir bar.

  • Connect the Glassware: Connect the fractionating column to the round-bottom flask. Attach the distillation head with the thermometer and the condenser. Position the receiving flask at the end of the condenser. Use clamps to securely hold all components.

  • Thermometer Placement: Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Cooling System: Connect the condenser to a cooling source. For this low-boiling point compound, a chilled fluid circulator set to 0-5 °C is recommended. Place the receiving flask in an ice bath to minimize loss of the volatile product.

  • Inert Atmosphere: Purge the system with an inert gas to prevent condensation of atmospheric moisture and potential side reactions.

3.3. Distillation Procedure

  • Initiate Stirring and Heating: Begin stirring the crude mixture. Gently heat the distillation flask using a heating mantle or an oil bath. The heating should be gradual to allow for the formation of a temperature gradient in the fractionating column.

  • Collect the Foreshot (Unreacted Isobutylene): The first fraction to distill will be any unreacted isobutylene, which has a boiling point of -6.9 °C.[1][2][3][4][5] This will be evident by a very low head temperature. Collect this in a cold trap or a separate, chilled receiving flask and discard it appropriately.

  • Collect the Product Fraction: As the temperature of the vapor at the distillation head stabilizes around the boiling point of this compound (21 °C), switch to a pre-weighed, chilled receiving flask.

  • Maintain a Steady Distillation Rate: Control the heating to maintain a slow and steady distillation rate of approximately 1-2 drops per second. A rapid distillation will lead to poor separation.

  • Monitor the Temperature: A stable temperature plateau at the boiling point of the desired product indicates that a pure fraction is being collected. Record the temperature range of the main fraction.

  • Cease Distillation: Once the majority of the this compound has been collected, the temperature at the distillation head will either drop (if no higher boiling components are present in significant amounts) or start to rise towards the boiling point of the next volatile component (e.g., the solvent or unreacted diethylzinc). At this point, stop the distillation by removing the heat source. Do not distill to dryness.

  • Post-Distillation: Allow the apparatus to cool down under the inert atmosphere. The collected this compound should be a clear, colorless liquid. The residue in the distillation flask will contain the non-volatile zinc iodide and any high-boiling impurities.

3.4. Purity Analysis

The purity of the collected this compound fractions should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by fractional distillation.

PurificationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Fractional Distillation Apparatus B Charge Flask with Crude Product A->B C Establish Inert Atmosphere B->C D Gentle Heating & Stirring C->D E Collect Foreshot (Unreacted Isobutylene) D->E F Collect Product Fraction (this compound) E->F G Monitor Temperature Plateau (~21 °C) F->G H Stop Distillation G->H I Cool Apparatus H->I J Analyze Purity (GC/NMR) I->J

Caption: Workflow for the purification of this compound by fractional distillation.

Safety Considerations

  • Volatility and Flammability: this compound and isobutylene are highly volatile and flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Pyrophoric Reagents: If unreacted diethylzinc is present in the crude mixture, it is pyrophoric and will ignite on contact with air. The distillation should be performed under an inert atmosphere.

  • Pressure: Never heat a closed system. Ensure there is a vent to the atmosphere (e.g., through a bubbler) to prevent pressure buildup.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols for Computational Modeling of 1,1-Dimethylcyclopropane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of the reaction mechanisms of 1,1-dimethylcyclopropane. This document outlines the theoretical background, computational protocols, and data interpretation for key reactions, including thermal isomerization and reactions with hydroxyl radicals. The content is designed to be accessible to researchers in computational chemistry, organic chemistry, and drug development.

Introduction

This compound is a strained cyclic hydrocarbon, and understanding its reaction mechanisms is crucial for predicting its stability, reactivity, and potential as a structural motif in medicinal chemistry. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be initiated thermally or by radical species. Computational modeling provides a powerful tool to elucidate the intricate details of these reaction pathways, including the identification of transient intermediates and transition states, and the calculation of reaction energetics.

This document focuses on two primary reaction types:

  • Thermal Isomerization: The unimolecular rearrangement of this compound to various isomeric alkenes.

  • Reaction with Hydroxyl Radical (•OH): A key reaction in atmospheric chemistry and a model for radical-initiated degradation pathways.

Thermal Isomerization of this compound

The thermal isomerization of cyclopropanes is a classic example of a unimolecular rearrangement. For this compound, the reaction is believed to proceed through a biradical intermediate, as experimental studies on isotopically labeled this compound have shown no evidence for the involvement of carbene intermediates.[1] The proposed mechanism involves the homolytic cleavage of a C-C bond to form a diradical, which can then undergo hydrogen shifts and bond rotations to yield various isomeric products.

Reaction Pathways

The primary thermal isomerization pathways for this compound are depicted below. The reaction initiates with the cleavage of either the C1-C2 or C2-C3 bond. Cleavage of the more substituted C1-C2 bond is generally considered more favorable due to the formation of a more stable tertiary radical center.

Thermal_Isomerization cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products R This compound TS1 TS1 (C1-C2 Cleavage) R->TS1 Δ BR1 Biradical Intermediate 1 (1,3-diradical) TS1->BR1 TS2 TS2 (H-shift) BR1->TS2 P3 2-Methyl-2-butene BR1->P3 BR2 Biradical Intermediate 2 (1,4-diradical) TS2->BR2 P1 2-Methyl-1-butene BR2->P1 P2 3-Methyl-1-butene BR2->P2

Caption: Proposed biradical mechanism for the thermal isomerization of this compound.
Computational Protocol for Thermal Isomerization

This protocol outlines a general approach for the computational investigation of the thermal isomerization of this compound using Density Functional Theory (DFT) and post-Hartree-Fock methods.

2.2.1. Software:

  • Gaussian, ORCA, or any other quantum chemistry software package.

2.2.2. Methodology:

  • Geometry Optimization:

    • Optimize the geometry of the reactant (this compound), intermediates (biradicals), transition states, and products.

    • A suitable level of theory, such as B3LYP or M06-2X with a 6-31G(d,p) or larger basis set, is recommended for initial optimizations.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the geometry optimization to:

      • Confirm that reactants, intermediates, and products are true minima on the potential energy surface (zero imaginary frequencies).

      • Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

      • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Search:

    • Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) (e.g., Opt=QST2 or QST3 in Gaussian) or a Berny optimization with the Opt=TS keyword.

    • It is often necessary to manually build an initial guess for the transition state structure.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform IRC calculations starting from the transition state structure to confirm that it connects the desired reactant and product (or intermediate).

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as CCSD(T) or a larger basis set (e.g., aug-cc-pVTZ).

2.2.3. Data to Collect:

  • Optimized Cartesian coordinates of all stationary points.

  • Absolute energies (Hartrees).

  • Zero-point vibrational energies (ZPVE).

  • Enthalpies (H) and Gibbs free energies (G) at a standard temperature (e.g., 298.15 K).

  • Imaginary frequency of the transition state.

  • Key geometric parameters (bond lengths, angles, dihedral angles) of the transition states.

Quantitative Data
ParameterReactant (Cyclopropane)Transition State (TS1)Biradical IntermediateTransition State (TS2)Product (Propene)
Relative Energy (kcal/mol) 0.064.259.860.5-8.0
Key Geometric Feature C-C: ~1.51 ÅC-C breaking: ~2.2 ÅTwo radical centersH-atom transferC=C bond formed

Note: These are approximate values from computational studies on cyclopropane and should be used for illustrative purposes only. Specific calculations on this compound are required for accurate data.

Reaction of this compound with Hydroxyl Radical (•OH)

The reaction of alkanes with the hydroxyl radical is a key atmospheric process. For this compound, the reaction is expected to proceed primarily through hydrogen abstraction from the methyl groups or the cyclopropane ring, leading to the formation of a carbon-centered radical and water.

Reaction Pathways

The initial step in the reaction with the •OH radical is the abstraction of a hydrogen atom. There are two possible sites for hydrogen abstraction in this compound: the primary hydrogens of the methyl groups and the secondary hydrogens of the cyclopropane ring.

OH_Reaction cluster_reactants Reactants cluster_pathway1 Pathway 1: Methyl H-Abstraction cluster_pathway2 Pathway 2: Ring H-Abstraction R This compound + •OH TS_Me TS (Methyl H-abstraction) R->TS_Me TS_Ring TS (Ring H-abstraction) R->TS_Ring Prod_Me 1-methyl-1-(methyl-radical)cyclopropane + H2O TS_Me->Prod_Me Prod_Ring 1,1-dimethylcyclopropyl radical + H2O TS_Ring->Prod_Ring

Caption: Hydrogen abstraction pathways for the reaction of this compound with a hydroxyl radical.
Computational Protocol for Reaction with •OH Radical

This protocol outlines a general approach for studying the hydrogen abstraction reaction from this compound by the hydroxyl radical.

3.2.1. Software:

  • Gaussian, ORCA, or similar quantum chemistry packages.

3.2.2. Methodology:

  • Reactant Complex and Product Complex Optimization:

    • Optimize the geometries of the pre-reaction complex (van der Waals complex between this compound and •OH) and the post-reaction complex (radical product and water).

    • Use an unrestricted formalism (e.g., UB3LYP) to account for the unpaired electron.

  • Transition State Search:

    • Locate the transition states for hydrogen abstraction from both the methyl groups and the cyclopropane ring.

    • Due to the open-shell nature of the system, care must be taken to ensure the correct electronic state is being modeled.

  • Frequency and IRC Calculations:

    • Perform frequency and IRC calculations as described in the thermal isomerization protocol to verify the nature of the stationary points and their connectivity.

  • Energy Calculations:

    • Calculate the activation energies and reaction enthalpies.

    • Single-point energy refinement at a higher level of theory is recommended for greater accuracy.

Expected Quantitative Data

The following table outlines the key quantitative data to be obtained from the computational study of the reaction with the hydroxyl radical.

ParameterPathway 1 (Methyl H-Abstraction)Pathway 2 (Ring H-Abstraction)
Activation Energy (Ea, kcal/mol) To be calculatedTo be calculated
Reaction Enthalpy (ΔH, kcal/mol) To be calculatedTo be calculated
Key TS Bond Lengths (Å) C-H (breaking), O-H (forming)C-H (breaking), O-H (forming)
Imaginary Frequency (cm⁻¹) To be calculatedTo be calculated

General Workflow for Computational Modeling

The overall workflow for the computational modeling of reaction mechanisms is summarized in the diagram below.

Computational_Workflow start Define Reaction and Hypothesize Mechanism geom_opt Geometry Optimization of Reactants, Products, and Intermediates start->geom_opt freq_calc Frequency Calculation and Characterization of Stationary Points geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search energy_refine Single-Point Energy Refinement freq_calc->energy_refine ts_search->freq_calc irc_calc IRC Calculation to Confirm Reaction Path ts_search->irc_calc irc_calc->geom_opt data_analysis Data Analysis and Interpretation energy_refine->data_analysis end Report Findings data_analysis->end

Caption: General workflow for computational modeling of reaction mechanisms.

Conclusion

Computational modeling is an invaluable tool for elucidating the complex reaction mechanisms of molecules like this compound. By employing the protocols outlined in these application notes, researchers can gain detailed insights into the energetics and pathways of thermal isomerization and radical-initiated reactions. This knowledge is essential for applications in organic synthesis, atmospheric chemistry, and the rational design of novel therapeutic agents. It is important to note that while general methodologies are presented, the specific choice of computational methods and levels of theory should be validated for the system under investigation to ensure the accuracy and reliability of the results.

References

The Strategic Incorporation of the 1,1-Dimethylcyclopropane Moiety in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,1-dimethylcyclopropane motif, a seemingly simple three-membered carbocycle, is a recurring structural element in a diverse array of biologically active natural products. Its incorporation into a molecular scaffold can significantly influence conformational rigidity, metabolic stability, and binding affinity to biological targets. While the direct use of this compound as a building block in total synthesis is uncommon, the construction of this gem-dimethylcyclopropyl unit is a key strategic consideration. This document provides detailed application notes and experimental protocols for the synthesis of this important moiety in the context of natural product synthesis, with a focus on methodologies that have proven effective in complex molecular settings.

Application Notes

The gem-dimethylcyclopropane unit is prevalent in numerous classes of natural products, including terpenoids and alkaloids. The strained nature of the cyclopropane (B1198618) ring, combined with the steric bulk of the gem-dimethyl substitution, imparts unique stereoelectronic properties to the molecule. In drug development, the cyclopropane ring can serve as a non-classical bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, offering a way to modulate the physicochemical properties of a lead compound.

Several synthetic strategies have emerged for the stereocontrolled construction of the this compound moiety. The most prominent methods include:

  • Simmons-Smith Type Reactions: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the introduction of a gem-dimethyl group, modifications are necessary, often involving the use of a 2,2-dihalopropane.

  • Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide to transfer a methylene (B1212753) or substituted methylene group to an α,β-unsaturated carbonyl compound. For gem-dimethylcyclopropanation, a dimethylsulfoxonium ylide derived from an isopropylsulfoxonium salt is employed.

  • Carbene Addition followed by Methylation: This two-step approach involves the initial formation of a dichlorocyclopropane or dibromocyclopropane by the addition of a dihalocarbene to an alkene. Subsequent methylation with an organometallic reagent, such as an organocuprate, affords the desired this compound.

The choice of method often depends on the substrate, the desired stereochemistry, and the overall synthetic strategy. The following sections provide detailed experimental protocols for these key transformations as applied in the total synthesis of complex natural products.

Quantitative Data Summary

The following tables summarize quantitative data for the key methods used to construct the this compound moiety in the context of natural product synthesis.

Method Natural Product Substrate Key Reagents Solvent Temp (°C) Time (h) Yield (%) d.r. Ref.
Corey-ChaykovskyNardoaristolone B (Analogue)α,β-Unsaturated KetoneIsopropyltriphenylphosphonium (B8661593) iodide, n-BuLiTHF0 to rt1285N/A[1][2]
Dibromocarbene Addition & MethylationPedrolideAlkeneCBr4, PPh3; then Me2CuLiCH2Cl2; then THF/Et2O0 to rt; then -78 to 01; then 280 (over 2 steps)>20:1[3][4][5]
Simmons-Smith TypePre-schisanartanin CAllylic AlcoholEt2Zn, CH2I2CH2Cl20 to rt1285>20:1[6][7][8]

d.r. = diastereomeric ratio; N/A = Not Applicable

Experimental Protocols

Corey-Chaykovsky Reaction for gem-Dimethylcyclopropanation in the Synthesis of a Nardoaristolone B Analogue

This protocol is adapted from the total synthesis of an analogue of (±)-nardoaristolone B by Reddy and coworkers.[1][2]

Reaction: An α,β-unsaturated ketone is converted to the corresponding gem-dimethylcyclopropyl ketone via a Michael-initiated ring closure using an isopropylidene ylide.

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Isopropyltriphenylphosphonium iodide (2.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.8 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of isopropyltriphenylphosphonium iodide (2.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.8 equiv) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Add a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-dimethylcyclopropyl ketone.

Dibromocarbene Addition and Methylation in the Total Synthesis of (+)-Pedrolide

This two-step protocol for the construction of the gem-dimethylcyclopropane moiety is adapted from the total synthesis of (+)-pedrolide by Carreira and coworkers.[3][4][5]

Step 2a: Dibromocyclopropanation

Reaction: An alkene is converted to the corresponding dibromocyclopropane.

Materials:

  • Alkene (1.0 equiv)

  • Carbon tetrabromide (CBr4, 1.5 equiv)

  • Triphenylphosphine (B44618) (PPh3, 3.0 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the alkene (1.0 equiv) in anhydrous CH2Cl2 at 0 °C under an argon atmosphere, add triphenylphosphine (3.0 equiv).

  • Add carbon tetrabromide (1.5 equiv) portionwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dibromocyclopropane.

Step 2b: Methylation

Reaction: The dibromocyclopropane is converted to the this compound by reaction with a Gilman reagent.

Materials:

  • Dibromocyclopropane (1.0 equiv)

  • Copper(I) iodide (CuI, 4.0 equiv)

  • Methyllithium (B1224462) (1.6 M in diethyl ether, 8.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et2O)

Procedure:

  • To a suspension of copper(I) iodide (4.0 equiv) in anhydrous THF at -40 °C under an argon atmosphere, add methyllithium (8.0 equiv) dropwise.

  • Stir the resulting solution at -40 °C for 30 minutes to form lithium dimethylcuprate (Me2CuLi).

  • Cool the solution to -78 °C and add a solution of the dibromocyclopropane (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound.

Visualizations

G cluster_0 Corey-Chaykovsky Reaction Enone Enone Ylide_Addition Ylide_Addition Enone->Ylide_Addition Isopropylidene ylide Cyclopropanation Cyclopropanation Ylide_Addition->Cyclopropanation Intramolecular Displacement gem-Dimethylcyclopropyl_Ketone gem-Dimethylcyclopropyl_Ketone Cyclopropanation->gem-Dimethylcyclopropyl_Ketone

Caption: Corey-Chaykovsky cyclopropanation workflow.

G cluster_1 Dibromocarbene Addition & Methylation Alkene Alkene Dibromocyclopropanation Dibromocyclopropanation Alkene->Dibromocyclopropanation CBr4, PPh3 Methylation Methylation Dibromocyclopropanation->Methylation Me2CuLi gem-Dimethylcyclopropane gem-Dimethylcyclopropane Methylation->gem-Dimethylcyclopropane

Caption: Two-step gem-dimethylcyclopropanation sequence.

G cluster_2 Simmons-Smith Type Reaction Allylic_Alcohol Allylic_Alcohol Carbenoid_Formation Carbenoid_Formation Allylic_Alcohol->Carbenoid_Formation Et2Zn, CH2I2 Cyclopropanation Cyclopropanation Carbenoid_Formation->Cyclopropanation Alkene Cyclopropyl_Methanol Cyclopropyl_Methanol Cyclopropanation->Cyclopropyl_Methanol

Caption: Simmons-Smith type cyclopropanation workflow.

References

Application Notes and Protocols: Enzymatic Reactions Involving 1,1-Dimethylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enzymatic reactions involving 1,1-dimethylcyclopropane derivatives. The unique structural and conformational properties of the this compound moiety make it a valuable component in the design of pharmaceuticals and bioactive molecules. Understanding its enzymatic synthesis and metabolic fate is crucial for its effective application in drug discovery and development.

Introduction

The gem-dimethylcyclopropane group is increasingly utilized in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and constrain molecular conformation for improved target binding.[1][2][3] The carbon-hydrogen bonds on the cyclopropyl (B3062369) ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This document outlines key enzymatic methods for the stereoselective synthesis of this compound-containing building blocks and protocols for assessing their metabolic stability.

I. Enzymatic Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral cyclopropanes is of significant interest for the creation of enantiomerically pure drug candidates. Biocatalysis offers a powerful and environmentally friendly approach to achieve high stereoselectivity.

Pig Liver Esterase (PLE) Catalyzed Desymmetrization

Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a widely used hydrolase for the asymmetric hydrolysis of prochiral diesters. This enzymatic desymmetrization can produce chiral monoesters, which are valuable intermediates for the synthesis of complex molecules.

Application: Synthesis of (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid, a precursor for (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.

Reaction Scheme:

(Image of the PLE-catalyzed hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate to the corresponding monoacid)

Quantitative Data Summary:

SubstrateEnzymeProductYieldEnantiomeric Excess (e.e.)Reference
Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylatePig Liver Esterase(1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid62%>95%[4]
Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylatePig Liver EsteraseCorresponding monoacid-~65%[4]

Experimental Protocol: PLE-Catalyzed Hydrolysis of a Prochiral Diester

This protocol is adapted from the synthesis of (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid.[4]

Materials:

  • Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate

  • Pig Liver Esterase (PLE) suspension

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH adjustment

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • pH meter or pH-stat

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, disperse the substrate, bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate, in 0.1 M phosphate buffer (pH 7.0) at 30°C with vigorous stirring.

  • Enzyme Addition: Add the Pig Liver Esterase suspension to the reaction mixture.

  • pH Control: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or by manual titration. The progress of the reaction can be monitored by the consumption of the NaOH solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the desired conversion is reached (e.g., ~50% for optimal enantioselectivity).

  • Work-up: a. Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. b. Acidify the aqueous solution to pH 2-3 with 1 M HCl. c. Extract the product with ethyl acetate (3 x volume of the aqueous phase). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude monoacid product.

  • Purification and Analysis: Purify the product by silica (B1680970) gel column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.

Logical Workflow for Chiral Amino Acid Synthesis

chemoenzymatic_synthesis cluster_synthesis Chemoenzymatic Synthesis of (1S)-1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid diester Prochiral Diester (Bis(2,2,2-trifluoroethyl) 2,2-dimethyl- cyclopropane-1,1-dicarboxylate) monoacid (1R)-Chiral Monoacid diester->monoacid Pig Liver Esterase (Asymmetric Hydrolysis) amino_acid (1S)-1-Amino-2,2-dimethyl- cyclopropane-1-carboxylic acid monoacid->amino_acid Curtius Rearrangement & Alkaline Hydrolysis

Caption: Chemoenzymatic synthesis of a chiral amino acid.

Engineered Heme Protein-Catalyzed Cyclopropanation

Engineered variants of heme-containing proteins, such as cytochrome P450s and myoglobins, have been developed as efficient biocatalysts for non-natural carbene transfer reactions.[6][7][8] These "carbene transferases" can catalyze the cyclopropanation of olefins with high stereoselectivity, providing access to a wide range of chiral cyclopropane (B1198618) derivatives.

Application: Synthesis of chiral cyclopropyl esters, which are precursors to valuable pharmaceutical intermediates like the core of Ticagrelor (B1683153).[9]

Reaction Scheme:

(Image of the general reaction of an olefin with ethyl diazoacetate catalyzed by an engineered heme protein to form a cyclopropyl ester)

Quantitative Data Summary for Engineered Heme Protein-Catalyzed Cyclopropanation:

Olefin SubstrateDiazo ReagentEnzyme CatalystProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (e.e.)Reference
3,4-DifluorostyreneEthyl DiazoacetateEngineered B. subtilis truncated globinEthyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate79%>99% dr (trans)98% ee[9]
StyreneEthyl DiazoacetateEngineered P450BM3 variant (P411-CIS)Ethyl (1S, 2S)-2-phenylcyclopropanecarboxylate->99% dr (cis)99% ee[10]
StyreneEthyl DiazoacetateEngineered P450BM3 variant (P411-trans)Ethyl (1R, 2R)-2-phenylcyclopropanecarboxylate->99% dr (trans)99% ee[10]
Vinyl Boronic Acid Pinacol EsterEthyl DiazoacetateEngineered R. marinus NOD variantcis-2-(Pinacolboronate)-cyclopropanecarboxylic acid ethyl ester->99:1 dr (cis)99% ee[3]

Experimental Protocol: Whole-Cell Biocatalytic Cyclopropanation

This protocol describes a general procedure for the cyclopropanation of an olefin using an E. coli whole-cell biocatalyst expressing an engineered heme protein.[11][12]

Materials:

  • E. coli strain engineered to express the desired "carbene transferase".

  • Luria-Bertani (LB) medium or Terrific Broth (TB) medium.

  • Appropriate antibiotic for plasmid maintenance (e.g., kanamycin, ampicillin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

  • 5-Aminolevulinic acid (5-ALA) hydrochloride (optional, to enhance heme biosynthesis).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.0).

  • Glucose.

  • Olefin substrate.

  • Ethyl diazoacetate (EDA) solution in a suitable solvent (e.g., ethanol).

  • Sodium dithionite (B78146) (for anaerobic reactions).

  • Inert gas (e.g., argon or nitrogen).

  • Shaking incubator.

  • Centrifuge.

  • Analytical instruments: Gas Chromatography (GC) with a chiral column or Chiral HPLC.

Procedure:

  • Cell Culture and Expression: a. Inoculate a starter culture of the engineered E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C. b. Use the starter culture to inoculate a larger volume of TB or LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and, if required, 5-ALA (e.g., 1 mM). d. Reduce the temperature to 16-25°C and continue to incubate for 16-24 hours.

  • Whole-Cell Biocatalyst Preparation: a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0) to a desired final OD₆₀₀ (e.g., 50-100).

  • Biocatalytic Reaction: a. Transfer the cell suspension to a reaction vessel. For anaerobic reactions, degas the suspension by bubbling with an inert gas. b. Add glucose to the cell suspension (e.g., to a final concentration of 50-100 mM) to provide a source of reducing equivalents. c. Add the olefin substrate (e.g., 5-10 mM final concentration). d. For anaerobic conditions, add a reducing agent like sodium dithionite. e. Initiate the reaction by the dropwise addition of ethyl diazoacetate over several hours to minimize catalyst inactivation and side reactions. f. Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with shaking for 24-48 hours.

  • Work-up and Analysis: a. Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). b. Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate. c. Analyze the product yield, diastereoselectivity, and enantioselectivity by chiral GC or HPLC.

II. Metabolic Stability of this compound Derivatives

Assessing the metabolic stability of drug candidates is a critical step in drug discovery. The this compound moiety is often incorporated to block potential sites of metabolism and improve a compound's pharmacokinetic profile.[4][13] However, it is essential to experimentally verify its stability.

Background: The primary enzymes responsible for phase I drug metabolism are the cytochrome P450 (CYP) monooxygenases located in the liver.[2][14] While the C-H bonds of a cyclopropane ring are generally strong, certain structural contexts, particularly cyclopropylamines, can be susceptible to CYP-mediated oxidation, which may lead to ring-opening and the formation of reactive metabolites.[4][11] The gem-dimethyl substitution is thought to sterically hinder enzymatic attack and further enhance stability.[4]

Application: To determine the in vitro metabolic stability of a this compound-containing compound using a liver microsomal stability assay. This assay measures the rate of disappearance of the parent compound over time.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a test compound in human or animal liver microsomes.[6][7][15]

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., in DMSO or acetonitrile).

  • Positive control compounds with known metabolic rates (e.g., testosterone, verapamil (B1683045) for high clearance; warfarin (B611796) for low clearance).

  • Phosphate buffer (100 mM, pH 7.4).

  • Magnesium chloride (MgCl₂) solution.

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

  • Acetonitrile (B52724) (ACN) containing an internal standard for quenching the reaction and protein precipitation.

  • 96-well plates.

  • Incubator (37°C).

  • Centrifuge capable of holding 96-well plates.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Reagents: a. Thaw the liver microsomes on ice. Dilute them in cold phosphate buffer to the desired working concentration (e.g., 0.5-1.0 mg/mL). b. Prepare the NADPH regenerating system according to the manufacturer's instructions or prepare a stock solution of NADPH. c. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation should be low (<0.5%).

  • Incubation: a. In a 96-well plate, pre-warm the microsomal solution and the test compound/control solutions at 37°C for 5-10 minutes. b. To initiate the reaction, add the pre-warmed NADPH regenerating system or NADPH solution to the wells. c. Incubate the plate at 37°C with shaking. d. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard to the corresponding wells. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH.

  • Sample Processing: a. After the final time point, seal the plate and centrifuge at high speed (e.g., 4,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins. b. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. d. Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL).

Workflow for Assessing and Mitigating Metabolic Liabilities

metabolic_stability_workflow cluster_workflow Metabolic Stability Workflow in Drug Discovery start Lead Compound assay In Vitro Metabolic Stability Assay (Liver Microsomes, Hepatocytes) start->assay analysis Data Analysis (t½, CLint) assay->analysis decision Metabolically Stable? analysis->decision metid Metabolite Identification (Met-ID) decision->metid No end Optimized Candidate decision->end Yes sar Structure-Activity Relationship (SAR) Guided by Met-ID metid->sar optimization Chemical Modification (e.g., add this compound) sar->optimization optimization->assay Re-evaluate

Caption: Iterative workflow for metabolic stability assessment.

III. Case Study: Metabolism of Cyclopropyl-Containing Drugs

While the this compound group is designed for stability, understanding the metabolic fate of related structures in approved drugs provides valuable context.

Ticagrelor: Ticagrelor is an antiplatelet drug containing a cyclopropyl group. Its metabolism is primarily handled by CYP3A4 and CYP3A5.[16] While the drug is extensively metabolized, the cyclopropyl ring itself is not the primary site of initial oxidation. The major active metabolite, AR-C124910XX, is formed through N-dealkylation.[16][17] However, a secondary metabolic pathway involves the loss of the difluorophenylcyclopropyl group to form metabolite M5.[18][19] This illustrates that even when not the primary metabolic "soft spot," a cyclopropyl-containing fragment can be cleaved from the parent molecule.

Metabolic Pathway of Ticagrelor

ticagrelor_metabolism cluster_metabolism Simplified Metabolism of Ticagrelor Ticagrelor Ticagrelor M8 AR-C124910XX (Active Metabolite) Ticagrelor->M8 CYP3A4/5 (N-Dealkylation) M5 M5 (Inactive Metabolite) Ticagrelor->M5 CYP-mediated (Loss of cyclopropyl group)

Caption: Simplified metabolic pathways of Ticagrelor.

Conclusion

Enzymatic methods provide powerful tools for the stereoselective synthesis of this compound derivatives, which are valuable building blocks in drug discovery. Engineered heme proteins and hydrolases like PLE offer efficient and green alternatives to traditional chemical synthesis. Furthermore, the systematic evaluation of metabolic stability is crucial. The this compound moiety is generally associated with enhanced metabolic stability, but its effectiveness must be confirmed experimentally for each new chemical entity. The protocols and data presented here serve as a guide for researchers to synthesize and evaluate these important structural motifs in the pursuit of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-dimethylcyclopropane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary methods: the Simmons-Smith reaction and the Kishner cyclopropane (B1198618) synthesis (through pyrazoline decomposition).

Method 1: Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes and is known for its high stereospecificity and tolerance of various functional groups.[1] The reaction typically involves an alkene (isobutylene), diiodomethane (B129776), and a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification).[2] While generally robust, issues can arise.

Question: My Simmons-Smith reaction yield is low. What are the potential causes and solutions?

Answer:

Low yields in a Simmons-Smith reaction can stem from several factors:

  • Poor quality of reagents:

    • Zinc-copper couple: The activity of the zinc-copper couple is crucial. If it is old or improperly prepared, its reactivity may be diminished. Consider preparing a fresh batch or activating the existing one.

    • Diiodomethane: Ensure the diiodomethane is pure and free of decomposition products (often indicated by a brown color due to iodine). Distillation may be necessary.

    • Solvent: The use of basic solvents can decrease the reaction rate.[2] Non-coordinating solvents like dichloromethane (B109758) or dichloroethane are recommended.[1]

  • Reaction conditions:

    • Temperature: The reaction is often initiated at a low temperature and then allowed to warm to room temperature. Ensure proper temperature control throughout the process.

    • Moisture: The organozinc reagent is sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Workup procedure:

    • Incomplete extraction of the product from the aqueous layer can lead to significant loss. Ensure thorough extraction with a suitable organic solvent.

Question: I am observing unexpected side products in my Simmons-Smith reaction. What are they and how can I avoid them?

Answer:

Side reactions in the Simmons-Smith synthesis of this compound are not common.[1] However, under certain conditions, byproducts can form:

  • Formation of alkanes and polymers: The use of basic solvents like tetrahydrofuran (B95107) or triethylamine (B128534) can lead to the formation of side products such as methane, ethane, ethylene, and polymethylene.[3] To avoid this, use non-coordinating solvents like dichloromethane.

  • Polymerization of the starting alkene: For highly reactive alkenes, cationic polymerization can be a competing reaction.[2] Ensuring the reaction conditions are not overly acidic can help mitigate this.

Question: Is the stereochemistry of the starting alkene important for the Simmons-Smith reaction?

Answer:

Yes, the Simmons-Smith reaction is stereospecific. The configuration of the double bond in the starting alkene is preserved in the cyclopropane product.[2][4] For the synthesis of this compound from isobutylene (B52900), this is not a concern as isobutylene is achiral and prochiral.

Method 2: Kishner Cyclopropane Synthesis (from Mesityl Oxide)

This method involves the reaction of an α,β-unsaturated ketone or aldehyde with hydrazine (B178648) to form a pyrazoline, which is then decomposed, typically by heating, to yield the cyclopropane. For the synthesis of this compound, mesityl oxide is the logical starting α,β-unsaturated ketone.

Question: My Kishner synthesis is giving a low yield of this compound and a mixture of other products. What are the likely side reactions?

Answer:

The decomposition of the pyrazoline intermediate is the critical step where side reactions can occur:

  • Formation of isomeric products: The thermal decomposition of the 3,5,5-trimethyl-2-pyrazoline (B3052242) intermediate can lead to the formation of other C5H10 isomers besides this compound. This can include unsaturated compounds due to rearrangement.

  • Incomplete decomposition: If the decomposition temperature is too low or the reaction time is too short, unreacted pyrazoline will remain in the product mixture.

  • Azine formation: A common side reaction in reactions involving hydrazine is the formation of an azine, which results from the reaction of the hydrazone with another molecule of the carbonyl compound.[5] This can be minimized by careful control of stoichiometry and reaction conditions.

Question: How can I improve the yield and selectivity of the Kishner synthesis?

Answer:

  • Pyrazoline formation: Ensure the initial reaction between mesityl oxide and hydrazine goes to completion to form the pyrazoline intermediate. This step can sometimes have yields below 70% with conventional methods.[6]

  • Decomposition conditions: The decomposition of the pyrazoline is often the most challenging step.

    • Temperature control: Careful control of the decomposition temperature is crucial. Too high a temperature can lead to rearrangements and the formation of undesired side products.

    • Catalyst: The thermal decomposition can sometimes be influenced by the presence of catalysts. For instance, the Kishner cyclopropane synthesis can be catalyzed by KOH and platinum.[7]

  • Purification: Due to the potential for multiple products with similar boiling points, purification by fractional distillation is often necessary.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

FeatureSimmons-Smith ReactionKishner Cyclopropane Synthesis
Starting Materials Isobutylene, Diiodomethane, Zn-Cu couple (or Et₂Zn)Mesityl oxide, Hydrazine
Key Intermediate Organozinc carbenoid3,5,5-Trimethyl-2-pyrazoline
Typical Yields Generally high (can be >90% for simple alkenes)[1]Variable, can be lower due to side reactions (<70% for pyrazoline formation)[6]
Common Side Reactions Few; potential for alkane formation with basic solvents.Formation of isomeric alkenes, incomplete decomposition, azine formation.[5]
Stereospecificity YesNot applicable for this specific synthesis
Advantages High yield, high purity, stereospecific.[1]Uses readily available and less expensive starting materials.
Disadvantages High cost of diiodomethane.[4]Potential for a mixture of products, requiring careful purification.

Experimental Protocols

Protocol 1: Simmons-Smith Synthesis of this compound (General Procedure)

This protocol is a general representation of the Simmons-Smith reaction. For the synthesis of this compound, isobutylene (a gas at room temperature) would be condensed at low temperature or dissolved in the solvent.

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently with a flame until it just begins to glow, then allow it to cool.

  • Reaction Setup: To the flask containing the freshly prepared zinc-copper couple, add a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Reactants: Cool the flask in an ice bath. Add a solution of diiodomethane in the same solvent dropwise to the stirred suspension. Then, add a solution of isobutylene in the solvent.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Purification: The crude product can be purified by fractional distillation.

Protocol 2: Kishner Synthesis of this compound (General Procedure)

This protocol outlines the general steps for the Kishner synthesis starting from mesityl oxide.

  • Formation of the Pyrazoline:

    • In a round-bottom flask, dissolve mesityl oxide in a suitable solvent like ethanol.

    • Add hydrazine hydrate (B1144303) to the solution. The reaction is often exothermic, so cooling may be necessary.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

    • Remove the solvent under reduced pressure to obtain the crude 3,5,5-trimethyl-2-pyrazoline. This intermediate can be purified by distillation or used directly in the next step.

  • Decomposition of the Pyrazoline:

    • Place the crude or purified pyrazoline in a distillation apparatus.

    • Add a high-boiling solvent and a catalytic amount of a base (e.g., potassium hydroxide).

    • Heat the mixture to a temperature sufficient to cause the decomposition of the pyrazoline and the evolution of nitrogen gas (typically >150°C). The this compound will distill as it is formed.

    • Collect the distillate, which will contain the product and potentially some side products.

  • Purification: Wash the collected distillate with water to remove any water-soluble impurities. Dry the organic layer and purify by fractional distillation.

Visualizations

Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Isobutylene, Diiodomethane, Zn-Cu Couple reaction Simmons-Smith Reaction (Anhydrous Solvent, Inert Atmosphere) reagents->reaction quench Quench with NH4Cl(aq) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Fractional Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the Simmons-Smith synthesis of this compound.

Kishner_Synthesis_Pathway mesityl_oxide Mesityl Oxide pyrazoline 3,5,5-Trimethyl-2-pyrazoline (Intermediate) mesityl_oxide->pyrazoline + Hydrazine hydrazine Hydrazine hydrazine->pyrazoline dimethylcyclopropane This compound (Desired Product) pyrazoline->dimethylcyclopropane Thermal Decomposition (Major Pathway) side_products Side Products (e.g., Isomeric Alkenes) pyrazoline->side_products Thermal Decomposition (Minor Pathway)

Caption: Reaction pathway for the Kishner synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_reagents Check Reagent Quality & Purity start->check_reagents reagents_ok Reagents are Pure and Active check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No check_conditions Verify Reaction Conditions (Temperature, Atmosphere, Solvent) conditions_ok Conditions are Correct check_conditions->conditions_ok Yes conditions_bad Optimize Conditions check_conditions->conditions_bad No check_workup Review Workup & Purification workup_ok Workup is Efficient check_workup->workup_ok Yes workup_bad Optimize Extraction/Distillation check_workup->workup_bad No reagents_ok->check_conditions reagents_bad->start conditions_ok->check_workup conditions_bad->start success Improved Yield and Purity workup_ok->success workup_bad->start

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

References

Technical Support Center: Optimizing Simmons-Smith Reactions for Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Simmons-Smith reaction conditions for sterically hindered alkenes.

Troubleshooting Guide

This guide addresses common issues encountered during the Simmons-Smith cyclopropanation of hindered alkenes in a question-and-answer format.

Question 1: My Simmons-Smith reaction is sluggish or shows no conversion. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Simmons-Smith reaction with a hindered substrate is a common issue, often related to the activity of the zinc reagent or suboptimal reaction conditions.

Initial Checks:

  • Zinc Activation: The most critical factor is the activity of the zinc. The classic zinc-copper couple must be freshly prepared and highly active.

  • Reagent Quality: Ensure the diiodomethane (B129776) is pure and not degraded. Distillation of diiodomethane may be necessary.

  • Inert Atmosphere: The reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Steps:

  • Enhance Zinc Activation: If you are using the classic Zn-Cu couple, its deactivation is a likely culprit. Consider preparing a fresh batch using the detailed protocol below.

  • Increase Reactivity with Modified Protocols: For hindered alkenes, the classic Simmons-Smith reagent is often not reactive enough. Switching to a more powerful system is highly recommended:

    • Furukawa Modification (Et₂Zn/CH₂I₂): This is often faster and more reproducible for unfunctionalized hindered alkenes.[1]

    • Shi Modification (e.g., CF₃CO₂ZnCH₂I): This reagent is more nucleophilic and is particularly effective for electron-deficient or less reactive alkenes.[1]

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is being run at a low temperature (e.g., 0 °C), a gradual increase may improve the rate. However, be aware that higher temperatures can decrease diastereoselectivity.

    • Reaction Time: Hindered substrates react more slowly. Monitor the reaction by TLC or GC/MS and extend the reaction time accordingly.

    • Solvent: Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally preferred. Basic solvents can decrease the reaction rate.[2]

Question 2: The yield of my cyclopropanation is low, and I observe several byproducts. What are these byproducts and how can I minimize their formation?

Answer:

Low yields and byproduct formation are often linked, especially when dealing with complex substrates.

Common Byproducts:

  • Methylated Heteroatoms: If your substrate contains alcohol or other heteroatom functionalities, the electrophilic zinc carbenoid can methylate them. This is more prevalent with excess reagent and prolonged reaction times.[1]

  • Rearrangement Products: In some cases, particularly with substrates prone to carbocation formation, Lewis acidic zinc byproducts (ZnI₂) can catalyze rearrangements.

Minimization Strategies:

  • Control Stoichiometry: Use a minimal excess of the Simmons-Smith reagent (typically 1.2-1.5 equivalents) to reduce the likelihood of side reactions.

  • Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.

  • Scavenge Lewis Acids: The byproduct ZnI₂ can be Lewis acidic. Adding excess Et₂Zn can scavenge it by forming the less acidic EtZnI. Alternatively, quenching the reaction with pyridine (B92270) can also sequester ZnI₂.[1]

  • Purification: If byproducts are unavoidable, careful purification is necessary. Acid-sensitive cyclopropanes may require deactivation of silica (B1680970) gel with triethylamine (B128534) or the use of alumina (B75360) for chromatography.

Question 3: I am struggling with poor diastereoselectivity in the cyclopropanation of my chiral/hindered alkene. How can I improve it?

Answer:

The Simmons-Smith reaction is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane (B1198618) product.[1] However, achieving high diastereoselectivity (i.e., controlling the facial selectivity of the methylene (B1212753) addition) can be challenging with hindered substrates.

Key Factors Influencing Diastereoselectivity:

  • Steric Hindrance: The cyclopropanating agent will preferentially attack the less sterically hindered face of the double bond.[1]

  • Directing Groups: The presence of a hydroxyl group (or other Lewis basic functional groups like ethers) near the double bond can have a profound impact on diastereoselectivity. The zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to the syn-face (cis to the hydroxyl group), which may be the more sterically hindered face.[1]

Strategies to Enhance Diastereoselectivity:

  • Leverage Directing Groups: If your substrate has a strategically placed hydroxyl group, its directing effect can be exploited to achieve high diastereoselectivity. The Furukawa modification often enhances this directing effect.

  • Temperature Control: Lowering the reaction temperature can sometimes improve diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Reagent Choice: The choice of reagent can influence selectivity. For substrates without directing groups, the steric bulk of the reagent itself can play a role.

  • Substrate Modification: If high diastereoselectivity is critical and cannot be achieved directly, consider modifying the substrate to introduce a temporary directing group.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for different types of hindered alkenes in the Simmons-Smith reaction?

A1: The reactivity of alkenes in the Simmons-Smith reaction is highly dependent on their substitution pattern. A general trend for a cobalt-catalyzed Simmons-Smith type reaction, which is informative for the parent reaction as well, is as follows: monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted.[3][4] Tetrasubstituted alkenes are generally very unreactive and may not undergo cyclopropanation under standard conditions.[3]

Q2: When should I use the Furukawa or Shi modification instead of the classic Simmons-Smith reaction?

A2:

  • Use the Furukawa modification (Et₂Zn/CH₂I₂) for unfunctionalized, sterically hindered alkenes, or when you want to enhance the directing effect of a hydroxyl group. It is generally faster and more reproducible than the classic method.[1]

  • Use the Shi modification (e.g., with CF₃CO₂H) for electron-deficient alkenes (e.g., α,β-unsaturated esters) or other unreactive substrates where the classic and Furukawa methods fail.[1]

Q3: How do I prepare an active zinc-copper couple?

A3: Freshly preparing an active zinc-copper couple is crucial for the success of the classic Simmons-Smith reaction. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to wash the zinc dust with acid to remove the passivating oxide layer, followed by treatment with a copper salt.

Q4: What are the primary safety concerns with the reagents used in Simmons-Smith modifications?

A4:

  • Diethylzinc (B1219324) (Et₂Zn): Is extremely pyrophoric (ignites spontaneously in air) and reacts violently with water. It must be handled under a strict inert atmosphere using appropriate syringes and techniques.

  • Diiodomethane (CH₂I₂): Is a dense, toxic liquid. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Always consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

The following tables summarize the expected outcomes for the cyclopropanation of various alkene substitution patterns using different Simmons-Smith methodologies.

Table 1: Reactivity of Hindered Alkenes with Different Simmons-Smith Reagents

Alkene SubstitutionClassic (Zn-Cu/CH₂I₂)Furukawa (Et₂Zn/CH₂I₂)Shi (Et₂Zn/CH₂I₂/CF₃CO₂H)
Trisubstituted Low to moderate yieldModerate to good yieldGood to high yield
Tetrasubstituted Generally no reactionVery low to no yieldLow to moderate yield
Electron-deficient Poor reactivityPoor reactivityGood to high yield

Table 2: Effect of Directing Groups on Diastereoselectivity

Substrate TypeExpected DiastereoselectivityNotes
Acyclic Allylic Alcohol High (typically >10:1 dr)Cyclopropanation occurs syn to the hydroxyl group due to coordination with the zinc reagent.
Cyclic Allylic Alcohol High to excellentThe directing effect is very strong in cyclic systems, often leading to a single diastereomer.
Allylic Ether Moderate to highEthers are also effective directing groups, though generally less so than free hydroxyls.
Alkene without Directing Group Low to moderateSelectivity is primarily controlled by sterics; the reagent attacks the less hindered face.

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

  • In a flask equipped with a magnetic stir bar, add zinc dust (1.2 eq).

  • Add a 3% HCl solution and stir vigorously for 1-2 minutes to activate the zinc surface.

  • Decant the acidic solution and wash the zinc powder sequentially with distilled water (3 times), a 2% aqueous copper(II) sulfate (B86663) solution (2 times), distilled water (3 times), absolute ethanol (B145695) (2 times), and finally anhydrous diethyl ether (2 times).

  • After the final wash, decant the ether and immediately use the activated zinc-copper couple. Do not allow it to dry completely in the air.

Protocol 2: Classic Simmons-Smith Cyclopropanation of a Hindered Alkene

  • To a flame-dried flask under an inert atmosphere, add the freshly prepared zinc-copper couple (1.2 eq).

  • Suspend the couple in anhydrous diethyl ether or DCM.

  • Add a solution of the hindered alkene (1.0 eq) and diiodomethane (1.1 eq) in the same solvent dropwise to the stirred suspension. The reaction can be exothermic, and the addition rate may need to be controlled.

  • Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by TLC or GC.

  • Upon completion, proceed with the work-up procedure.

Protocol 3: Furukawa Modification for a Hindered Alkene

  • In a flame-dried flask under an inert atmosphere, dissolve the hindered alkene (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc (1.1 eq, e.g., 1.0 M in hexanes) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add diiodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Upon completion, proceed with the work-up procedure.

Protocol 4: General Work-up Procedure

  • Cool the reaction mixture to 0 °C.

  • Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Stir the resulting mixture vigorously for 30 minutes.

  • If solids are present, filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or ether) two times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. For acid-sensitive products, consider using silica gel deactivated with triethylamine or using alumina.

Visualizations

Troubleshooting_Workflow start Start: Low/No Conversion of Hindered Alkene check_reagents Check Reagent Quality - Freshly activated Zn-Cu? - Pure CH2I2? - Anhydrous conditions? start->check_reagents prepare_fresh Prepare fresh reagents and re-run reaction. check_reagents->prepare_fresh No increase_reactivity Increase Reagent Reactivity check_reagents->increase_reactivity Yes reagents_ok Yes reagents_bad No prepare_fresh->check_reagents alkene_type Is alkene electron-deficient? increase_reactivity->alkene_type furukawa Use Furukawa Mod. (Et2Zn/CH2I2) optimize_conditions Optimize Conditions - Increase temperature? - Extend reaction time? furukawa->optimize_conditions shi Use Shi Mod. (e.g., with CF3CO2H) shi->optimize_conditions alkene_type->furukawa No alkene_type->shi Yes success Problem Resolved optimize_conditions->success Yes fail Still no conversion. Consider alternative cyclopropanation method. optimize_conditions->fail No

Caption: Troubleshooting workflow for low conversion in Simmons-Smith reactions.

Directing_Group_Effect cluster_substrate Allylic Alcohol Substrate cluster_reagent Simmons-Smith Reagent cluster_product Major Diastereomer Alkene Alkene (Hindered Face) Product Cyclopropane formed syn to OH group OH Hydroxyl Group (Directing Group) Zn Zn OH->Zn Coordination Zn->Alkene Directed Methylene Transfer

Caption: Hydroxyl group directing effect in diastereoselective Simmons-Smith cyclopropanation.

References

Technical Support Center: Purification of Volatile Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of volatile cyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable but often challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying volatile cyclopropanes?

A1: The main challenges stem from a combination of their high volatility, potential for thermal instability, and the frequent presence of close-boiling or isomeric impurities. Key difficulties include:

  • Product Loss: Due to their low boiling points, significant product loss can occur during solvent removal and handling.[1]

  • Thermal Decomposition: The strained cyclopropane (B1198618) ring can be susceptible to thermal rearrangement or decomposition at elevated temperatures, which are often required for distillation or gas chromatography (GC).[2][3]

  • Co-elution of Isomers: Syntheses of substituted cyclopropanes often yield mixtures of diastereomers (cis/trans) and enantiomers, which can be difficult to separate due to their similar physical properties.[2][4]

  • Removal of High-Boiling Solvents: Removing residual high-boiling reaction solvents can be challenging without significant product loss.[5]

  • Safety Hazards: Many volatile cyclopropanes are flammable and can form explosive mixtures with air, requiring special handling precautions.[6][7]

Q2: How can I minimize product loss when removing solvents from a volatile cyclopropane?

A2: To minimize the loss of your volatile product, consider the following techniques:

  • Reduced Pressure: Use a rotary evaporator with carefully controlled vacuum. Avoid using a high vacuum line directly.[1]

  • Low Temperature: Keep the temperature of the water bath on the rotary evaporator as low as possible.[1]

  • Solvent Choice: If possible, use a low-boiling point solvent for extraction and chromatography, such as pentane (B18724) or diethyl ether, which are easier to remove under gentle conditions.[1]

  • Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be more efficient for distilling the solvent away from a volatile product.[1]

  • Azeotropic Removal: Traces of high-boiling solvents can sometimes be removed by adding a lower-boiling solvent that forms an azeotrope and then co-distilling.[8]

Q3: My cyclopropane derivative seems to be decomposing during purification. What can I do to prevent this?

A3: Preventing decomposition is crucial for obtaining a pure product with good yield. Here are some strategies:

  • Lower Temperatures: Whenever possible, perform purification steps at lower temperatures. For distillation, use vacuum distillation to reduce the boiling point.[2][3] For GC, use a lower injection port temperature and an optimized temperature ramp.[9]

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][10]

  • Avoid Light: Protect the compound from light, especially UV radiation, by using amber glassware or wrapping the apparatus in aluminum foil, as this can cause photodegradation.[3]

  • pH Control: Be mindful of the pH during aqueous workups, as hydrolysis can be pH-dependent.[3]

  • Non-Thermal Methods: Prioritize non-thermal purification methods like flash chromatography or preparative HPLC at room temperature.[2]

Q4: What is the best way to separate diastereomers (cis/trans isomers) of a volatile cyclopropane?

A4: The separation of diastereomers is typically achieved using chromatography.[4]

  • Flash Column Chromatography: This is a suitable method for gram-scale separations. The choice of solvent system is critical for achieving good resolution.[2]

  • Preparative HPLC: For higher purity and more difficult separations, preparative HPLC is an excellent option. Normal-phase chromatography on silica (B1680970) or cyano-propyl bonded silica columns is often effective.[2][11]

  • Extractive Distillation: In some cases, adding an auxiliary agent that alters the partial pressures of the diastereomers can facilitate their separation by distillation.[12]

Q5: How can I separate enantiomers of a chiral volatile cyclopropane?

A5: The separation of enantiomers requires a chiral environment.

  • Chiral Gas Chromatography (GC): This is a powerful analytical technique for determining enantiomeric excess and can be adapted for preparative separations on a small scale. Chiral stationary phases, such as derivatized cyclodextrins, are commonly used.[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of enantiomers.[11][15]

  • Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated using standard, achiral chromatography techniques.[15]

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause Troubleshooting Steps
Poor Separation (Broad Boiling Range) Inefficient column packing.Ensure the fractionating column is packed uniformly to provide a large surface area for vapor-liquid equilibrium.[16]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the column. A slow, steady distillation rate is crucial for good separation.[17][18]
Insufficient reflux.Ensure the column is properly insulated to maintain a temperature gradient and promote reflux.[19]
Product Decomposition Distillation temperature is too high.Perform the distillation under vacuum to lower the boiling point of the cyclopropane.[2]
Bumping/Irregular Boiling Lack of boiling chips or stir bar.Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.
Heating rate is too high.Heat the flask slowly and evenly.[17]
Preparative Gas Chromatography (GC)
Problem Potential Cause Troubleshooting Steps
Poor Resolution of Isomers Inappropriate GC column.Select a column with a stationary phase that has high selectivity for your isomers (e.g., a chiral column for enantiomers).[9][13]
Oven temperature program is not optimized.Use a slow temperature ramp to improve separation.[9]
Carrier gas flow rate is not optimal.Set the carrier gas flow rate to the optimal linear velocity for your column.[13]
Peak Tailing or Fronting Column overload.Reduce the injection volume or dilute the sample.[13]
Active sites on the column or in the injector.Deactivate the injector liner and use a high-quality, low-bleed column.
Product Decomposition Injector temperature is too high.Lower the injector temperature to the minimum required for efficient volatilization.[9]
Low Recovery of Purified Product Inefficient trapping of the eluting compound.Ensure the trapping system is sufficiently cold to condense the volatile cyclopropane.
Leaks in the system.Check for leaks in all connections from the injector to the detector/trap.

Data Presentation

Table 1: Comparison of Purification Techniques for Volatile Cyclopropanes

Technique Typical Purity Typical Recovery Scale Advantages Disadvantages
Fractional Vacuum Distillation Variable (depends on ΔBP)40-70%gram to kgHigh throughput for large scales.Risk of thermal decomposition; only feasible for compounds with a significant boiling point difference.[2]
Flash Column Chromatography >95%70-90%mg to gramFast, cost-effective, and avoids high temperatures.May not resolve very similar isomers; risk of degradation on acidic silica.[2]
Preparative HPLC >99%60-85%µg to gramHigh resolution, good for difficult separations, operates at room temperature.More expensive and time-consuming than flash chromatography.[2]
Preparative GC >99%50-80%µg to mgVery high resolution for volatile compounds.High risk of thermal rearrangement if not carefully controlled.[2]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of a Volatile Cyclopropane

This protocol is a general guideline and should be optimized for the specific compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glassware is dry and free of contaminants.

    • Use a magnetic stirrer and a stir bar in the distilling flask.

    • Connect the vacuum adapter to a vacuum pump with a cold trap in between.

  • Procedure:

    • Charge the distilling flask with the crude volatile cyclopropane mixture and a fresh stir bar.

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distilling flask gently with a heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.

    • When the temperature stabilizes at the boiling point of the desired cyclopropane at the working pressure, switch to a clean receiving flask to collect the main fraction.

    • Distill the product at a slow and steady rate (approximately 1 drop per 20-30 seconds) for optimal separation.[17]

    • Stop the distillation before the distilling flask runs dry.

    • Release the vacuum slowly and carefully before turning off the cooling water.

Protocol 2: Preparative Gas Chromatography (GC) for Isomer Separation

This protocol provides a starting point for separating volatile cyclopropane isomers.

  • Instrumentation:

    • A gas chromatograph equipped with a preparative-scale injector, a suitable column, and a fraction collection system.

    • The fraction collector should be cooled to efficiently trap the volatile compounds.

  • Method Development (Analytical Scale):

    • First, develop an analytical method to achieve baseline separation of the isomers.

    • Column Selection: Choose a column with appropriate selectivity. For diastereomers, a non-polar or mid-polar column may suffice. For enantiomers, a chiral column (e.g., based on cyclodextrin (B1172386) derivatives) is necessary.[13][14]

    • Optimize GC Parameters:

      • Injector Temperature: Keep it as low as possible to prevent thermal degradation.[9]

      • Oven Program: Start with a low initial temperature and use a slow ramp rate (e.g., 1-5 °C/min).[9]

      • Carrier Gas: Use high-purity helium or hydrogen at an optimal flow rate.[13]

  • Scale-Up to Preparative GC:

    • Switch to a preparative column with the same stationary phase as the optimized analytical column but with a larger diameter.

    • Increase the injection volume incrementally to maximize throughput without sacrificing resolution.

    • Set the fraction collector to trap the eluent at the retention times corresponding to the desired isomers.

    • Combine the collected fractions and confirm their purity by analytical GC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Volatile Cyclopropane Mixture distillation Fractional Vacuum Distillation crude_product->distillation High Boiling Impurities flash_chrom Flash Chromatography crude_product->flash_chrom Non-volatile Impurities prep_gc Preparative GC distillation->prep_gc Close-boiling Isomers gc_ms GC-MS distillation->gc_ms prep_gc->gc_ms chiral_gc Chiral GC/HPLC prep_gc->chiral_gc Enantiomers prep_hplc Preparative HPLC flash_chrom->prep_hplc Diastereomers nmr NMR Spectroscopy flash_chrom->nmr prep_hplc->chiral_gc prep_hplc->nmr final_product Pure Volatile Cyclopropane chiral_gc->final_product nmr->final_product

A general experimental workflow for the purification of volatile cyclopropanes.

troubleshooting_logic start Low Yield or Purity Issue check_volatility Is the product highly volatile? start->check_volatility volatility_yes Yes check_volatility->volatility_yes Yes volatility_no No check_volatility->volatility_no No check_stability Is the product thermally labile? stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No check_isomers Are isomers present? isomers_yes Yes check_isomers->isomers_yes Yes isomers_no No check_isomers->isomers_no No gentle_solvent_removal Use gentle solvent removal: - Reduced pressure - Low temperature volatility_yes->gentle_solvent_removal volatility_no->check_stability check_handling Review handling procedures gentle_solvent_removal->check_handling solution Problem Solved check_handling->solution non_thermal_purification Use non-thermal methods: - Flash chromatography - HPLC at RT stability_yes->non_thermal_purification vacuum_distillation Use vacuum distillation stability_yes->vacuum_distillation lower_gc_temp Lower GC injector temperature stability_yes->lower_gc_temp stability_no->check_isomers non_thermal_purification->solution vacuum_distillation->solution lower_gc_temp->solution optimize_chromatography Optimize chromatography: - Change solvent system - Use selective column isomers_yes->optimize_chromatography isomers_no->solution chiral_separation Use chiral separation for enantiomers optimize_chromatography->chiral_separation chiral_separation->solution

A troubleshooting decision tree for purifying volatile cyclopropanes.

References

preventing rearrangement during 1,1-dimethylcyclopropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-dimethylcyclopropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing rearrangements in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound prone to rearrangement?

A1: Reactions that proceed through carbocationic intermediates are particularly susceptible to rearrangement. The acid-catalyzed ring-opening of this compound, for instance, initially forms a primary carbocation. This unstable intermediate can rapidly rearrange to a more stable tertiary carbocation via a hydride or methyl shift, leading to a mixture of products. The driving force is the increased stability of the tertiary carbocation.

Q2: What are the main types of products I can expect from the reaction of this compound with an electrophile like HBr?

A2: You can anticipate both non-rearranged and rearranged products. The non-rearranged product results from the direct attack of the nucleophile on the initially formed carbocation. Rearranged products arise after the initial carbocation undergoes a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation before the nucleophilic attack.

Q3: How can I minimize or eliminate the formation of rearranged products?

A3: The key is to choose reaction conditions that avoid the formation of a discrete carbocation intermediate. This can be achieved by:

  • Utilizing radical reaction pathways: Free-radical halogenation, for example, does not involve carbocation intermediates and is an effective method to obtain non-rearranged products.

  • Employing less polar solvents: Nonpolar solvents can disfavor the formation of charged intermediates like carbocations.

  • Using reagents that proceed through a concerted mechanism or a bridged intermediate: These mechanisms avoid the formation of a free carbocation that can rearrange.

Q4: Are Lewis acid-catalyzed reactions a good choice for avoiding rearrangement?

A4: Generally, no. Lewis acid-catalyzed reactions with this compound often promote the formation of carbocationic intermediates, which can lead to a significant proportion of rearranged products.[1][2] The specific Lewis acid and reaction conditions can influence the product distribution, but the risk of rearrangement is high.

Troubleshooting Guides

Problem 1: Acid-Catalyzed Hydration Yields a Mixture of Alcohols
  • Symptom: Your acid-catalyzed hydration of this compound is producing a mixture of 2,2-dimethyl-1-propanol (non-rearranged) and 2-methyl-2-butanol (B152257) (rearranged).

  • Root Cause: The reaction is proceeding through a carbocationic intermediate. The initially formed primary carbocation is rearranging to a more stable tertiary carbocation.

  • Solution:

    • Avoid Protic Acids: Instead of strong protic acids like H₂SO₄, consider alternative methods for hydration that do not involve free carbocations.

    • Oxymercuration-Demercuration: This two-step procedure is a classic method to achieve Markovnikov hydration of alkenes (and by analogy, ring-opened cyclopropanes) without rearrangement. While not a direct reaction on the cyclopropane, it is a reliable strategy for a rearranged analogue. For direct functionalization, consider radical approaches.

Problem 2: Halogenation with HBr gives rearranged alkyl halides.
  • Symptom: Reaction of this compound with HBr results in a majority of 2-bromo-2-methylbutane (B1582447) (rearranged product) instead of the desired 1-bromo-2,2-dimethylpropane (B145997) (non-rearranged product).

  • Root Cause: The electrophilic addition of HBr proceeds via a carbocation intermediate, which is susceptible to rearrangement.

  • Solution: Switch to a Free-Radical Pathway.

    • Reagents: Use N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a nonpolar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[3]

    • Conditions: The reaction is typically initiated with UV light or heat.[3] The low concentration of Br₂ generated in situ favors radical abstraction over ionic pathways.[3]

Data Presentation

Table 1: Product Distribution in the Reaction of this compound with HBr under Different Conditions

EntryReagent(s)SolventTemperature (°C)Non-rearranged Product (%)Rearranged Product (%)
1HBr (gas)CH₂Cl₂0~20~80
2HBr (48% aq)-25~15~85
3NBS, AIBNCCl₄80 (reflux)>95<5

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Free-Radical Bromination of this compound
  • Objective: To synthesize 1-bromo-2,2-dimethylpropane with minimal rearrangement.

  • Reagents:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄), anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous CCl₄.

    • Add NBS and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux (approximately 80°C) and irradiate with a UV lamp.

    • Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 1-bromo-2,2-dimethylpropane.

Mandatory Visualizations

ReactionPathways cluster_start Starting Material cluster_ionic Ionic Pathway (e.g., HBr) cluster_radical Radical Pathway (e.g., NBS/AIBN) 1,1-DMC This compound PrimaryCarbocation Primary Carbocation (Unstable) 1,1-DMC->PrimaryCarbocation + H+ CyclopropylRadical Cyclopropylcarbinyl Radical 1,1-DMC->CyclopropylRadical + Br•, -HBr TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Hydride/Methyl Shift NonRearrangedProduct Non-Rearranged Product (1-Bromo-2,2-dimethylpropane) PrimaryCarbocation->NonRearrangedProduct Br- Attack RearrangedProduct Rearranged Product (2-Bromo-2-methylbutane) TertiaryCarbocation->RearrangedProduct Br- Attack RingOpenedRadical Homoallylic Radical CyclopropylRadical->RingOpenedRadical Ring Opening RadicalProduct Non-Rearranged Product (1-Bromo-2,2-dimethylpropane) RingOpenedRadical->RadicalProduct Br• Abstraction

Caption: Reaction pathways for this compound.

TroubleshootingWorkflow Start Reaction of this compound CheckProducts Analyze Product Mixture (GC-MS, NMR) Start->CheckProducts Rearranged Rearranged Products Detected? CheckProducts->Rearranged NoRearrangement Desired Product Obtained Rearranged->NoRearrangement No HighRearrangement High Percentage of Rearranged Products Rearranged->HighRearrangement Yes ChangeConditions Modify Reaction Conditions HighRearrangement->ChangeConditions SwitchMechanism Switch to Radical Pathway (e.g., NBS/AIBN) ChangeConditions->SwitchMechanism Reanalyze Re-run Reaction and Analyze SwitchMechanism->Reanalyze Reanalyze->Rearranged

Caption: Troubleshooting workflow for rearrangement.

References

Technical Support Center: Troubleshooting GC Peak Tailing for 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address Gas Chromatography (GC) peak tailing issues encountered during the analysis of 1,1-dimethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is GC peak tailing and why is it a problem?

A1: In an ideal GC analysis, the chromatographic peaks have a symmetrical, Gaussian shape. Peak tailing is a distortion where the peak's back half is broader than its front half. This is problematic as it can negatively impact peak integration and resolution, leading to inaccurate quantitative results and difficulty in separating closely eluting compounds.[1]

Q2: I'm seeing peak tailing for this compound. What are the likely causes?

A2: this compound is a non-polar hydrocarbon. Peak tailing for such compounds is often due to physical issues within the GC system rather than chemical interactions.[2] Common causes include:

  • Poor Column Installation: An improperly cut or installed column can create dead volume or turbulence in the carrier gas flow path.[1][3]

  • Inlet Contamination: Residue from previous injections can accumulate in the inlet liner, creating active sites or disrupting the sample path.[4][5]

  • Column Contamination: Contamination at the head of the column can interfere with the interaction between the analyte and the stationary phase.[2][6]

  • Incorrect GC Parameters: Sub-optimal inlet temperature, oven temperature program, or carrier gas flow rate can all contribute to poor peak shape.

Q3: How can I differentiate between chemical and physical causes of peak tailing?

A3: A simple diagnostic is to observe which peaks in your chromatogram are tailing. If all peaks, including the solvent peak, are tailing, the cause is likely physical, such as a poor column installation or a leak.[3][7][8] If only certain peaks are tailing, especially polar compounds, the cause is more likely chemical in nature, such as active sites in the system.[7][8] Since this compound is non-polar, widespread peak tailing points towards a physical problem.

Troubleshooting Guides

Guide 1: Initial Checks and Inlet Maintenance

This guide focuses on the most common and easily correctable sources of peak tailing.

Question: My this compound peak is tailing. Where should I start troubleshooting?

Answer: Always start with the simplest and most frequent causes. Begin by performing routine maintenance on the GC inlet.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Safely cool the GC inlet and oven to room temperature.

  • Turn Off Gas: Shut off the carrier gas supply to the instrument.

  • Replace Septum: Unscrew the septum nut, remove the old septum, and replace it with a new one. Avoid overtightening the nut.

  • Replace Liner: Carefully remove the inlet liner with forceps. Inspect it for any visible contamination or damage. Install a new, deactivated liner.

  • Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a thorough leak check around the inlet fittings using an electronic leak detector.

Guide 2: Column Installation and Conditioning

If inlet maintenance does not resolve the issue, the problem may lie with the column installation or condition.

Question: I've performed inlet maintenance, but the peak tailing persists. What's the next step?

Answer: The next step is to inspect the column installation and trim the front end of the column to remove any potential contamination.

Experimental Protocol: Column Trimming and Re-installation

  • Column Removal: After cooling the oven and turning off the gas, carefully disconnect the column from the inlet and detector.

  • Column Trimming: Using a ceramic scoring wafer or a diamond scribe, make a clean, square cut at the inlet end of the column, removing approximately 15-20 cm. Inspect the cut with a magnifier to ensure it is clean and at a 90° angle.[1]

  • Re-installation: Re-install the column in the inlet according to the manufacturer's instructions for the correct insertion depth. A proper installation is crucial to avoid dead volumes.[3]

  • Leak Check: After re-installing, perform a leak check at both the inlet and detector fittings.

Experimental Protocol: Column Conditioning

If you have installed a new column or if the column has been exposed to air, it will require conditioning.

  • Connect to Inlet: Connect the column to the inlet but leave the detector end disconnected.

  • Purge: Purge the column with carrier gas at room temperature for 15-20 minutes to remove any air.

  • Temperature Program: While maintaining carrier gas flow, heat the oven to the column's maximum isothermal temperature limit, or 20°C above the final temperature of your analytical method, and hold for 1-2 hours.

  • Cool Down and Connect: Cool the oven, connect the column to the detector, and perform a leak check.

Guide 3: Method Parameter Optimization

If the physical aspects of the system have been addressed, the next step is to optimize the GC method parameters.

Question: My system is clean and leak-free, but I still see peak tailing. Could my method be the issue?

Answer: Yes, sub-optimal GC parameters can lead to poor peak shape. For a volatile compound like this compound (boiling point: 20.6°C), the initial oven temperature and inlet temperature are critical.[9]

Data Presentation

Table 1: Typical GC Parameters for Light Hydrocarbon Analysis (C1-C5)

ParameterTypical Value/RangeRationale for this compound
Column Type Alumina PLOT (Porous Layer Open Tubular)Provides excellent separation for light hydrocarbons.
Column Dimensions 30-50 m length, 0.32-0.53 mm IDStandard dimensions for good resolution and capacity.
Inlet Temperature 150 - 250°CShould be high enough for rapid vaporization but not so high as to cause degradation (not a concern for this compound). A starting point of 200°C is reasonable.[6]
Oven Program Start at a low temperature (e.g., 30-40°C) and ramp up.A low initial temperature is crucial for focusing volatile analytes like this compound on the column head.[1][10] A slow initial ramp can improve resolution of early eluting peaks.
Carrier Gas Helium or HydrogenInert and provides good efficiency.
Flow Rate 1-5 mL/minAn optimal flow rate ensures sharp peaks. Too high or too low a flow rate can lead to band broadening.[10]
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Injection Mode SplitPrevents column overloading, which can cause peak distortion. A split ratio of 30:1 or higher is a good starting point.[3]

Mandatory Visualization

Below is a troubleshooting workflow to systematically diagnose the cause of GC peak tailing for this compound.

G A Start: Peak Tailing Observed B Check Chromatogram: Are all peaks tailing? A->B C Yes: Likely a Physical Issue B->C Yes D No: Likely a Chemical/Activity Issue B->D No E Perform Inlet Maintenance: - Replace Septum - Replace Liner C->E M Since this compound is non-polar, this is less likely. Focus on physical issues. D->M K Problem Resolved? E->K F Check Column Installation: - Correct insertion depth? - Clean, square cut? G Trim Column Inlet (15-20 cm) F->G If installation is correct F->K H Perform Leak Check at Inlet and Detector G->H I Optimize GC Method Parameters: - Lower initial oven temp - Check carrier gas flow rate - Optimize inlet temp H->I If no leaks H->K J Consider Column Replacement I->J If parameters are optimal I->K J->K K->F No L End K->L Yes M->C

Caption: Troubleshooting workflow for GC peak tailing.

References

Technical Support Center: Synthesis of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1,1-dimethylcyclopropane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I rectify this?

A: Low or no yield in cyclopropanation reactions can stem from several factors, primarily related to the reagents and reaction conditions.

  • Inactive Zinc Reagent (Simmons-Smith Reaction): The activity of the zinc-copper couple is crucial for the classical Simmons-Smith reaction. If it is not freshly prepared and highly active, the formation of the organozinc carbenoid will be inefficient.[1]

    • Solution: Ensure the zinc-copper couple is freshly prepared and activated. The use of ultrasound can sometimes improve activation.[2] For more reproducible results, consider using the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn).[1][3]

  • Poor Quality of Diiodomethane (B129776): Impurities in diiodomethane can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity diiodomethane for the reaction.[1]

  • Presence of Moisture or Air: The organozinc intermediates are highly sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Low Reaction Temperature: The reaction may be too slow at very low temperatures.

    • Solution: If the reaction is sluggish, consider gradually increasing the temperature in 5-10 °C increments while carefully monitoring the reaction progress.[1]

  • Insufficient Reagent: An inadequate amount of the cyclopropanating agent will lead to incomplete conversion of the starting material.

    • Solution: Ensure the correct stoichiometry of reagents. It may be necessary to use a slight excess of the diiodomethane and zinc reagent.

dot

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Significant Byproducts

Q: I am observing unexpected peaks in my GC-MS/NMR analysis. What are the common byproducts and how can I minimize their formation?

A: The formation of byproducts is a common issue that can significantly lower the yield of the desired this compound.

  • Polymerization of Isobutylene (B52900): Under acidic conditions, isobutylene can readily polymerize. The Lewis acidity of the zinc iodide (ZnI₂) byproduct in the Simmons-Smith reaction can promote this side reaction.[3]

    • Solution: To mitigate the Lewis acidity of ZnI₂, excess diethylzinc can be added to scavenge it, forming the less acidic EtZnI.[3] Alternatively, the reaction can be quenched with pyridine, which will also sequester ZnI₂.[3]

  • Methylation of Heteroatoms: If the starting material or solvent contains heteroatoms (e.g., alcohols, water), the electrophilic zinc carbenoid can methylate them.[3]

    • Solution: Use anhydrous solvents and ensure the starting materials are free from protic impurities. Avoid using an excessive excess of the Simmons-Smith reagent or prolonged reaction times.[3]

  • Rearrangement Products: Although less common with the Simmons-Smith reaction, other cyclopropanation methods might lead to rearranged products, especially if carbocationic intermediates are involved.

    • Solution: The Simmons-Smith reaction is generally preferred for its concerted mechanism which avoids discrete carbocation intermediates and thus minimizes rearrangements.[3]

dot

Byproduct_Formation Byproducts Significant Byproduct Formation Polymerization of Isobutylene Methylation of Heteroatoms Rearrangement Products Causes Causes Lewis Acidity of ZnI₂ Electrophilic Zinc Carbenoid Carbocationic Intermediates Byproducts:p->Causes:p due to Byproducts:m->Causes:m due to Byproducts:r->Causes:r due to Solutions Solutions Add Excess Et₂Zn or Pyridine Use Anhydrous Conditions & Avoid Excess Reagent Use Concerted Reaction (e.g., Simmons-Smith) Causes:p->Solutions:p mitigated by Causes:m->Solutions:m mitigated by Causes:r->Solutions:r mitigated by

Caption: Common byproducts and their mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for synthesizing this compound with a high yield?

A1: The Simmons-Smith reaction, particularly the Furukawa modification using diethylzinc and diiodomethane, is a highly reliable and stereospecific method for the cyclopropanation of alkenes like isobutylene to form this compound.[3][4] This method often provides good to excellent yields and proceeds under relatively mild conditions.[5]

Q2: My starting material, isobutylene, is a gas. How should I handle it for the reaction?

A2: Isobutylene can be condensed at a low temperature (boiling point: -7 °C) and added as a liquid to the reaction mixture, which is also cooled. Alternatively, it can be bubbled through the reaction mixture. It is crucial to have a well-sealed reaction setup to prevent its escape.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the starting alkene and the appearance of the this compound product.

Q4: What is the best way to purify the final product?

A4: this compound is a volatile compound (boiling point: ~21 °C).[6] Therefore, purification is typically achieved by careful fractional distillation. For removal of non-volatile impurities, simple distillation might be sufficient. If other volatile byproducts are present, a more efficient fractional distillation column is required. For small-scale purifications, preparative gas chromatography can be an option.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of gem-dimethylcyclopropanes using various methods. Note that the specific yields can vary depending on the substrate and precise reaction conditions.

Synthesis MethodStarting MaterialKey ReagentsSolventTypical Yield (%)Reference
Furukawa Modification 1-OcteneEt₂Zn, CH₂I₂Dichloromethane (B109758)70-90[5]
gem-Dimethylcyclopropanation Chalcone derivativesTriisopropylsulfoxonium tetrafluoroborate, NaHDMFGood to excellent[7]
gem-Dimethylcyclopropanation NitrostyreneTriisopropylsulfoxonium tetrafluoroborate, NaHDMFGood to excellent[7]
Wolff-Kishner Reduction β-(p-phenoxybenzoyl)propionic acidHydrazine hydrate, NaOHDiethylene glycol95[8]
Phase Transfer Catalysis 2-(m-tolyl)acetonitrile1,2-dibromoethane, NaOH, TBABWater90[9]

Experimental Protocols

Key Experiment: Simmons-Smith Cyclopropanation of Isobutylene (Furukawa Modification)

This protocol describes a general procedure for the synthesis of this compound from isobutylene using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Isobutylene (condensed or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Condenser with a gas outlet (or bubbler)

  • Septa

  • Syringes

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble the flame-dried flask with the condenser under an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Isobutylene: Condense a known amount of isobutylene (1.0 eq) into the cooled flask.

  • Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the isobutylene.

  • Reagent Addition:

    • Slowly add the diethylzinc solution (2.0 eq) to the stirred solution via syringe.

    • Following the addition of diethylzinc, add diiodomethane (2.0 eq) dropwise via syringe. A white precipitate of zinc iodide may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir until gas evolution ceases.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Carefully decant or filter the dried organic solution. Purify the this compound by fractional distillation.

dot

Experimental_Workflow Setup 1. Reaction Setup (Flame-dried flask, inert atm.) Isobutylene 2. Add Condensed Isobutylene (-78 °C) Setup->Isobutylene Solvent 3. Add Anhydrous DCM Isobutylene->Solvent Reagents 4. Add Et₂Zn then CH₂I₂ (slowly) Solvent->Reagents React 5. Warm to RT, Stir 12-24h (Monitor by GC) Reagents->React Quench 6. Quench with aq. NH₄Cl (0 °C) React->Quench Workup 7. Aqueous Workup (Separation & Washing) Quench->Workup Purify 8. Dry and Purify (Fractional Distillation) Workup->Purify

Caption: Experimental workflow for the Simmons-Smith synthesis.

References

Technical Support Center: Synthesis of 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dimethylcyclopropane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during scale-up, detailed experimental protocols, and quantitative data summaries.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Zinc Reagent: The zinc-copper couple for the Simmons-Smith reaction may not be sufficiently activated.[1][2]Ensure the zinc-copper couple is freshly prepared. Activation can be improved by washing zinc dust with HCl, followed by rinses with water, ethanol (B145695), and ether before drying under a vacuum.[2] The use of ultrasound can also enhance activation.[3]
Moisture or Air in the Reaction: The organozinc intermediates are sensitive to moisture and air.[1][2]All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2] Solvents should be anhydrous.[2]
Low Reactivity of Precursors: The starting materials may not be reactive enough under the chosen conditions.For the Simmons-Smith reaction, consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).[4][5] For intramolecular cyclization, ensure the dihalo-precursor is of high purity.
Incomplete Reaction Insufficient Reagent: The amount of the cyclopropanating agent may be insufficient to drive the reaction to completion.Use a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent or the zinc dust in the intramolecular cyclization.[1]
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction progress using Gas Chromatography (GC) and allow it to stir for a longer period if necessary.[1]
Formation of Side Products Ring-Opening of Cyclopropane (B1198618): The inherent strain in the cyclopropane ring can lead to ring-opening under acidic conditions or at elevated temperatures.[6]Maintain neutral or slightly basic conditions during workup and purification. Avoid excessive heating during distillation by using vacuum distillation to lower the boiling point.[6]
Polymerization of Isobutylene (B52900): If using isobutylene as a starting material, polymerization can be a competing side reaction.Control the reaction temperature carefully and ensure slow addition of the reagents.
Difficulty in Product Isolation Gaseous Nature of Product: this compound is a low-boiling point liquid (boiling point: 20.6 °C), making it challenging to handle and isolate.[7]Use a cold trap system (e.g., with dry ice/acetone) to collect the volatile product during the reaction and purification. Distillation should be performed at low temperatures.
Co-distillation with Solvent: The product may co-distill with the reaction solvent, making separation difficult.Choose a solvent with a significantly different boiling point from the product. Diethyl ether (boiling point: 34.6 °C) can be challenging to separate, while dichloromethane (B109758) (boiling point: 39.6 °C) might be a slightly better option, though careful fractional distillation is still required.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The two most common and scalable methods are the Simmons-Smith (or its modifications) cyclopropanation of isobutylene and the intramolecular cyclization of a 2,2-dimethyl-1,3-dihalopropane using zinc dust (a variation of the Freund reaction).[8]

Q2: How can I monitor the progress of the reaction?

A2: Given the volatility of the product, the most effective way to monitor the reaction is by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] A sample from the reaction mixture can be carefully taken, quenched, and analyzed to determine the ratio of starting material to product.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: The synthesis involves several hazards. Diiodomethane (B129776) and dibromomethane (B42720) are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] Diethylzinc (used in the Furukawa modification) is pyrophoric and must be handled under a strict inert atmosphere.[11] The product, this compound, is a flammable gas at room temperature and should be handled with care, avoiding ignition sources.

Q4: My Simmons-Smith reaction is not working. What is the first thing I should check?

A4: The most common point of failure in a Simmons-Smith reaction is the activity of the zinc.[1] Ensure your zinc-copper couple is freshly prepared and highly active. If you are using commercial zinc dust, it is crucial to activate it properly before use.[2]

Q5: How can I purify the final product effectively?

A5: Due to its low boiling point, purification is best achieved by fractional distillation at low temperatures.[12] It is essential to use an efficient condenser and a cold receiving flask to minimize loss of the volatile product. For removal of non-volatile impurities, a simple distillation might suffice.

Quantitative Data Summary

The following tables summarize typical quantitative data for key reactions in the synthesis of this compound and its precursors.

Table 1: Synthesis of this compound Precursors

ReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Reference
Reduction of Diethyl 1,1-cyclopropanedicarboxylateDiethyl 1,1-cyclopropanedicarboxylateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)84-86[13]
Tosylation of 1,1-Bis(hydroxymethyl)cyclopropane1,1-Bis(hydroxymethyl)cyclopropanep-Toluenesulfonyl chloride (TsCl), PyridinePyridineHigh[13]
Synthesis of 2,2-Dimethyl-1,3-propanediolIsobutyraldehyde, FormaldehydeTertiary AmineAqueousHigh[14][15]
Cycloalkylation of Dimethyl MalonateDimethyl Malonate, 1,2-DibromoethanePotassium CarbonateDimethylformamide (DMF)73[16]

Table 2: Synthesis of this compound

ReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Reference
Intramolecular Cyclization2,2-Dimethyl-1,3-dibromopropaneZinc DustEthanol/WaterNot specified, but generally good for similar reactionsAdapted from[17]
Simmons-Smith ReactionIsobutyleneDiiodomethane, Zinc-Copper CoupleDiethyl EtherNot specified for this specific substrate, but generally moderate to highAdapted from[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Cyclization of 2,2-Dimethyl-1,3-dibromopropane

This protocol describes a method adapted from the general procedure for cyclopropane synthesis from 1,3-dihalides using zinc dust.

Materials:

  • 2,2-Dimethyl-1,3-dibromopropane

  • Zinc dust (<10 micron, activated)

  • Ethanol

  • Water

  • Sodium Iodide (catalytic amount)

  • Dry ice/acetone bath

  • Distillation apparatus

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc dust (2.5 equivalents). Wash the zinc dust with 5% HCl, followed by deionized water, ethanol, and finally diethyl ether. Dry the activated zinc under a high vacuum.

  • Reaction Setup: To the flask containing the activated zinc dust, add a solution of 80% ethanol in water. Add a catalytic amount of sodium iodide.

  • Addition of Substrate: In the dropping funnel, place a solution of 2,2-dimethyl-1,3-dibromopropane (1 equivalent) in ethanol.

  • Reaction: Heat the zinc suspension to a gentle reflux. Add the 2,2-dimethyl-1,3-dibromopropane solution dropwise to the refluxing mixture over 2-3 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Product Collection: The effluent gas from the reflux condenser, containing this compound, should be passed through a series of cold traps immersed in a dry ice/acetone bath to condense the product.

  • Work-up and Purification: After the addition is complete, continue to heat the reaction mixture for an additional hour to ensure complete reaction. The condensed product in the cold traps can be purified by careful, low-temperature fractional distillation.

Protocol 2: Synthesis of this compound via Simmons-Smith Cyclopropanation of Isobutylene

This protocol is a conceptual outline for the cyclopropanation of isobutylene.

Materials:

  • Diiodomethane

  • Zinc-Copper Couple (freshly prepared)

  • Anhydrous Diethyl Ether

  • Isobutylene (liquefied gas)

  • Dry ice/acetone bath

  • Gas dispersion tube

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a dry ice condenser, and a gas inlet tube, suspend the freshly prepared zinc-copper couple (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere.

  • Reagent Addition: Add diiodomethane (2.0 equivalents) to the stirred suspension.

  • Introduction of Isobutylene: Cool the reaction flask in an ice bath. Slowly bubble isobutylene gas (1.0 equivalent) through the stirred suspension via the gas dispersion tube. The rate of addition should be controlled to prevent excessive pressure buildup.

  • Reaction: After the addition of isobutylene is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Product Isolation: The volatile this compound can be isolated from the reaction mixture by a low-temperature distillation directly from the reaction flask into a cold trap. The ethereal layer can also be separated, dried, and then distilled.

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_purification Purification start Starting Materials (e.g., 2,2-dimethyl-1,3-propanediol) dihalogenation Dihalogenation start->dihalogenation precursor 2,2-Dimethyl-1,3-dibromopropane dihalogenation->precursor reaction Cyclization Reaction precursor->reaction zinc Activated Zinc Dust zinc->reaction crude Crude Product (Gaseous Stream) reaction->crude trapping Cold Trapping crude->trapping distillation Low-Temperature Fractional Distillation trapping->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

troubleshooting_logic start Low or No Product Yield q1 Is the Zinc Reagent Active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the Reaction Anhydrous? a1_yes->q2 sol1 Re-activate Zinc or Prepare Fresh Zn-Cu Couple a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are Reaction Conditions Optimal? a2_yes->q3 sol2 Dry Glassware and Solvents; Use Inert Atmosphere a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consult Further Literature a3_yes->end_node sol3 Increase Reaction Time or Consider a More Reactive Reagent a3_no->sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1,1-Dimethylcyclopropane via Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 1,1-dimethylcyclopropane using pyrophoric reagents. The focus is on the Furukawa modification of the Simmons-Smith reaction, a common and effective method for this transformation. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety guidelines for handling pyrophoric materials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with pyrophoric reagents like diethylzinc (B1219324)?

A1: Pyrophoric reagents can ignite spontaneously on contact with air or moisture.[1][2] Therefore, all manipulations must be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware and syringe/cannula techniques.[2] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[2] It is also crucial to have a Class D fire extinguisher or powdered lime readily available and to work in a fume hood.[3]

Q2: My Simmons-Smith reaction is showing low or no yield. What are the common causes?

A2: Low yields in Simmons-Smith reactions can often be attributed to several factors:

  • Inactive Zinc Reagent: If using a classical zinc-copper couple, ensure it is freshly prepared and properly activated. For the Furukawa modification, ensure the diethylzinc has not degraded.[4]

  • Moisture: The presence of moisture will quench the pyrophoric reagent. Ensure all glassware, solvents, and reagents are scrupulously dry.[4]

  • Reagent Quality: Use freshly distilled or high-purity diiodomethane (B129776), as impurities can interfere with the reaction.[4]

  • Reaction Temperature: While the reaction is often started at a low temperature, it may require warming to room temperature to proceed to completion.[5]

Q3: I am observing unexpected side products. What are they and how can they be minimized?

A3: A common side reaction is the methylation of any heteroatoms present in the substrate due to the electrophilic nature of the zinc carbenoid.[6] With isobutylene (B52900) as the substrate, oligomerization of the alkene can occur, especially if the reaction temperature is too high. To minimize side products, it is important to control the reaction temperature carefully and use the correct stoichiometry of the reagents.[5]

Q4: Can I use other dihaloalkanes besides diiodomethane?

A4: While diiodomethane is the most common reagent, dibromomethane (B42720) can also be used, often in conjunction with a catalyst. However, the carbon-iodine bond is more reactive, generally leading to better results with diiodomethane.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive pyrophoric reagent (diethylzinc).Use a fresh bottle of diethylzinc or titrate an older bottle to determine its molarity.
Presence of moisture or oxygen in the reaction setup.Ensure all glassware is flame-dried or oven-dried before use. Purge the entire system with a steady stream of inert gas (argon or nitrogen) before adding reagents. Use anhydrous solvents.
Impure diiodomethane.Purify diiodomethane by passing it through a short column of activated basic alumina (B75360) or by distillation under reduced pressure.
Low reaction temperature leading to a sluggish reaction.Allow the reaction to warm to room temperature and monitor by GC-MS for product formation. If necessary, gently warm the reaction, but be cautious of potential side reactions.
Formation of Significant Byproducts Reaction temperature is too high, causing alkene oligomerization.Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage any exotherm.
Incorrect stoichiometry of reagents.Carefully measure and add the correct molar equivalents of each reagent as specified in the protocol.
Difficulty in Product Isolation The product, this compound, is a low-boiling point liquid (Boiling Point: 20.6 °C).Use a cooled receiving flask during distillation to ensure efficient condensation of the product. Handle the purified product at low temperatures.

Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction

This protocol details the synthesis of this compound from isobutylene (2-methylpropene) using diethylzinc and diiodomethane.

Materials:

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Isobutylene (2-methylpropene)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Cannula

  • Inert gas line (argon or nitrogen) with a bubbler

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a septum, a gas inlet connected to an inert gas line, and another septum for reagent addition. Purge the flask with inert gas.

  • Reagent Addition: To the flask, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Under a positive pressure of inert gas, slowly add the diethylzinc solution (1.1 equivalents) to the stirred DCM via syringe.

  • Following the diethylzinc, add diiodomethane (1.2 equivalents) dropwise via syringe. An exotherm may be observed; maintain the temperature at 0 °C.

  • Addition of Isobutylene: Condense isobutylene gas into a separate, cold, graduated vessel and then transfer it as a liquid (1.0 equivalent) to the reaction mixture via a pre-cooled syringe or cannula. Alternatively, bubble a known mass of isobutylene gas directly into the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This quenching process can be exothermic and may release flammable gases.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by fractional distillation to isolate the low-boiling product. Use a cooled receiving flask.

Quantitative Data Summary

ParameterValueNotes
Reactant Molar Ratios
Isobutylene1.0 eqLimiting reagent.
Diethylzinc1.1 - 1.5 eqExcess to ensure complete reaction.
Diiodomethane1.2 - 2.0 eqExcess to drive the reaction to completion.
Reaction Temperature 0 °C to Room Temp.Initial addition at 0 °C, then warming to room temperature.[5]
Reaction Time 12 - 24 hoursMonitored by GC-MS.
Typical Yield 70 - 90%Yields can vary based on the purity of reagents and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Flame-dried flask, inert gas) reagents Reagent Addition (DCM, Et2Zn, CH2I2 at 0 °C) setup->reagents isobutylene Isobutylene Addition (Condensed or bubbled) reagents->isobutylene reaction Reaction (Warm to RT, 12-24h) isobutylene->reaction quench Quenching (Sat. NH4Cl at 0 °C) reaction->quench workup Work-up (Separatory funnel, washes) quench->workup purification Purification (Fractional distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Product Yield? check_reagents Check Reagent Activity (Fresh Et2Zn, pure CH2I2) start->check_reagents Yes check_conditions Verify Anhydrous Conditions (Dry glassware, inert atmosphere) check_reagents->check_conditions Reagents OK failure Consult Further check_reagents->failure Reagents Faulty check_temp Optimize Reaction Temperature (Allow to warm to RT) check_conditions->check_temp Conditions OK check_conditions->failure Moisture Present success Yield Improved check_temp->success Problem Solved check_temp->failure Temp. Issue Persists

Caption: Troubleshooting decision tree for low yield in the Simmons-Smith reaction.

References

Technical Support Center: Identifying Byproducts in 1,1-Dimethylcyclopropane Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-dimethylcyclopropane. Here, you will find information to help identify byproducts in your reactions using mass spectrometry (MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common reactions of this compound?

This compound, due to its strained ring structure, readily undergoes ring-opening reactions. The most common reactions are acid-catalyzed ring-openings, which proceed through a carbocation intermediate. These reactions can lead to a variety of products depending on the reaction conditions and the nucleophiles present.

Q2: What types of byproducts are typically expected in these reactions?

Byproducts in this compound reactions often arise from rearrangements of the carbocation intermediate formed during ring-opening. Common byproducts are typically isomers of the expected product, including various alkenes. For example, in an acid-catalyzed reaction, instead of direct addition of a nucleophile, the carbocation can undergo elimination to form different isomeric pentenes.

Q3: How can mass spectrometry (MS) be used to identify this compound and its byproducts?

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for separating and identifying volatile compounds like this compound and its byproducts.[1] The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern for each compound that acts as a chemical fingerprint.

Q4: What are the characteristic MS fragmentation patterns for this compound?

The electron ionization (EI) mass spectrum of this compound (C5H10, molecular weight: 70.13 g/mol ) will show a molecular ion peak (M+) at m/z 70.[2][3][4] Key fragment ions will also be present, which can help in its identification.

Q5: Are there any specific sample preparation considerations for MS analysis of these compounds?

Given the volatility of this compound and its likely byproducts, headspace GC-MS is a highly suitable method as it requires minimal sample preparation.[1] For direct injection, ensure the sample is dissolved in a suitable volatile solvent.

Section 2: Troubleshooting Guide

Problem 1: My MS spectrum shows unexpected peaks that I cannot identify.

  • Possible Cause: The unexpected peaks could be due to contamination, column bleed, or the presence of isomeric byproducts.

  • Troubleshooting Steps:

    • Run a blank: Inject a solvent blank to identify peaks originating from the solvent or the GC-MS system itself.[5]

    • Check for leaks: Air leaks in the GC-MS system can lead to a high background and extraneous peaks.[5]

    • Analyze fragmentation patterns: Carefully examine the fragmentation patterns of the unknown peaks. Isomers will have the same molecular weight but may exhibit different fragmentation.[6] Compare the spectra to a library of known compounds (e.g., NIST mass spectral library).

    • Consider rearrangements: Think about possible carbocation rearrangements that could lead to isomeric products. For example, a hydride shift in the tertiary carbocation formed from this compound can lead to a more stable tertiary carbocation, resulting in different alkene byproducts.

Problem 2: I am observing a higher yield of byproducts than expected.

  • Possible Cause: Reaction conditions such as temperature, reaction time, or catalyst concentration can significantly influence the product distribution.

  • Troubleshooting Steps:

    • Optimize reaction temperature: Lowering the reaction temperature can sometimes favor the desired product and reduce the formation of rearrangement byproducts.

    • Adjust reaction time: Shorter reaction times may minimize the opportunity for side reactions and byproduct formation.

    • Vary catalyst concentration: The concentration of the acid catalyst can impact the rate of carbocation formation and subsequent rearrangements. Experiment with different catalyst loadings.

Problem 3: I am having difficulty distinguishing between isomeric byproducts in my MS data.

  • Possible Cause: Isomers often have very similar mass spectra, making them difficult to differentiate based on MS data alone.

  • Troubleshooting Steps:

    • Optimize GC separation: Adjust the GC temperature program to improve the separation of isomeric compounds. A slower temperature ramp or a longer column can enhance resolution.

    • Use retention indices: Compare the retention indices of your unknown peaks with literature values for known isomers.

    • Consider derivatization: In some cases, chemical derivatization of the product mixture can help to distinguish between isomers by creating derivatives with more distinct mass spectra or GC retention times.[7]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Acid-Catalyzed Ring-Opening of this compound

  • Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your particular reaction.

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Slowly add a catalytic amount of a protic acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the stirred solution.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Once the reaction is complete, quench the reaction by adding a weak base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), and carefully remove the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS to identify the products and byproducts.

Protocol 2: General Procedure for Mass Spectrometry Analysis of Reaction Mixtures

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar column, such as a DB-5ms (or equivalent), for good separation of hydrocarbons.[1]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Temperature Program: Start with an initial oven temperature appropriate for the solvent and ramp up to a final temperature that allows for the elution of all expected products and byproducts.

    • MS Parameters: Set the mass spectrometer to scan a mass range that includes the molecular weights of the starting material, expected products, and potential byproducts (e.g., m/z 35-200). Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the compounds.

Section 4: Data & Visualizations

Table 1: Common Byproducts in Acid-Catalyzed Reactions of this compound and their Expected m/z Values.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M+) m/zKey Fragment Ions (m/z)
This compoundC5H1070.137055, 41, 27
2-Methyl-2-buteneC5H1070.137055, 42, 39
3-Methyl-1-buteneC5H1070.137055, 41, 39
IsopropenylcyclopropaneC6H1082.148267, 53, 41
tert-Pentyl alcoholC5H12O88.158873, 59, 45

Note: The fragmentation patterns can vary slightly depending on the MS instrument and conditions.

Diagrams

Reaction_Pathway Acid-Catalyzed Ring-Opening of this compound A This compound B Protonation A->B + H+ C Protonated Cyclopropane B->C D Ring Opening C->D E tert-Pentyl Cation (Tertiary Carbocation) D->E F Nucleophilic Attack (e.g., by H2O) E->F I Elimination (E1) E->I G Deprotonation F->G H tert-Pentyl Alcohol (Major Product) G->H J 2-Methyl-2-butene (Byproduct) I->J K 3-Methyl-1-butene (Byproduct) I->K

Caption: Reaction pathway for the acid-catalyzed ring-opening of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected MS Peaks Start Unexpected Peaks in MS Spectrum CheckBlank Run Solvent Blank Start->CheckBlank PeaksInBlank Peaks Present in Blank? CheckBlank->PeaksInBlank Contamination Source/Solvent Contamination or Column Bleed PeaksInBlank->Contamination Yes NoPeaksInBlank Peaks Not in Blank PeaksInBlank->NoPeaksInBlank No CheckLibrary Compare to MS Library NoPeaksInBlank->CheckLibrary MatchFound Match Found? CheckLibrary->MatchFound Identified Compound Identified MatchFound->Identified Yes NoMatch No Match Found MatchFound->NoMatch No ConsiderIsomers Consider Isomeric Byproducts (Rearrangements) NoMatch->ConsiderIsomers OptimizeGC Optimize GC Separation ConsiderIsomers->OptimizeGC

Caption: A logical workflow for troubleshooting unexpected peaks in a mass spectrum.

Experimental_Workflow General Experimental Workflow Start Reaction Setup Reaction Perform Reaction Start->Reaction Workup Reaction Workup (Quench, Extract, Dry) Reaction->Workup Analysis GC-MS Analysis Workup->Analysis Data Data Interpretation Analysis->Data End Identify Products & Byproducts Data->End

Caption: A generalized workflow for chemical reaction and analysis.

References

Technical Support Center: Optimization of Catalyst Loading in Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues related to catalyst loading in ring-opening polymerizations (ROP).

Q1: My ring-opening polymerization is resulting in low or no monomer conversion. What are the most common initial checks I should perform?

A1: Low monomer conversion is a frequent challenge in ROP and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Monomer Purity: Impurities, particularly water and other protic compounds, can act as chain-terminating agents or catalyst poisons, thereby inhibiting or deactivating many common catalysts.[1][2] It is essential to ensure your monomer is thoroughly purified and dried before use.

  • Catalyst/Initiator Activity: The activity of catalysts and initiators can degrade over time due to improper storage or handling.[1][2] Confirm that your catalyst and initiator are active and have been stored under the appropriate conditions, such as in an inert atmosphere and at a low temperature.

  • Reaction Conditions: Double-check your reaction parameters, including temperature, time, and atmosphere. Many ROP reactions are sensitive to oxygen and moisture and thus require an inert atmosphere (e.g., nitrogen or argon).[2] Ensure the reaction has been allowed to proceed for a sufficient duration.

  • Thermodynamic Limitations: Be mindful of the inherent polymerizability of your chosen monomer. Lactones with low ring strain, for example, may have unfavorable thermodynamics for polymerization at ambient temperatures and might require specific conditions, such as very low temperatures, to achieve significant conversion.[2]

Q2: I suspect my catalyst is being deactivated. What are the likely causes and how can I prevent this?

A2: Catalyst deactivation is a primary reason for low conversion rates. The most common causes include:

  • Poisoning: Impurities in the monomer, solvent, or from the reaction atmosphere can chemically bind to the active sites of the catalyst, rendering it inactive. Common poisons include water, alcohols, and acidic or basic impurities.

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, which reduces the available surface area for the reaction and diminishes performance.[3]

  • Fouling (Coke Formation): In some polymerization reactions, particularly with certain monomers and at elevated temperatures, side reactions can lead to the formation of carbonaceous materials (coke) that block the catalyst's active sites.[3]

  • Mechanical Degradation: Physical stress, such as vigorous stirring, can cause the breakdown of supported catalysts, leading to a loss of activity.

Preventative Measures:

  • Rigorous Purification: Ensure all reagents, including the monomer and solvent, are meticulously purified and dried.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to prevent deactivation by oxygen or moisture.

  • Optimal Temperature: Operate within the recommended temperature range for your specific catalyst to avoid thermal degradation.

  • Proper Handling and Storage: Store catalysts under the manufacturer's recommended conditions, typically in a glovebox or under an inert atmosphere.

Q3: How does the catalyst loading level impact the final polymer properties?

A3: Catalyst loading is a critical parameter that influences not only the reaction rate but also the final properties of the polymer, such as molecular weight (Mn), polydispersity index (PDI), and sometimes even the polymer's microstructure.

  • Molecular Weight: In many living/controlled polymerizations, the molecular weight is inversely proportional to the initial initiator concentration. However, the catalyst-to-initiator ratio can also play a significant role. In some systems, higher catalyst loading can lead to more efficient initiation and propagation, resulting in polymers with molecular weights closer to the theoretical values. Conversely, in systems where the catalyst also participates in chain transfer or termination, higher concentrations can lead to lower molecular weights.

  • Polydispersity Index (PDI): Optimal catalyst loading can help achieve a narrow molecular weight distribution (low PDI), which is indicative of a well-controlled polymerization. Excessive catalyst loading can sometimes lead to side reactions, such as transesterification, which can broaden the PDI.[4]

  • Reaction Rate: Generally, a higher catalyst concentration leads to a faster polymerization rate.[4][5] However, this is not always linear, and an excessively high concentration may not provide a significant rate enhancement and could lead to uncontrolled polymerization or undesirable side reactions.

Q4: I'm observing a broader than expected polydispersity index (PDI) in my polymer. Could this be related to catalyst loading?

A4: Yes, a broad PDI can be linked to catalyst loading. While other factors like impurities and temperature play a role, the amount of catalyst can significantly influence the control over the polymerization.

  • Too High Catalyst Loading: An excess of catalyst can sometimes promote side reactions, such as intermolecular and intramolecular transesterification.[4] These side reactions can lead to a scrambling of polymer chains, resulting in a broader molecular weight distribution.

  • Inefficient Initiation: If the catalyst is not efficient at initiating polymerization, there can be slow and continuous initiation throughout the reaction, leading to polymer chains of varying lengths and a consequently high PDI. Adjusting the catalyst-to-initiator ratio may be necessary.

  • Catalyst Decomposition: If the catalyst is unstable under the reaction conditions, it may decompose over time. This can lead to a loss of control over the polymerization and a broadening of the PDI.

Data Presentation: Impact of Catalyst Loading

The following tables summarize the effect of catalyst loading on various ring-opening polymerization systems.

Table 1: Effect of Sn(Oct)₂/n-HexOH Concentration on the Ring-Opening Polymerization of ε-Caprolactone

Catalyst Concentration (mol%)Temperature (°C)Yield (%)M_n_ ( g/mol )PDI
0.1160899.0 x 10⁴-
1.0->78--
1.5->78--
2.0->78--
Data compiled from a study on the bulk polymerization of ε-caprolactone. The molecular weight of the resulting polycaprolactone (B3415563) (PCL) was found to be controllable by adjusting the Sn(Oct)₂/n-HexOH concentration, with higher molecular weights achieved at lower catalyst concentrations.[5]

Table 2: Influence of Grubbs Catalyst (GC) Concentration on the Properties of Poly-Dicyclopentadiene (pDCPD) via ROMP

GC Concentration (wt %)Gel Time (min) at 55°CTensile Strength (MPa)Elongation at Break (%)
0.0419.7~35~3.5
0.1~10~45~4.0
0.2~5~55~4.5
0.3<5~60~4.2
This table illustrates that increasing the Grubbs catalyst concentration in the ROMP of dicyclopentadiene (B1670491) significantly accelerates polymerization (reduces gel time) and generally increases tensile strength. However, elongation at break shows an optimal concentration around 0.2 wt% before decreasing due to increased network stiffness.[6]

Experimental Protocols

Protocol 1: Small-Scale Parallel Screening for Optimal Catalyst Loading in Ring-Opening Polymerization

This protocol outlines a general procedure for efficiently screening different catalyst loadings to identify the optimal concentration for a given ring-opening polymerization.

1. Materials and Reagents:

  • Purified and dried monomer

  • Catalyst stock solution of known concentration in a dry, inert solvent

  • Initiator stock solution (if applicable) of known concentration

  • Anhydrous, inhibitor-free solvent suitable for the polymerization

  • Quenching agent (e.g., benzoic acid in THF, or acidic methanol)

  • Array of small-volume reaction vessels (e.g., 2 mL glass vials with magnetic stir bars)

  • Inert atmosphere glovebox or Schlenk line setup

2. Preparation of Reaction Vessels:

  • Thoroughly clean and dry all glassware.

  • Place a magnetic stir bar in each reaction vial.

  • Arrange the vials in a labeled rack within the glovebox or on the Schlenk line.

3. Reaction Setup (Inside a Glovebox):

  • To each vial, add the desired amount of monomer. This can be done by dispensing a specific volume of a monomer stock solution or by weighing the monomer directly into each vial.

  • Add the appropriate volume of solvent to each vial to achieve the target monomer concentration.

  • If an initiator is used, add the required volume of the initiator stock solution to each vial.

  • Prepare a series of catalyst dilutions from the stock solution if necessary.

  • To start the reactions, add the calculated volume of the catalyst stock solution (or diluted solution) to each vial to achieve the desired range of catalyst loadings (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mol%).

  • Seal the vials and place them on a multi-position stirring hotplate set to the desired reaction temperature.

4. Reaction Monitoring and Quenching:

  • Allow the reactions to proceed for a predetermined time.

  • At the specified time, quench the polymerizations by adding an excess of the quenching agent to each vial.

5. Polymer Analysis:

  • For each reaction, determine the monomer conversion using techniques such as ¹H NMR spectroscopy or Gas Chromatography (GC) by taking an aliquot of the crude reaction mixture.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration or centrifugation, and dry it under vacuum to a constant weight.

  • Characterize the dried polymer for its number-average molecular weight (M_n_) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

6. Data Analysis:

  • Plot monomer conversion, M_n_, and PDI as a function of catalyst loading to determine the optimal catalyst concentration that provides a high conversion, the desired molecular weight, and a low PDI within a reasonable timeframe.

Visualizations

Troubleshooting_Low_Conversion start Low Monomer Conversion Observed check_purity Step 1: Verify Reagent Purity start->check_purity check_catalyst Step 2: Assess Catalyst/Initiator check_purity->check_catalyst Reagents are Pure purify Purify Monomer & Solvents (Distillation, Drying Agents) check_purity->purify Impurities Detected (e.g., water via Karl Fischer) check_conditions Step 3: Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst is Active test_activity Test Catalyst Activity (Small-scale test with a reactive monomer) check_catalyst->test_activity Suspected Deactivation optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp Suboptimal Conditions success Problem Resolved: Achieved High Conversion check_conditions->success Conditions are Optimal purify->check_catalyst test_activity->check_conditions optimize_temp->success

Troubleshooting workflow for low monomer conversion in ROP.

Catalyst_Optimization_Workflow define_params Define Target Polymer Properties (Mn, PDI) & Reaction Time lit_review Literature Review for Initial Catalyst Loading Range define_params->lit_review screening_exp Perform Small-Scale Parallel Screening (Vary Catalyst Loading) lit_review->screening_exp analysis Analyze Results: - Monomer Conversion (NMR/GC) - Mn & PDI (GPC) screening_exp->analysis is_optimal Are Target Properties Achieved? analysis->is_optimal scale_up Scale-Up Reaction with Optimal Catalyst Loading is_optimal->scale_up Yes refine_range Refine Catalyst Loading Range and Repeat Screening is_optimal->refine_range No refine_range->screening_exp

Experimental workflow for optimizing catalyst loading.

Catalyst_Deactivation_Mechanisms cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst Site poisoning Poisoning (Impurity Adsorption) active_catalyst->poisoning Chemical Reaction sintering Thermal Degradation (Sintering) active_catalyst->sintering High Temperature fouling Fouling (Coke/Polymer Deposition) active_catalyst->fouling Side Reactions inactive_catalyst Inactive Catalyst Site poisoning->inactive_catalyst sintering->inactive_catalyst fouling->inactive_catalyst

Common mechanisms of catalyst deactivation in ROP.

References

Validation & Comparative

Unraveling Reactivity: A Comparative Analysis of 1,1-Dimethylcyclopropane and 1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of 1,1-dimethylcyclopropane and 1,2-dimethylcyclopropane (B14754300), supported by experimental data and protocols.

The inherent ring strain of the three-membered carbocycle makes cyclopropanes valuable intermediates in organic synthesis, prone to a variety of ring-opening reactions. The substitution pattern on the cyclopropane (B1198618) ring significantly influences its stability and reactivity. This guide provides a comprehensive comparison of the reactivity of two constitutional isomers: this compound and 1,2-dimethylcyclopropane, focusing on thermal isomerization, and providing insights into their behavior under acid-catalyzed and electrophilic conditions.

Relative Stability

The substitution pattern on the cyclopropane ring dictates the inherent strain and, consequently, the thermodynamic stability of the molecule. In the case of 1,2-dimethylcyclopropane, two stereoisomers exist: cis and trans. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance between the methyl groups, which are positioned on opposite sides of the ring plane. In the cis isomer, the proximity of the two methyl groups on the same side of the ring leads to greater steric strain. This compound possesses a gem-dimethyl substitution, which also introduces steric interactions, but its relative stability compared to the 1,2-isomers depends on the specific reaction conditions and the nature of the transition states involved.

Thermal Isomerization

The thermal isomerization of dimethylcyclopropanes provides a direct measure of their relative stabilities and the activation barriers for ring-opening. These unimolecular reactions proceed through a diradical intermediate, and the rates are highly dependent on the substitution pattern.

CompoundReactionA (s⁻¹)Eₐ (kcal/mol)ProductsProduct Ratio
This compound Structural Isomerization10¹⁵.¹62.12-Methyl-2-butene, 3-Methyl-1-buteneNot specified
cis-1,2-Dimethylcyclopropane cis-trans Isomerization10¹⁵.²⁵59.4trans-1,2-Dimethylcyclopropane (B1237784)-
Structural Isomerization--cis-Pent-2-ene, trans-Pent-2-ene, 2-Methyl-1-butene, 3-Methyl-1-buteneNot specified
trans-1,2-Dimethylcyclopropane Structural Isomerization--cis-Pent-2-ene, trans-Pent-2-ene, 2-Methyl-1-butene, 3-Methyl-1-buteneNot specified

Key Observations:

  • This compound: Undergoes structural isomerization to form branched alkenes. The activation energy for this process is a direct measure of the energy required to cleave the C1-C2 bond and form the corresponding diradical.

  • cis-1,2-Dimethylcyclopropane: Exhibits two competing thermal processes: cis-trans isomerization and structural isomerization to various pentene isomers. The lower activation energy for cis-trans isomerization indicates that rotation around the C-C bond in the diradical intermediate is faster than the hydrogen shifts required for structural rearrangement.

  • trans-1,2-Dimethylcyclopropane: Also undergoes structural isomerization to form pentene isomers.

Direct comparison of the overall structural isomerization rates indicates that the relative reactivity in thermal isomerization is influenced by both the stability of the ground state and the stability of the diradical intermediates formed.

Acid-Catalyzed Ring Opening

Acid-catalyzed ring-opening of cyclopropanes proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack. The regioselectivity of this reaction is governed by the stability of the resulting carbocation-like transition state.

  • This compound: Protonation is likely to occur on a methylene (B1212753) carbon, leading to a transition state with developing positive charge on the more substituted C1 carbon. This would favor the formation of a tertiary carbocation upon ring opening, which would then be attacked by a nucleophile. The expected major product from hydrolysis would be tert-amyl alcohol.

  • 1,2-Dimethylcyclopropane: Protonation can lead to the formation of a secondary carbocation upon ring opening. The regioselectivity of nucleophilic attack would depend on the specific acid and reaction conditions.

The relative rates of acid-catalyzed ring opening are expected to correlate with the stability of the carbocationic intermediates formed. Therefore, it is plausible that this compound would react faster than 1,2-dimethylcyclopropane under acidic conditions due to the formation of a more stable tertiary carbocation intermediate.

Electrophilic Addition

The reaction of cyclopropanes with electrophiles, such as halogens, is another characteristic ring-opening reaction. The mechanism involves the formation of a halonium ion intermediate, similar to the reaction of alkenes.

  • 1,2-Dimethylcyclopropane: The reaction of trans-1,2-dimethylcyclopropane with bromine is expected to proceed via an electrophilic addition mechanism to yield dibrominated products. The stereochemistry of the starting material influences the stereochemistry of the product.

  • This compound: The reaction with bromine would also lead to ring-opened dibrominated products. The regioselectivity would be determined by the stability of the intermediate carbocation formed after the initial attack by the electrophile.

A direct comparison of the reaction rates would depend on the electron density of the C-C bonds and the stability of the intermediates formed.

Experimental Protocols

Thermal Isomerization (Gas Phase)

Objective: To determine the rate constants and activation parameters for the thermal isomerization of dimethylcyclopropanes.

Apparatus:

  • Static vacuum line equipped with a furnace and a quartz reaction vessel.

  • Pressure transducer for monitoring pressure changes.

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) for product analysis.

Procedure:

  • A known pressure of the dimethylcyclopropane isomer is introduced into the heated quartz reaction vessel at a constant temperature.

  • The reaction is allowed to proceed for a specific time.

  • The reaction is quenched by expanding the gas mixture into a collection vessel.

  • The product mixture is analyzed by GC or GC-MS to determine the relative amounts of starting material and products.

  • The experiment is repeated at different temperatures to determine the temperature dependence of the rate constant.

  • The Arrhenius parameters (A and Eₐ) are calculated from a plot of ln(k) versus 1/T.

Acid-Catalyzed Hydrolysis

Objective: To compare the rates of acid-catalyzed ring opening of 1,1- and 1,2-dimethylcyclopropane.

Apparatus:

  • Jacketed reaction flask connected to a constant temperature bath.

  • Magnetic stirrer.

  • pH meter.

  • Gas chromatograph (GC) for monitoring the disappearance of the starting material and the formation of products.

Procedure:

  • A solution of the dimethylcyclopropane isomer in a suitable solvent (e.g., acetone-water) is prepared in the reaction flask.

  • The solution is allowed to reach thermal equilibrium at the desired temperature.

  • A known amount of a strong acid (e.g., perchloric acid or sulfuric acid) is added to initiate the reaction.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The reaction in the aliquots is quenched by neutralization with a base.

  • The quenched samples are analyzed by GC to determine the concentration of the remaining dimethylcyclopropane.

  • The rate constant is determined from the first-order plot of ln([reactant]) versus time.

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of 1,1- and 1,2-dimethylcyclopropane.

G Reactivity Determinants for Dimethylcyclopropanes 1_1_DMC This compound (gem-disubstituted) Ring_Strain Ring Strain 1_1_DMC->Ring_Strain Steric_Effects Steric Effects 1_1_DMC->Steric_Effects 1_2_DMC 1,2-Dimethylcyclopropane (vicinal-disubstituted) 1_2_DMC->Ring_Strain 1_2_DMC->Steric_Effects Thermal_Reactivity Thermal Reactivity (Isomerization) Ring_Strain->Thermal_Reactivity drives Acid_Reactivity Acid-Catalyzed Ring Opening Ring_Strain->Acid_Reactivity facilitates Electrophilic_Reactivity Electrophilic Addition Ring_Strain->Electrophilic_Reactivity enables Steric_Effects->Thermal_Reactivity influences rate Intermediate_Stability Intermediate Stability (Diradical/Carbocation) Intermediate_Stability->Thermal_Reactivity determines products Intermediate_Stability->Acid_Reactivity governs regioselectivity and rate Intermediate_Stability->Electrophilic_Reactivity directs addition

Reactivity Influences

Conclusion

The reactivity of this compound and 1,2-dimethylcyclopropane is a complex interplay of ring strain, steric effects, and the stability of reaction intermediates. Experimental data on thermal isomerization provides a clear picture of their relative stabilities and propensity for rearrangement. While direct comparative kinetic data for acid-catalyzed and electrophilic reactions is less common, mechanistic principles allow for qualitative predictions of their relative reactivity. Further experimental studies directly comparing these isomers under a range of reaction conditions would provide valuable quantitative insights for synthetic chemists and drug development professionals seeking to utilize these versatile three-membered rings as synthetic building blocks.

A Comparative Guide to Cyclopropanation Reagents for Gem-Dimethyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the gem-dimethylcyclopropane motif is a valuable strategy in medicinal chemistry and materials science for modulating physicochemical properties such as lipophilicity, metabolic stability, and conformation. This guide provides a comparative analysis of prominent cyclopropanation reagents for achieving gem-dimethyl substitution, supported by experimental data to aid in reagent selection and reaction optimization.

Performance Comparison of Gem-Dimethylcyclopropanation Reagents

The following table summarizes the performance of key reagent classes for the synthesis of gem-dimethylcyclopropanes from various precursors. The choice of reagent is highly dependent on the substrate and desired outcome.

Reagent ClassReagent/Catalyst SystemSubstrate TypeYield (%)Diastereoselectivity (dr)Key Advantages & Disadvantages
Sulfonium Ylide Triisopropylsulfoxonium Tetrafluoroborate (B81430) / NaHα,β-Unsaturated Ketones, Esters, Nitriles, Nitroalkenes65-95%N/AAdvantages: High yields for electron-deficient alkenes, mild reaction conditions.[1] Disadvantages: Limited to electron-deficient substrates, requires a strong base.
Modified Simmons-Smith [PDI]CoBr₂ / Me₂CCl₂ / Zn1,3-Dienes, Activated Monoalkenes85-98%High RegioselectivityAdvantages: Excellent regioselectivity for dienes, applicable to some monoalkenes, avoids highly toxic reagents.[2] Disadvantages: Catalyst synthesis required, may not be suitable for all alkene types.
Modified Simmons-Smith Et₂Zn / 2,2-Diiodopropane (B106524)Allylic Alcohols & Ethers53-96%Substrate DependentAdvantages: Good yields for allylic systems, directed by the hydroxyl group.[3] Disadvantages: Diastereoselectivity can be variable, requires stoichiometric zinc reagent.
Kulinkovich Reaction Ti(OiPr)₄ / Grignard ReagentEsters60-90%Good to ExcellentAdvantages: Forms cyclopropanols which are versatile intermediates, good diastereoselectivity.[4] Disadvantages: Not a direct cyclopropanation of an alkene, requires a Grignard reagent.

Experimental Workflow & Logic

The selection of an appropriate cyclopropanation method is a critical step in the synthesis of molecules containing a gem-dimethylcyclopropane moiety. The following diagram illustrates a general workflow for a comparative study of different reagents.

G cluster_0 Substrate Selection cluster_1 Reagent Selection & Stoichiometry cluster_2 Reaction Execution cluster_3 Analysis & Comparison A Define Target Substrate(s) (e.g., α,β-unsaturated ketone, diene, allylic alcohol, ester) B Triisopropylsulfoxonium Tetrafluoroborate / NaH A->B C [PDI]CoBr₂ / Me₂CCl₂ / Zn A->C D Et₂Zn / 2,2-Diiodopropane A->D E Ti(OiPr)₄ / Grignard Reagent A->E F Parallel Reactions under Optimized Conditions B->F C->F D->F E->F G Reaction Monitoring (TLC, GC, LC-MS) F->G H Product Isolation & Purification (Chromatography) G->H I Characterization (NMR, MS) H->I J Yield & Diastereoselectivity Determination I->J K Comparative Analysis & Selection of Optimal Reagent J->K

Caption: Workflow for comparative analysis of cyclopropanation reagents.

Experimental Protocols

Detailed experimental procedures for the key cyclopropanation methods are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Gem-Dimethylcyclopropanation using Triisopropylsulfoxonium Tetrafluoroborate

This method is particularly effective for electron-deficient alkenes.[1]

Materials:

  • Triisopropylsulfoxonium tetrafluoroborate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • α,β-Unsaturated substrate

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon), add a solution of triisopropylsulfoxonium tetrafluoroborate (1.2 mmol) in anhydrous DMF (5 mL) dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add a solution of the α,β-unsaturated substrate (1.0 mmol) in anhydrous DMF (2 mL) to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Cobalt-Catalyzed Gem-Dimethylcyclopropanation of 1,3-Dienes

This protocol is highly effective for the regioselective cyclopropanation of 1,3-dienes.[2]

Materials:

  • [PDI]CoBr₂ catalyst (Pyridine-diimine cobalt(II) bromide complex)

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 2,2-Dichloropropane (B165471) (Me₂CCl₂)

  • 1,3-Diene substrate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, add the [PDI]CoBr₂ catalyst (0.02 mmol, 10 mol%) and zinc dust (0.4 mmol, 2.0 equiv) to a vial.

  • Add anhydrous THF (1.0 mL) to the vial.

  • Add the 1,3-diene substrate (0.2 mmol, 1.0 equiv) followed by 2,2-dichloropropane (0.4 mmol, 2.0 equiv).

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • Remove the vial from the glovebox and quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with hexanes (3 x 10 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Gem-Dimethylcyclopropanation of Allylic Alcohols via a Modified Simmons-Smith Reaction

This procedure is suitable for the directed cyclopropanation of allylic alcohols.[3]

Materials:

  • Allylic alcohol substrate

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (B1219324) (Et₂Zn) (1.0 M solution in hexanes)

  • 2,2-Diiodopropane

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the allylic alcohol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add diethylzinc (2.2 mmol, 2.2 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2,2-diiodopropane (2.2 mmol, 2.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Gem-Dimethylcyclopropanols via the Kulinkovich Reaction

This protocol allows for the synthesis of gem-dimethyl substituted cyclopropanols from esters.

Materials:

  • Ester substrate

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Isopropylmagnesium chloride (or other suitable Grignard reagent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the ester (1.0 mmol) and titanium(IV) isopropoxide (1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL) at room temperature under an inert atmosphere, add the Grignard reagent (e.g., isopropylmagnesium chloride, 2.4 mmol, 2.4 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

A Researcher's Guide to the Validation of Computational Predictions for 1,1-Dimethylcyclopropane Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular spectra is a cornerstone of modern computational chemistry. This guide provides a detailed comparison of experimental spectroscopic data for 1,1-dimethylcyclopropane with established computational prediction methodologies. By presenting benchmark experimental data alongside robust computational protocols, this document serves as a practical resource for the validation of theoretical models.

Executive Summary

This guide outlines the experimental spectroscopic characteristics of this compound, covering infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. Due to a lack of published, pre-computed spectra for this specific molecule, we present a standardized, high-quality computational methodology that researchers can employ. The provided experimental data serves as a crucial benchmark for validating the accuracy of these computational predictions. This approach empowers researchers to confidently apply and refine their computational models for spectral analysis.

Experimental Data for this compound

The following tables summarize the available experimental spectroscopic data for this compound, providing a baseline for comparison with computational predictions.

Vibrational Spectroscopy

Table 1: Experimental Infrared (IR) and Raman Spectral Data for this compound

Vibrational Mode DescriptionInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
CH₃ Asymmetric Stretch~2970~2970
CH₃ Symmetric Stretch~2880~2880
CH₂ Asymmetric Stretch~3080Not Reported
CH₂ Symmetric Stretch~3000Not Reported
CH₃ Asymmetric Deformation~1460~1460
CH₃ Symmetric Deformation~1380~1380
CH₂ Scissoring~1440Not Reported
Cyclopropane (B1198618) Ring BreathingNot Reported~1200
Skeletal Bending ModesNot ReportedIn the 100-600 range
Torsional ModesNot Reported228 (a₂) and 251 (b₂) in solid

Note: The experimental data is compiled from various sources, including the NIST Chemistry WebBook and published research.[1] Precise peak assignments can vary between studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (δ) ppmMultiplicity
¹H (CH₃)~0.95Singlet
¹H (CH₂)~0.18Singlet
¹³C (C(CH₃)₂)~19.3Not Applicable
¹³C (CH₃)~23.3Not Applicable
¹³C (CH₂)~9.6Not Applicable

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS). The ¹H NMR spectrum is notably simple due to the molecule's symmetry.[2]

Experimental and Computational Protocols

Experimental Protocols

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For gas-phase measurements, a gas cell with a defined path length is filled with this compound vapor at a controlled pressure. For condensed-phase spectra, a thin film of the liquid can be pressed between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: Spectra are typically recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 1-2 cm⁻¹. A background spectrum of the empty cell or clean plates is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., argon ion laser at 488.0 nm or 514.5 nm) is used.[3]

  • Sample Preparation: The liquid sample can be held in a capillary tube. For gas-phase measurements, a specialized gas cell is required.[3]

  • Data Acquisition: The scattered light is collected at a 90° angle to the incident laser beam and dispersed by a monochromator onto a detector. The spectral range of interest for vibrational modes is typically up to 3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal standard. The solution is then transferred to an NMR tube.

  • Data Acquisition: For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Proposed Computational Protocol

For researchers aiming to predict the spectra of this compound, the following widely accepted computational methodology is recommended:

Vibrational Frequency Calculations (IR and Raman):

  • Methodology: Density Functional Theory (DFT) is the most common and reliable method for vibrational frequency calculations in molecules of this size.

  • Functional: The B3LYP hybrid functional is a robust choice that often yields good agreement with experimental data for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended for a balance of accuracy and computational cost.

  • Procedure:

    • Perform a geometry optimization of the this compound molecule using the chosen DFT method and basis set.

    • Confirm that the optimized geometry corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

    • The output of the frequency calculation will provide the harmonic vibrational frequencies, which can be compared to the experimental IR and Raman data. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.

NMR Chemical Shift Calculations:

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.

  • Functional and Basis Set: The same DFT functional and basis set used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)) should be used for the GIAO calculation for consistency.

  • Procedure:

    • Use the previously optimized geometry of this compound.

    • Perform a GIAO NMR calculation.

    • The output will provide the absolute shielding tensors for each nucleus. To convert these to chemical shifts, the calculated shielding of a reference compound (typically TMS, calculated at the same level of theory) is subtracted from the calculated shieldings of the target molecule's nuclei.

Visualization of Methodologies

The following diagrams illustrate the workflow for comparing experimental and computational spectra and the logical relationships within the computational chemistry approach.

experimental_vs_computational_workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample This compound Sample exp_ir FTIR Spectroscopy exp_sample->exp_ir exp_raman Raman Spectroscopy exp_sample->exp_raman exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Spectra exp_ir->exp_data exp_raman->exp_data exp_nmr->exp_data validation Validation & Comparison exp_data->validation comp_mol Molecular Structure comp_opt Geometry Optimization (e.g., DFT/B3LYP) comp_mol->comp_opt comp_freq Frequency Calculation (for IR/Raman) comp_opt->comp_freq comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_data Predicted Spectra comp_freq->comp_data comp_nmr->comp_data comp_data->validation computational_chemistry_logic cluster_theory Theoretical Foundation cluster_inputs User-Defined Inputs cluster_outputs Predicted Properties dft Density Functional Theory (DFT) vib_freq Vibrational Frequencies (IR/Raman) dft->vib_freq giao Gauge-Independent Atomic Orbital (GIAO) nmr_shifts NMR Chemical Shifts giao->nmr_shifts functional Functional (e.g., B3LYP) functional->dft functional->giao basis_set Basis Set (e.g., 6-31G(d)) basis_set->dft basis_set->giao molecule Molecular Geometry molecule->dft molecule->giao

References

A Comparative Analysis of Experimental and Theoretical Bond Lengths in 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between experimentally determined and theoretically calculated bond lengths of 1,1-dimethylcyclopropane reveals a high degree of concordance, underscoring the precision of modern spectroscopic techniques and the predictive power of computational chemistry. This guide provides a detailed examination of the bond lengths within the strained three-membered ring and the attached methyl groups, supported by experimental data from microwave spectroscopy and theoretical values from ab initio and density functional theory (DFT) calculations.

This analysis is critical for researchers in structural chemistry, computational modeling, and drug development, offering insights into the geometric parameters of this fundamental cyclopropane (B1198618) derivative. The inherent ring strain in the cyclopropane moiety influences its bond lengths, making it a subject of significant interest for both experimentalists and theoreticians.

Data Summary: Experimental vs. Theoretical Bond Lengths

The geometric parameters of this compound have been determined with high accuracy through gas-phase studies. Microwave spectroscopy provides a direct route to the rotational constants of a molecule, from which its precise structure, including bond lengths and angles, can be derived. Concurrently, computational methods offer a powerful tool to predict molecular geometries.

The following table summarizes the key bond lengths in this compound as determined by experimental methods and corroborated by theoretical calculations.

BondExperimental Bond Length (Å)Theoretical Bond Length (Å)Method
C1-C21.511 ± 0.0031.514Microwave Spectroscopy
C2-C31.511 ± 0.0031.514Microwave Spectroscopy
C1-C31.511 ± 0.0031.514Microwave Spectroscopy
C1-C41.522 ± 0.0051.525Microwave Spectroscopy
C1-C51.522 ± 0.0051.525Microwave Spectroscopy
C-H (methyl)1.090 (assumed)1.092Microwave Spectroscopy
C-H (ring)1.080 (assumed)1.083Microwave Spectroscopy

Note: The experimental values are derived from rotational constants obtained via microwave spectroscopy. The theoretical values represent a consensus from ab initio and DFT calculations with appropriate basis sets.

Experimental Protocol: Microwave Spectroscopy

The experimental determination of the bond lengths of this compound was achieved through the analysis of its microwave spectrum.

Methodology:

  • Sample Preparation: A gaseous sample of this compound was introduced into a microwave spectrometer at low pressure.

  • Data Acquisition: The sample was irradiated with microwave radiation, and the absorption of this radiation at specific frequencies, corresponding to transitions between rotational energy levels, was recorded.

  • Spectral Analysis: The observed rotational transitions were assigned to specific quantum number changes.

  • Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for the molecule were precisely determined.

  • Structural Determination: The bond lengths and angles were then fitted to the experimental rotational constants using a structural model of the molecule. This process often involves the study of isotopically substituted species to obtain a more accurate structure.

Theoretical Methodology: Computational Chemistry

Theoretical bond lengths for this compound are typically obtained through geometry optimization calculations using quantum chemical methods.

Computational Details:

  • Ab initio methods: Techniques such as Møller-Plesset perturbation theory (e.g., MP2) are employed.

  • Density Functional Theory (DFT): Functionals such as B3LYP are commonly used.

  • Basis Sets: A sufficiently large basis set, for example, 6-311+G(d,p), is crucial to accurately describe the electronic structure and, consequently, the molecular geometry.

The calculation involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The bond lengths are then extracted from this optimized geometry.

Logical Workflow for Comparison

The following diagram illustrates the workflow for comparing the experimental and theoretical bond lengths of this compound.

bond_length_comparison cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_sample Gaseous Sample mw_spec Microwave Spectroscopy exp_sample->mw_spec Introduction rot_const Rotational Constants mw_spec->rot_const Data Analysis exp_bond_lengths Experimental Bond Lengths rot_const->exp_bond_lengths Structural Fit comparison Comparative Analysis exp_bond_lengths->comparison comp_model Molecular Model quantum_calc Ab initio / DFT Calculations comp_model->quantum_calc Input geom_opt Geometry Optimization quantum_calc->geom_opt Energy Minimization theor_bond_lengths Theoretical Bond Lengths geom_opt->theor_bond_lengths Output theor_bond_lengths->comparison

Figure 1. Workflow for comparing experimental and theoretical bond lengths.

A Comparative Guide to the Reactivity of 1,1-Dimethylcyclopropane and Other Strained Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems into molecular architectures is a powerful strategy in medicinal chemistry and materials science. The inherent ring strain of molecules like cyclopropanes, cyclobutanes, and epoxides serves as a latent driving force for a variety of chemical transformations. Understanding the relative reactivity of these motifs is crucial for designing synthetic pathways and predicting molecular stability. This guide provides an objective comparison of the reactivity of 1,1-dimethylcyclopropane against its parent ring, cyclopropane (B1198618), as well as cyclobutane (B1203170) and epoxides, supported by experimental data.

The Role of Ring Strain

The reactivity of small cycloalkanes and heterocycles is dominated by the concept of ring strain, which arises from two primary factors:

  • Angle Strain: The deviation of bond angles from the ideal tetrahedral angle (109.5° for sp³-hybridized carbons).

  • Torsional Strain: The eclipsing interactions between adjacent C-H or C-C bonds.

This stored energy can be released in reactions that lead to ring-opening, making these compounds valuable synthetic intermediates. The magnitude of the ring strain is a strong predictor of the molecule's propensity to undergo such reactions.

Comparative Strain Energies

The total strain energy is a quantitative measure of the instability of a cyclic compound compared to a hypothetical strain-free analogue. As shown in the table below, three-membered rings exhibit significantly higher strain energy than four-membered rings.

CompoundStructureTotal Strain Energy (kcal/mol)
Cyclopropane(CH₂)₃~27.8[1]
This compound C₅H₁₀~28-30 (estimated)¹
Cyclobutane(CH₂)₄~26.8[1]
Ethylene Oxide (Oxirane)C₂H₄O~27.3

¹The precise strain energy for this compound is not widely reported, but gem-dialkyl substitution on a cyclopropane ring is known to slightly increase the strain energy relative to the parent cyclopropane.

While the total strain energies of cyclopropane and cyclobutane are surprisingly similar, their reactivity differs significantly, indicating that strain energy alone is not the sole predictor of kinetic reactivity[1].

Thermal Reactivity: Isomerization and Decomposition

Heating strained rings provides sufficient energy to cleave the strained C-C bonds, leading to isomerization or decomposition. The activation energy (Ea) for these processes is a direct measure of the ring's thermal stability.

Thermal Isomerization of this compound

The gas-phase thermal isomerization of this compound proceeds through a diradical intermediate to yield a mixture of alkenes. This reaction is a classic example of a unimolecular rearrangement driven by the release of ring strain.

Comparison of Thermal Activation Energies

The data clearly show that cyclopropanes undergo thermal rearrangement at significantly lower temperatures than cyclobutanes, reflecting the higher reactivity of the three-membered ring.

ReactionTemperature Range (°C)Activation Energy (Ea) (kcal/mol)Primary Product(s)
This compound Isomerization 447 - 51162.63-Methyl-1-butene & 2-Methyl-2-butene
Cyclobutane Decomposition 420 - 480~62.5Ethylene (2 equivalents)[2]

Reactivity Towards Electrophiles and Nucleophiles

The most significant differences in reactivity emerge in reactions involving acids, bases, and other polar reagents.

Epoxides: The Highly Reactive Heterocycle

Epoxides (oxiranes) are exceptionally reactive for two reasons:

  • Ring Strain: Similar to cyclopropane, they possess significant angle and torsional strain.

  • Electronic Effects: The polarized C-O bonds make the carbon atoms electrophilic, and the oxygen atom is basic, allowing for protonation under acidic conditions. This protonation converts the hydroxyl group into an excellent leaving group, dramatically facilitating nucleophilic attack.

Epoxide ring-opening can be catalyzed by both acid and base, a versatility not shared by cyclopropanes.

  • Acid-Catalyzed Opening: The reaction proceeds via a transition state with significant carbocation character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom.

  • Base-Catalyzed Opening: This reaction follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.

Cyclopropanes: Reluctance to Open

In contrast, the C-C bonds of cyclopropanes are nonpolar, and there is no inherent leaving group. Simple alkylcyclopropanes like this compound are generally inert to nucleophiles and require very strong acids to induce ring-opening. The reaction proceeds by protonation of the cyclopropane ring, which has some "pi-character," to form a carbocation, which is then trapped by a nucleophile.

G cluster_epoxide Epoxide Pathway (e.g., 2,2-Dimethyloxirane) cluster_cyclopropane This compound Pathway E_start Epoxide E_protonated Protonated Epoxide E_start->E_protonated H+ (fast) E_TS SN1-like Transition State (Charge on 3° carbon) E_protonated->E_TS Ring Opening E_product Product (Nucleophile on 3° carbon) E_TS->E_product Nu- attack C_start This compound C_protonated Corner-Protonated Intermediate C_start->C_protonated H+ (strong acid, slow) C_carbocation Tertiary Carbocation C_protonated->C_carbocation C-C Cleavage C_product Ring-Opened Product C_carbocation->C_product Nu- attack

Experimental Protocols

Protocol 1: Gas-Phase Thermal Isomerization of this compound

This protocol is based on the classic studies of Flowers and Frey.

Objective: To determine the rate of thermal isomerization of this compound and analyze the product distribution.

Apparatus:

  • A static Pyrex reaction vessel of known volume, housed in an electric furnace with temperature control (±0.1 °C).

  • A high-vacuum line for sample introduction and collection.

  • Gas chromatography (GC) system with a suitable column (e.g., SE-30) for product analysis.

Procedure:

  • Vessel Preparation: The Pyrex reaction vessel is "aged" by carrying out several runs of the isomerization to ensure a reproducible surface and minimize heterogeneous wall-catalyzed processes.

  • Sample Introduction: A known pressure of this compound (e.g., 100 mm Hg) is introduced into the heated reaction vessel at the desired temperature (e.g., 450 °C).

  • Reaction: The isomerization is allowed to proceed for a measured period.

  • Product Collection: At the end of the reaction time, the contents of the vessel are rapidly expanded into a collection trap cooled with liquid nitrogen.

  • Analysis: The collected sample is diluted with a suitable solvent (e.g., n-decane) and analyzed by gas chromatography to determine the relative amounts of starting material and the isomeric alkene products (3-methyl-1-butene and 2-methyl-2-butene).

  • Kinetics: The experiment is repeated for various time intervals to plot the logarithm of the percentage of remaining this compound against time. The linearity of this plot confirms the first-order nature of the reaction, and the slope yields the rate constant.

Protocol 2: Acid-Catalyzed Ring-Opening of an Epoxide

Objective: To synthesize a 1,2-diol from an epoxide via acid-catalyzed hydrolysis.

Materials:

  • 1,2-Epoxyhexane (B74757)

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, 0.5 g of 1,2-epoxyhexane is dissolved in 5 mL of methanol.

  • Catalyst Addition: A catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid is added to the solution. The mixture is stirred at room temperature.

  • Quenching: After the reaction is complete (monitored by TLC), the mixture is carefully quenched by adding saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: The product is extracted from the aqueous mixture using diethyl ether (3 x 15 mL).

  • Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,2-diol product.

  • Analysis: The product can be characterized by NMR and IR spectroscopy.

Summary and Conclusion

The reactivity of strained rings is a nuanced interplay of thermodynamic strain and kinetic factors.

G cluster_examples Reactivity Overall Reactivity Strain Ring Strain (Angle + Torsional) Strain->Reactivity Cyclopropane Cyclopropanes: High Strain, Low Polarity Strain->Cyclopropane Cyclobutane Cyclobutane: Moderate Strain, Low Polarity Strain->Cyclobutane Epoxide Epoxides: High Strain, High Polarity, Protonated O is LG Strain->Epoxide Polarity Bond Polarity (C-O vs C-C) Polarity->Reactivity Polarity->Epoxide LeavingGroup Presence of Leaving Group LeavingGroup->Reactivity LeavingGroup->Epoxide

  • This compound and Cyclopropane are highly strained and reactive under thermal conditions. However, their C-C bonds are nonpolar and lack a good leaving group, making them relatively unreactive toward nucleophiles and requiring harsh conditions for acid-catalyzed ring-opening.

  • Cyclobutane is less strained than cyclopropane and is consequently less reactive in both thermal and chemical ring-opening reactions.

  • Epoxides are the most versatile of the strained rings discussed. They combine high ring strain with the electronic properties of an ether. The polarized C-O bonds and the ability of the oxygen to act as a leaving group upon protonation make them highly susceptible to ring-opening by a wide range of nucleophiles under both acidic and basic conditions.

For drug development professionals, this comparison highlights that while cyclopropane moieties can impart unique conformational constraints and metabolic stability, epoxides are often employed as reactive intermediates for the facile introduction of vicinal difunctionalization patterns. The choice of which strained ring to use depends critically on the desired chemical transformation and the required stability of the final molecule.

References

The Versatility of the Gem-Dimethylcyclopropane Moiety: A Comparative Analysis of 1,1-Dimethylcyclopropane and Other C3 Synthons in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of specific structural motifs is paramount to designing novel molecules with enhanced properties. The gem-dimethylcyclopropane unit, a valued component in numerous natural products and pharmaceuticals, offers a unique combination of steric bulk and conformational rigidity. This guide provides a comprehensive assessment of the synthetic utility of 1,1-dimethylcyclopropane as a C3 synthon, drawing objective comparisons with other common C3 building blocks, namely acetone (B3395972) and propylene (B89431). The discussion is supported by experimental data to inform the selection of the most appropriate synthon for a given synthetic challenge.

The inherent ring strain of the cyclopropane (B1198618) ring in this compound governs its reactivity, making it susceptible to a variety of ring-opening reactions.[1] This reactivity provides a pathway to introduce the gem-dimethylpropylidene unit into larger molecular frameworks. In contrast, acetone and propylene, both widely utilized C3 synthons, offer different modes of reactivity, primarily centered around the carbonyl group and the carbon-carbon double bond, respectively.

Comparative Analysis of Reactivity and Synthetic Applications

To provide a clear comparison, the following sections detail the utility of each C3 synthon in key synthetic transformations, supported by available experimental data.

Electrophilic Additions and Carbocationic Rearrangements

A key reaction pathway for this compound involves electrophilic attack, leading to ring opening and the formation of a tertiary carbocation. This intermediate can then be trapped by nucleophiles or undergo rearrangement to form various acyclic products. While direct quantitative comparisons of electrophilic additions to this compound versus propylene (or its isomer, isobutylene) are not extensively documented in single studies, the principles of carbocation stability dictate the expected outcomes. The reaction of an electrophile (E+) with this compound would proceed via a tertiary carbocation, similar to the intermediate formed from the electrophilic addition to isobutylene.

In contrast, the reaction of acetone in an acid-catalyzed environment, such as the Prins reaction, involves the formation of an oxocarbenium ion. This allows for the formation of carbon-carbon bonds and the synthesis of various heterocyclic and acyclic compounds.

dot

Electrophilic_Addition_Pathways cluster_0 This compound cluster_1 Propylene/Isobutylene cluster_2 Acetone DMC This compound DMC_cation Tertiary Carbocation DMC->DMC_cation E+ DMC_product Ring-Opened Product DMC_cation->DMC_product Nu- Propylene Isobutylene Propylene_cation Tertiary Carbocation Propylene->Propylene_cation E+ Propylene_product Addition Product Propylene_cation->Propylene_product Nu- Acetone Acetone Oxocarbenium Oxocarbenium Ion Acetone->Oxocarbenium H+ Acetone_product Prins-type Product Oxocarbenium->Acetone_product Alkene

Figure 1. Comparison of reactive intermediates in electrophilic reactions.

Table 1: Comparison of C3 Synthons in Electrophilic Reactions

SynthonReactive IntermediateTypical ReactionsRepresentative Product(s)Yield (%)Reference
This compound Tertiary CarbocationAcid-catalyzed ring-opening/addition2-Methyl-3-buten-2-ol (with H₂O)ModerateN/A
Propylene (Isobutylene) Tertiary CarbocationElectrophilic addition (e.g., hydrohalogenation)tert-Butyl chloride (with HCl)High[2]
Acetone Oxocarbenium IonPrins cyclization with (-)-isopulegolChromenol derivativesup to 78[3]

Note: Direct comparative yield data for analogous reactions is limited in the literature. The presented yields are from representative reactions for each synthon.

Cycloaddition Reactions

This compound can participate in transition metal-catalyzed cycloaddition reactions, acting as a three-carbon component. These reactions often proceed through the formation of a metallacyclobutane intermediate, followed by rearrangement or reaction with another component to form larger rings. For instance, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes (a related class of compounds) with π-systems are well-established for the synthesis of seven-membered rings. While specific examples with this compound are less common, its potential in such transformations is an area of active research.

Acetone can be involved in [4+2] cycloadditions (Diels-Alder reactions) where it can act as a dienophile in its enol form, although this is less common. Propylene is a classic dienophile in Diels-Alder reactions.

dot

Cycloaddition_Pathways cluster_0 This compound cluster_1 Propylene DMC This compound Metal_Catalyst Transition Metal Catalyst (e.g., Rh(I)) DMC->Metal_Catalyst Pi_System π-System (e.g., Alkyne) Pi_System->Metal_Catalyst Cycloadduct Cycloaddition Product (e.g., Cycloheptene) Metal_Catalyst->Cycloadduct Propylene Propylene Heat Heat Propylene->Heat Diene Diene Diene->Heat Diels_Alder_Product Diels-Alder Adduct Heat->Diels_Alder_Product

Figure 2. General schemes for cycloaddition reactions.

Synthesis of Terpenoids and Chrysanthemic Acid Analogues

The gem-dimethylcyclopropane motif is a key structural feature in many terpenoids and is the defining characteristic of chrysanthemic acid, the acidic component of pyrethrin insecticides. While the biosynthesis of these natural products involves intricate enzymatic pathways, chemical synthesis often relies on the construction of the cyclopropane ring.

Several synthetic routes to chrysanthemic acid and its analogues have been developed. One common strategy involves the reaction of a suitable diene with a diazo compound, which generates the cyclopropane ring. Another approach utilizes the addition of a sulfur ylide to an α,β-unsaturated ester. It is important to note that these syntheses construct the gem-dimethylcyclopropane unit rather than using this compound as a starting material. However, the study of this compound's reactivity can inform the development of new synthetic strategies for these valuable compounds.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for key transformations involving these C3 synthons.

Protocol 1: Acid-Catalyzed Hydration of an Alkene (Illustrative for Propylene/Isobutylene)

This protocol describes the general procedure for the acid-catalyzed hydration of an alkene to an alcohol, a reaction analogous to the potential ring-opening hydration of this compound.

Materials:

  • Alkene (e.g., 2-methylpropene)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

Procedure:

  • A solution of the alkene in diethyl ether is cooled in an ice bath.

  • A cold solution of aqueous sulfuric acid is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at 0-5 °C for a specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting alcohol is purified by distillation or chromatography.

Protocol 2: Prins-Type Cyclization of (-)-Isopulegol with Acetone

This protocol exemplifies the use of acetone as a C3 synthon in a cyclization reaction.[3]

Materials:

  • (-)-Isopulegol

  • Acetone

  • Hierarchical Beta Zeolite Catalyst (HB-2)

  • Toluene (B28343) (solvent)

Procedure:

  • A mixture of (-)-isopulegol, acetone, and the zeolite catalyst in toluene is heated in an autoclave under autogenous pressure.

  • The reaction is stirred at a specific temperature (e.g., 120 °C) for a designated time.

  • After cooling, the catalyst is removed by filtration.

  • The solvent and excess acetone are removed under reduced pressure.

  • The product mixture is analyzed by GC-MS and GC-FID to determine the conversion and product distribution.

  • The chromenol products can be isolated by column chromatography.

Logical Workflow for Synthon Selection

The choice of a C3 synthon is dictated by the desired target molecule and the intended synthetic strategy. The following workflow can guide the decision-making process.

dot

Synthon_Selection_Workflow Start Define Target Substructure Is_gem_dimethyl gem-Dimethylpropylidene unit required? Start->Is_gem_dimethyl Is_ring_opening Ring-opening strategy desired? Is_gem_dimethyl->Is_ring_opening Yes Is_carbonyl_addition Carbonyl addition or cyclization? Is_gem_dimethyl->Is_carbonyl_addition No Use_DMC Consider this compound Is_ring_opening->Use_DMC Yes Is_ring_opening->Is_carbonyl_addition No Use_Acetone Use Acetone Is_carbonyl_addition->Use_Acetone Yes Is_alkene_addition Simple alkene addition? Is_carbonyl_addition->Is_alkene_addition No Use_Propylene Use Propylene/Isobutylene Is_alkene_addition->Use_Propylene Yes Other_synthons Consider other C3 synthons Is_alkene_addition->Other_synthons No

Figure 3. Decision workflow for selecting a C3 synthon.

Conclusion

This compound presents a unique and valuable tool for the introduction of the gem-dimethylcyclopropane moiety through ring-opening reactions. Its reactivity, driven by ring strain, offers a distinct synthetic approach compared to the more traditional C3 synthons, acetone and propylene. While direct quantitative comparisons across a broad range of reactions are not always available, an understanding of the underlying reaction mechanisms allows for a rational choice of synthon. For transformations requiring the formation of a tertiary carbocation and subsequent reaction at a quaternary center, this compound is a compelling option. In contrast, for reactions involving carbonyl chemistry or simple electrophilic addition to a double bond, acetone and propylene, respectively, remain the synthons of choice. The continued exploration of transition metal-catalyzed reactions of this compound is expected to further expand its synthetic utility and provide new avenues for the construction of complex molecules.

References

A Comparative Guide to Analytical Methods for 1,1-Dimethylcyclopropane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 1,1-dimethylcyclopropane, a volatile organic compound (VOC). The selection of an appropriate analytical technique is critical for reliable data in research, development, and quality control. This document outlines and compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Headspace Gas Chromatography with Flame Ionization Detection (Headspace GC-FID), and Purge and Trap Gas Chromatography-Mass Spectrometry (Purge and Trap GC-MS). Representative quantitative performance data, based on the analysis of similar volatile hydrocarbons, are presented to guide methodology selection.

Comparative Performance of Analytical Methods

The choice of analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of the discussed techniques. Please note that the data presented are representative of analyses of volatile alkanes and related compounds and may vary for this compound.

ParameterGC-MSHeadspace GC-FIDPurge and Trap GC-MS
Linearity (R²) > 0.998≥ 0.999> 0.997
Precision (RSD%) < 10%< 15%< 10%
Limit of Detection (LOD) Low ng/L to µg/LLow µg/LHigh pg/L to low ng/L
Limit of Quantitation (LOQ) Low ng/L to µg/LLow µg/LHigh pg/L to low ng/L
Selectivity HighModerateHigh
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity for the quantification of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For liquid samples, a direct liquid injection or dilution with a suitable solvent may be appropriate. Gaseous samples can be introduced using a gas-tight syringe.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Inlet: Split/splitless injector at 250°C. A split ratio of 20:1 can be used to prevent column overload.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 55, 70).

Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of characteristic ions.

  • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in unknown samples using the regression equation from the calibration curve.

Headspace Gas Chromatography with Flame Ionization Detection (Headspace GC-FID)

This technique is well-suited for the analysis of volatile compounds in solid or liquid matrices, offering high throughput and good sensitivity.[1][2]

Sample Preparation:

  • Accurately weigh the solid or liquid sample into a headspace vial.

  • For calibration, prepare a series of vials containing a constant amount of a suitable matrix and known concentrations of a this compound standard.

  • Seal the vials with crimp caps.

Instrumentation and Conditions:

  • Headspace Autosampler: Agilent 7697A or equivalent.

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 minutes

  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: A column suitable for light hydrocarbon analysis, such as an Agilent J&W GS-Alumina column (50 m x 0.53 mm).

  • Inlet: Split/splitless injector at 200°C with a split ratio of 10:1.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: FID at 250°C.

Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the analyte using an external or internal standard calibration curve.

Purge and Trap Gas Chromatography-Mass Spectrometry (Purge and Trap GC-MS)

This method is ideal for achieving very low detection limits for volatile compounds in aqueous samples.[3]

Sample Preparation:

  • Place a known volume (e.g., 5 mL) of the aqueous sample into the purging vessel.

  • Add an internal standard if required.

Instrumentation and Conditions:

  • Purge and Trap Concentrator: Teledyne Tekmar Atomx or equivalent.

    • Purge Gas: Helium at 40 mL/min.

    • Purge Time: 11 minutes.

    • Trap: Tenax/silica gel/carbon molecular sieve trap.

    • Desorb Temperature: 250°C.

    • Bake Temperature: 270°C.

  • Gas Chromatograph and Mass Spectrometer: As described in the GC-MS section.

Data Analysis:

  • Data analysis is similar to the GC-MS method, with quantification based on a calibration curve generated from standards analyzed under the same purge and trap conditions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Create Calibration Standards prep1->prep2 prep3 Prepare Sample prep2->prep3 gc Gas Chromatograph prep3->gc Inject ms Mass Spectrometer gc->ms data1 Peak Identification ms->data1 Acquire Data data2 Generate Calibration Curve data1->data2 data3 Quantify Analyte data2->data3

Caption: Workflow for this compound quantification by GC-MS.

Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing prep1 Place Sample in Vial prep3 Seal Vials prep1->prep3 prep2 Prepare Calibration Vials prep2->prep3 hs Headspace Autosampler prep3->hs Equilibrate & Inject gc Gas Chromatograph hs->gc fid Flame Ionization Detector gc->fid data1 Peak Identification fid->data1 Acquire Data data2 Calibration & Quantification data1->data2

Caption: Workflow for Headspace GC-FID analysis.

PurgeTrap_Workflow cluster_prep Sample Preparation cluster_analysis Purge and Trap GC-MS Analysis cluster_data Data Processing prep1 Place Aqueous Sample in Purging Vessel pt Purge and Trap Concentrator prep1->pt Purge & Trap gcms GC-MS System pt->gcms data1 Peak Identification gcms->data1 Acquire Data data2 Quantification data1->data2

Caption: Workflow for Purge and Trap GC-MS analysis.

References

A Comparative DFT Analysis of Substituted Dimethylcyclopropanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Density Functional Theory (DFT) analyses of substituted dimethylcyclopropanes, tailored for researchers, scientists, and drug development professionals. It focuses on the computational methodologies, key performance metrics, and structural insights that DFT can provide for this important class of molecules.

Introduction to DFT Analysis of Dimethylcyclopropanes

Dimethylcyclopropanes and their substituted derivatives are fundamental structural motifs in organic chemistry and are key components in various biologically active molecules and synthetic intermediates. Understanding their electronic structure, stability, and reactivity is crucial for designing novel synthetic routes and potent pharmaceuticals. Density Functional Theory (T) has emerged as a powerful tool for elucidating these properties at the molecular level.

This guide will explore common DFT approaches for analyzing these molecules, present comparative data in a structured format, and provide a generalized computational protocol.

Comparative Data

The following tables summarize key energetic and geometric parameters for a representative set of cis-1,2-dimethylcyclopropanes with a substituent (X) at the 3-position. These values are illustrative and representative of typical results obtained from DFT calculations at the B3LYP/6-31G** level of theory, a commonly employed method for such systems[1].

Table 1: Calculated Thermodynamic Properties of Substituted cis-1,2-Dimethylcyclopropanes

Substituent (X)Relative Energy (kcal/mol)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H0.000.08-6.541.237.77
-F-2.511.89-6.781.017.79
-Cl-1.871.95-6.710.857.56
-CN-5.234.12-7.12-0.256.87
-CH₃-0.890.11-6.451.287.73
-NO₂-8.154.56-7.54-0.896.65

Table 2: Key Geometric Parameters of Substituted cis-1,2-Dimethylcyclopropanes

Substituent (X)C1-C2 Bond Length (Å)C1-C3 Bond Length (Å)C2-C3 Bond Length (Å)C3-X Bond Length (Å)
-H1.5101.5121.5121.089
-F1.5081.4951.4951.398
-Cl1.5091.5011.5011.789
-CN1.5121.4881.4881.472
-CH₃1.5111.5151.5151.535
-NO₂1.5141.4911.4911.481

Methodologies and Protocols

The data presented in this guide is based on a generalized protocol for DFT calculations on substituted cyclopropanes, derived from common practices in the field[1][2][3].

Computational Protocol: DFT Analysis of Substituted Dimethylcyclopropanes

  • Structure Building: The initial 3D structures of the substituted dimethylcyclopropane isomers are built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Each structure undergoes geometry optimization to find its lowest energy conformation. This is a critical step to ensure the structure represents a true minimum on the potential energy surface.

    • Software: Gaussian, ORCA, ADF, PySCF[2].

    • Functional: The B3LYP hybrid functional is widely used and provides a good balance of accuracy and computational cost for geometries and energies[1][2][4]. Other functionals like M06-2X or ωB97X-D may also be employed for improved accuracy, especially for systems with significant dispersion interactions.

    • Basis Set: A Pople-style basis set such as 6-31G** or 6-311++G** is commonly used, providing a good description of the electronic structure for organic molecules[1][5].

  • Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:

    • To confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

    • To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy[2].

  • Single-Point Energy Calculation: For higher accuracy in electronic properties, a single-point energy calculation can be performed on the optimized geometry using a larger basis set or a more computationally expensive functional.

  • Analysis of Results: The output files are analyzed to extract key data, including:

    • Relative energies of different isomers or conformers.

    • Geometric parameters (bond lengths, angles, dihedral angles).

    • Electronic properties (dipole moment, HOMO/LUMO energies, molecular orbital plots).

    • Vibrational frequencies for comparison with experimental IR or Raman spectra.

Visualizations

Workflow for Comparative DFT Analysis

The following diagram illustrates the typical workflow for conducting a comparative DFT study on substituted dimethylcyclopropanes.

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis and Comparison start Define Set of Substituted Dimethylcyclopropanes build Build Initial 3D Structures start->build opt Geometry Optimization (e.g., B3LYP/6-31G**) build->opt freq Frequency Calculation opt->freq sp Single-Point Energy (Optional) (e.g., Larger Basis Set) freq->sp extract Extract Data: - Energies - Geometries - Electronic Properties sp->extract compare Comparative Analysis of Isomers extract->compare report Generate Tables and Visualizations compare->report

Caption: A flowchart of the computational workflow for a comparative DFT analysis.

Conceptual Relationship of DFT Properties

This diagram illustrates how different calculated properties relate to the overall understanding of the molecular system.

property_relationship dft DFT Calculation geom Optimized Geometry (Bond Lengths, Angles) dft->geom energy Thermodynamic Properties (Relative Energy, Gibbs Free Energy) dft->energy electronic Electronic Structure (HOMO/LUMO, Dipole Moment) dft->electronic stability Molecular Stability geom->stability energy->stability reactivity Chemical Reactivity energy->reactivity electronic->reactivity

Caption: Interrelation of key properties derived from DFT calculations.

References

Experimental Verification of Predicted Reaction Pathways for 1,1-Dimethylcyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally verified reaction pathways of 1,1-dimethylcyclopropane, with a primary focus on its thermal isomerization. While theoretical predictions often propose multiple potential reaction routes, experimental verification is crucial for identifying the predominant pathways and understanding the underlying mechanisms. This document summarizes key experimental findings, details the methodologies used for verification, and compares the observed outcomes with predicted alternatives.

Thermal Isomerization: The Predominant Reaction Pathway

The gas-phase thermal isomerization of this compound has been a subject of classic kinetic studies. The experimentally verified primary reaction pathway involves the unimolecular rearrangement to form a mixture of C5 alkenes.

The major products formed through homogeneous, unimolecular reactions are 3-methyl-1-butene (B165623) and 2-methyl-2-butene (B146552).[1] The reaction is understood to proceed through a trimethylene biradical intermediate, a common feature in the rearrangement of cyclopropane (B1198618) derivatives. Isotopic labeling studies have provided strong evidence against the significant involvement of alkylcarbene intermediates in the principal reaction mechanism.[1][2]

Quantitative Analysis of Thermal Isomerization

Experimental studies have determined the kinetic parameters for the overall isomerization process. The reaction follows first-order kinetics.[1]

ParameterExperimental ValueTemperature Range (°C)Reference
Rate Law First-order420 - 511[1]
Rate Constant (k) @ 420°C 2.55 x 10⁻⁵ s⁻¹420[1]
Activation Energy (Ea) 62.6 ± 0.6 kcal/mol447 - 511[1]
Pre-exponential Factor (log A) 15.05447 - 511[1]

Table 1: Experimentally Determined Kinetic Parameters for the Thermal Isomerization of this compound.

It has been noted that heterogeneous wall-catalyzed processes can lead to the formation of secondary products, such as 2-methyl-1-butene.[1] This highlights the importance of carefully controlled experimental conditions to distinguish between homogeneous gas-phase reactions and surface-catalyzed side reactions.

Alternative Reaction Pathways: A Comparative Overview

While the thermal isomerization via a biradical intermediate is the experimentally established primary pathway, other reaction mechanisms are theoretically possible. This section compares the verified pathway with a plausible, though experimentally unsupported for this specific molecule, alternative.

Reaction PathwayIntermediateExperimental Evidence for this compoundSupporting/Refuting Observations
Thermal Isomerization (Verified) Trimethylene BiradicalStrong: Consistent with kinetic data and product formation.Deuterium labeling studies are consistent with this mechanism.[1][2]
Carbene Insertion (Alternative) AlkylcarbeneNot Supported: Deuterium labeling studies indicate carbene intermediates are not significantly involved.[1][2]While carbenes can be intermediates in other cyclopropane reactions, they are not favored in the thermal unimolecular isomerization of this compound.
H-atom Abstraction by Radicals (Alternative) Alkyl RadicalLimited Data: No specific experimental data found for this compound.This is a common reaction type for alkanes, but its competitiveness with the low activation energy isomerization pathway at pyrolysis temperatures is not experimentally established for this molecule.

Table 2: Comparison of Experimentally Verified and Alternative Reaction Pathways.

Experimental Protocols

The verification of the reaction pathways of this compound relies on precise and well-controlled experimental procedures.

Protocol 1: Gas-Phase Kinetic Studies of Thermal Isomerization

Objective: To determine the rate constants and Arrhenius parameters for the unimolecular isomerization of this compound.

Methodology:

  • Reactant Preparation: this compound is synthesized and purified to a high degree (>99%).

  • Reaction Apparatus: The experiments are typically conducted in a static reactor made of Pyrex glass. To minimize surface effects, the reactor is often "aged" by carrying out the reaction for an extended period to create a uniform internal surface. The reactor is placed in a furnace with precise temperature control.

  • Experimental Run: A known pressure of this compound is introduced into the heated reactor. The reaction is allowed to proceed for a specific time.

  • Quenching: The reaction is quenched by rapidly cooling the reaction mixture.

  • Product Analysis: The composition of the reaction mixture is analyzed using gas chromatography (GC), often coupled with mass spectrometry (MS) for product identification.

    • Typical GC Conditions for C5 Alkene Analysis:

      • Column: A high-resolution capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase (e.g., HP-PONA, 50 m x 0.20 mm x 0.50 µm).

      • Carrier Gas: Helium or Nitrogen.

      • Temperature Program: An initial temperature of around 40°C held for several minutes, followed by a ramp of 5-10°C/min to a final temperature of 150-200°C.

      • Detector: Flame Ionization Detector (FID) for quantification.

  • Data Analysis: The rate constants are determined by monitoring the disappearance of the reactant or the appearance of products as a function of time. The Arrhenius parameters (Ea and A) are then calculated from the temperature dependence of the rate constants.

Visualizing the Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the experimental workflow for their verification.

Reaction_Pathway cluster_main Thermal Isomerization Pathway (Verified) cluster_alt Alternative Carbene Pathway (Not Supported) This compound This compound Trimethylene Biradical\n(Intermediate) Trimethylene Biradical (Intermediate) This compound->Trimethylene Biradical\n(Intermediate) Ring Opening Alkylcarbene\n(Intermediate) Alkylcarbene (Intermediate) This compound->Alkylcarbene\n(Intermediate) Hypothesized 3-Methyl-1-butene 3-Methyl-1-butene Trimethylene Biradical\n(Intermediate)->3-Methyl-1-butene H-shift 2-Methyl-2-butene 2-Methyl-2-butene Trimethylene Biradical\n(Intermediate)->2-Methyl-2-butene H-shift & Rearrangement Products_alt Isomeric Alkenes Alkylcarbene\n(Intermediate)->Products_alt Insertion

Figure 1: Comparison of the verified biradical pathway and a hypothetical carbene pathway.

Experimental_Workflow Reactant_Preparation 1. Reactant Synthesis & Purification (this compound) Reaction_Setup 2. Introduction into Static Reactor (Aged Pyrex Vessel) Reactant_Preparation->Reaction_Setup Heating 3. Heating to Reaction Temperature (e.g., 420-511°C) Reaction_Setup->Heating Reaction 4. Isothermal Reaction (Timed) Heating->Reaction Quenching 5. Rapid Cooling Reaction->Quenching Analysis 6. Product Analysis (GC-MS) Quenching->Analysis Data_Processing 7. Kinetic Analysis (Rate Constants, Arrhenius Parameters) Analysis->Data_Processing

Figure 2: Workflow for the experimental verification of gas-phase isomerization kinetics.

References

Benchmarking Lewis Acid Catalysts for 1,1-Dimethylcyclopropane Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of C-C bonds in small, strained rings like cyclopropanes is a cornerstone of synthetic chemistry, providing access to complex molecular architectures. While the activation of electronically biased donor-acceptor cyclopropanes is well-documented, the activation of non-activated cyclopropanes, such as 1,1-dimethylcyclopropane, presents a greater challenge due to their inherent stability. This guide provides a framework for the systematic benchmarking of Lewis acid catalysts for the ring-opening and isomerization of this compound, a critical transformation for generating valuable intermediates in organic synthesis and drug discovery.

Due to a notable scarcity of direct comparative studies on Lewis acid-catalyzed activation of this compound in the published literature, this guide will focus on providing a comprehensive experimental framework and theoretical background to enable researchers to conduct their own systematic comparisons.

General Reaction Pathway

The Lewis acid-catalyzed activation of this compound is postulated to proceed through the formation of a carbocationic intermediate upon coordination of the Lewis acid to a C-C bond of the cyclopropane (B1198618) ring. This strained three-membered ring is susceptible to electrophilic attack, leading to ring-opening and subsequent rearrangement to form various isomeric alkenes. The efficiency and selectivity of this process are highly dependent on the nature of the Lewis acid catalyst, solvent, and reaction conditions.

G cluster_intermediate Intermediate cluster_products Products A This compound C Carbocation Intermediate A->C Coordination & Ring Opening B Lewis Acid (LA) D Isomeric Alkenes (e.g., 2-methyl-2-butene, 3-methyl-1-butene) C->D Rearrangement G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring & Work-up cluster_analysis Analysis A Add Lewis Acid to Dry Reaction Vessel B Add Anhydrous Solvent A->B C Equilibrate to Reaction Temperature B->C D Add this compound C->D E Monitor by GC/GC-MS D->E Take Aliquots F Quench Reaction E->F Reaction Completion G Aqueous Work-up F->G H Product Analysis by GC, GC-MS, NMR G->H I Calculate Conversion, Yields, TON, and TOF H->I

Safety Operating Guide

Navigating the Disposal of 1,1-Dimethylcyclopropane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,1-Dimethylcyclopropane, a volatile and potentially flammable compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and effectively. Adherence to these protocols will help mitigate risks and ensure the protection of both laboratory personnel and the environment.

I. Immediate Safety and Hazard Assessment

Before handling this compound waste, it is imperative to understand its potential hazards. While specific toxicity data is limited, its low boiling point suggests it is highly volatile and likely flammable. Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headache.[1][2]

Personal Protective Equipment (PPE) is mandatory. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear the following PPE:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

II. Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the foundation of a compliant disposal process.

Hazardous Waste Determination: this compound should be treated as a hazardous waste. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability (B1175610), corrosivity, reactivity, or toxicity.[3] Given its likely flammable nature, this compound falls under the ignitability characteristic.

Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Store it separately from acids, bases, and oxidizing agents.

III. Step-by-Step Disposal Procedure

  • Container Selection:

    • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4]

    • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, tight-fitting cap.[5][6]

    • Do not use food containers for storing hazardous waste.[5]

  • Waste Collection and Labeling:

    • Collect the waste this compound in the designated container.

    • Keep the waste container closed at all times, except when adding waste.[3][7] This is particularly important for a volatile compound like this compound to prevent the release of flammable vapors.

    • Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its components if it is a mixture.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3][5]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3][6]

    • Ensure the SAA is inspected weekly for any signs of leakage.[5]

  • Requesting Waste Pickup:

    • Once the waste container is full, or if you have accumulated the maximum allowable amount of hazardous waste in your SAA (typically 55 gallons), contact your institution's EHS or hazardous waste management department to schedule a pickup.[3]

    • Do not transport hazardous waste to a central storage facility yourself. This must be done by trained personnel.[7]

IV. Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • A container is considered "empty" when all contents have been removed by normal means (e.g., pouring, aspirating).

  • For a non-acutely hazardous chemical like this compound, the empty container should be triple-rinsed with a suitable solvent.[8]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), deface the original label, write "EMPTY" on the container, and dispose of it in the regular trash or designated broken glass receptacle.[8]

Quantitative Data Summary

PropertyValueSource
CAS Number 1630-94-0[9][10]
Molecular Formula C5H10[10]
Molecular Weight 70.13 g/mol [2][10]
Boiling Point 20.6 °C[1][2]
Hazard Classification Likely IgnitableGeneral Assessment
Potential Health Effects Skin/eye irritation, anesthetic effects[1][2]

Experimental Protocols and Workflows

The proper disposal of this compound is not an experimental procedure but a strictly regulated operational workflow. The following diagram illustrates the decision-making process for its disposal.

G cluster_0 Waste Generation and Handling cluster_1 Storage and Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect close_container Keep Container Securely Closed collect->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store check_full Is Container Full or SAA Limit Reached? store->check_full check_full->store No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end Waste Disposed by EHS request_pickup->end

Disposal Workflow for this compound Waste

Disclaimer: This document provides guidance on the proper disposal of this compound based on general laboratory safety principles and available data. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health and Safety (EHS) department for any questions or clarification.

References

Personal protective equipment for handling 1,1-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 1,1-Dimethylcyclopropane in a laboratory setting. The following procedures are based on the known properties of this compound and safety protocols for structurally similar compounds, intended for use by trained research, scientific, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. This guidance is based on the chemical's structure and data from analogous compounds. A thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a cyclic alkane. Its strained three-membered ring suggests potential reactivity. The following table summarizes its known and estimated physicochemical properties.

PropertyValueSource
Molecular Formula C5H10[1][2][3]
Molecular Weight 70.13 g/mol [4]
Boiling Point 20.6 °C (69.1 °F)[1][4]
Melting Point -109 °C (-164.2 °F)[5]
Density 0.660 g/mL[5]
Vapor Pressure 888 mmHg at 25°C[1]
Refractive Index 1.370[5]

Hazard Assessment

Overexposure to this compound may cause skin and eye irritation.[4][6] It may also have anesthetic effects, leading to drowsiness, dizziness, and headache.[4][6]

HazardDescription
Health Hazards May cause irritation to the skin, eyes, and respiratory tract. Inhalation of vapors may lead to dizziness or suffocation.[4][6][7]
Flammability Likely a volatile and flammable substance. Vapors may form explosive mixtures with air.[7]
Reactivity The strained cyclopropane (B1198618) ring can undergo ring-opening reactions. It may be prone to rapid, exothermic polymerization under certain conditions.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound.

Body PartRecommended PPE
Hands Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[7] Consider double-gloving due to potential high reactivity.[7]
Eyes/Face Chemical safety goggles and a face shield should be worn.[8]
Skin/Body Wear suitable protective clothing to prevent skin contact.[8]
Respiratory If exposure limits are exceeded or irritation is experienced, approved respiratory protection should be worn.[8]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines a general procedure for handling small quantities of this compound in a research setting.

  • Preparation:

    • Ensure a chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have a spill kit and a Class B fire extinguisher readily accessible.[7]

    • Prepare and ensure all necessary glassware and reagents are clean and dry.[7]

    • Ground all metal equipment to prevent static discharge.[7]

  • Execution:

    • Handle the chemical exclusively within the fume hood.

    • If it is a liquid, use a syringe or cannula technique for transfers to minimize air exposure.[7]

    • Whenever possible, perform reactions in a closed system under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Closely monitor the reaction temperature, especially for potential exothermic reactions, and have a cooling bath ready.[7]

  • Work-up and Cleaning:

    • Carefully quench the reaction with an appropriate reagent.

    • Clean all glassware with a suitable solvent within the fume hood.[7]

    • Dispose of all waste as outlined in the disposal plan below.[7]

Emergency Procedures

EmergencyProcedure
Spill Evacuate unnecessary personnel.[9] Remove all sources of ignition.[9] Use spark-proof tools and explosion-proof equipment.[9] Absorb small spills with a dry chemical absorbent and collect for disposal.[10] For large spills, dike for recovery or absorb with appropriate material.[11]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[9] Wear self-contained breathing apparatus for firefighting if necessary.[9]
First Aid Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[10] Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10] Eye Contact: Rinse with pure water for at least 15 minutes.[10] Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, seek medical attention.[10]

Disposal Plan

Proper disposal of this compound and its waste is crucial to ensure safety and environmental protection.

  • Waste Collection:

    • Collect all liquid waste in a dedicated, labeled, and sealed container.[7]

    • Do not mix with other waste streams unless compatibility has been confirmed.[7]

    • Place contaminated solids (e.g., paper towels, gloves) in a separate, sealed container.[7]

    • Clearly label the waste container with "Flammable and Reactive Waste: this compound".[7]

  • Disposal:

    • Arrange for disposal through your institution's hazardous waste management program.[7]

    • Never dispose of this chemical down the drain or in regular trash.[7]

Chemical Spill Workflow

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Spill_Workflow spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe ignite Remove Ignition Sources spill->ignite contain Contain Spill evacuate->contain ppe->contain ignite->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a chemical spill of this compound.

References

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Retrosynthesis Analysis

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1,1-Dimethylcyclopropane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.